(3,4-Dimethylphenyl)hydrazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3,4-dimethylphenyl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-3-4-8(10-9)5-7(6)2/h3-5,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHREEHAAAECOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13636-53-8 | |
| Record name | 1-(3,4-Dimethylphenyl)hydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013636538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dimethylphenyl)hydrazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LPJ8XTM3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (3,4-Dimethylphenyl)hydrazine and its Hydrochloride Salt
This guide provides a comprehensive overview of (3,4-Dimethylphenyl)hydrazine and its more commonly used hydrochloride salt. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document delves into the core chemical properties, synthesis, reactivity, applications, and safety considerations of this important chemical intermediate.
Chemical Identity and Physicochemical Properties
This compound is an aromatic hydrazine derivative.[1] For practical applications, it is most frequently supplied and utilized as its hydrochloride salt, this compound hydrochloride, which offers enhanced stability and solubility in aqueous media.[1][2]
The core structure consists of a hydrazine group (-NHNH2) attached to a benzene ring substituted with two methyl groups at the 3 and 4 positions.[3] The hydrochloride salt forms by the protonation of the hydrazine moiety.[3]
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 60481-51-8 | [2][4] |
| Molecular Formula | C8H13ClN2 | [2][4] |
| Molecular Weight | 172.66 g/mol | [2][4] |
| Appearance | White to off-white, pink, beige-brown, or amber to dark purple crystalline powder.[1][2][3][5] | [1][2][3][5] |
| Melting Point | 195-200 °C (decomposes) | [1][2] |
| Solubility | Soluble in water and ethanol.[1][2] Slightly soluble in DMSO and Methanol.[2] Insoluble in non-polar solvents.[1] | [1][2] |
| Stability | Hygroscopic.[1][2] Decomposes on prolonged exposure to heat or strong oxidizers.[1] | [1][2] |
| Odor | Characteristic amine-like odor.[1][3] | [1][3] |
Synthesis and Reactivity
General Synthesis Pathway
The standard industrial synthesis of this compound hydrochloride involves a multi-step process commencing with 3,4-dimethylaniline as the starting material.[3][6] The synthesis follows a classical diazotization-reduction sequence.
Caption: General synthesis pathway for this compound hydrochloride.
Detailed Synthesis Protocol
A common method for the preparation of this compound involves the diazotization of 3,4-dimethylaniline, followed by reduction and hydrolysis.[6]
Step 1: Diazotization
-
3,4-dimethylaniline is dissolved in an acidic medium (e.g., hydrochloric acid).
-
The solution is cooled, and an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature to form the corresponding diazonium salt.
Step 2: Reduction
-
The diazonium salt solution is then treated with a reducing agent. Sodium metabisulfite is a commonly used reagent for this purpose.[6]
-
The reaction is typically carried out at a controlled temperature (10-35 °C) and pH (7-9).[6]
Step 3: Hydrolysis and Isolation
-
The resulting intermediate is hydrolyzed, often with the aid of an acid, to yield the free hydrazine base.
-
The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid.[2]
-
The final product is isolated by filtration, washed, and dried.
Chemical Reactivity
The reactivity of this compound is primarily centered around the nucleophilic nature of the hydrazine moiety. This makes it a valuable reagent in a variety of organic transformations.
-
Formation of Heterocycles: It is a critical precursor for the synthesis of various heterocyclic compounds, particularly pyrazole derivatives.[2][5] For instance, it can be reacted with β-ketoesters to form pyrazolones.
-
Fischer Indole Synthesis: Substituted hydrazines like this one are key reactants in the Fischer indole synthesis, a widely used method for constructing indole rings.
-
Diazotization Reactions: The hydrazine can be diazotized to form diazonium salts, which are versatile intermediates in the synthesis of dyes and pigments.[1]
-
Coupling Reactions: It exhibits high reactivity in various coupling reactions, making it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][7]
Spectroscopic Analysis
Spectroscopic techniques are essential for the identification and purity assessment of this compound hydrochloride.
Table 2: Key Spectroscopic Data
| Technique | Key Features and Observations |
| ¹H NMR | Signals corresponding to the aromatic protons on the dimethylphenyl ring, the methyl protons, and the protons of the hydrazine group. The integration of these signals should be consistent with the molecular structure. |
| ¹³C NMR | Resonances for the carbon atoms of the aromatic ring (including the substituted carbons) and the methyl groups. |
| FTIR | Characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the free base, this compound, as well as fragmentation patterns characteristic of the molecule. |
Applications in Research and Drug Development
This compound hydrochloride serves as a crucial intermediate and building block in several areas:
-
Pharmaceutical Intermediates: It is extensively used in the synthesis of pharmaceutical intermediates and APIs.[1][5] Its ability to form heterocyclic structures is particularly valuable in medicinal chemistry.[8]
-
Agrochemicals: This compound is also a precursor in the development of certain agricultural chemicals.[1]
-
Dyes and Pigments: Through diazotization and coupling reactions, it is employed in the production of various dyes and pigments.[1][3]
-
Analytical Reagents: Its reactivity makes it useful as an analytical reagent in certain chemical analyses.[1]
Caption: Key application areas of this compound hydrochloride.
Safety and Handling
This compound hydrochloride is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Statements:
-
Some sources also indicate it may be harmful if swallowed (H302) and is suspected of causing genetic defects (H341).[4][11]
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[9][11]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin and eyes.[10][11] Avoid breathing dust.[11] Wash hands thoroughly after handling.[9][10][11]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3][9][10] It should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2][3]
References
- 1. nbinno.com [nbinno.com]
- 2. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | C8H13ClN2 | CID 173740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-dimethyl Phenyl Hydrazine Hydrochloride Manufacturer- CAS 60481-51-8 [elampharma.com]
- 6. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]
- 7. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 | FD42282 [biosynth.com]
- 8. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 60481-51-8 Name: this compound hydrochloride (1:1) [xixisys.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to (3,4-Dimethylphenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,4-Dimethylphenyl)hydrazine hydrochloride is an aromatic hydrazine derivative with significant applications in organic synthesis and the development of active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, featuring a dimethyl-substituted phenyl ring attached to a hydrazine group, makes it a valuable precursor for synthesizing a variety of heterocyclic compounds.[1][3] This guide provides a comprehensive overview of its properties, synthesis, applications, and safe handling procedures.
The compound is identified by the CAS Number 60481-51-8 .[4][5] It is also known by synonyms such as 3,4-Dimethylphenylhydrazine HCl and 4-Hydrazino-o-xylene hydrochloride.[4][6]
Physicochemical Properties
This compound hydrochloride is typically a white to off-white or amber crystalline powder.[1][3][4][6][7] It is hygroscopic and should be stored in airtight containers under an inert atmosphere to maintain its stability.[1][4][7] Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 60481-51-8 | [4][5] |
| Molecular Formula | C8H13ClN2 | [4][5] |
| Molecular Weight | 172.66 g/mol | [4][5][8] |
| Appearance | White to amber to dark purple powder to crystal | [1][4][6] |
| Melting Point | 195-200 °C (decomposes) | [1][4][6][7] |
| Solubility | Soluble in water, DMSO (slightly), and Methanol (slightly).[1][3][4][7] Insoluble in non-polar solvents.[1] | |
| Stability | Hygroscopic; decomposes with prolonged exposure to heat or strong oxidizers.[1][4][7] |
Synthesis
A common method for the synthesis of this compound hydrochloride involves a diazotization reaction of 3,4-dimethylaniline, followed by reduction and hydrolysis.[9]
Representative Synthesis Workflow
Caption: General synthesis workflow for this compound hydrochloride.
Detailed Experimental Protocol
A general procedure for the synthesis of 3,4-dimethylphenylhydrazine hydrochloride from 4-bromo-1,2-xylene has also been described.[4][7] This method involves a copper-catalyzed reaction with hydrazine hydrate.[4]
Materials:
-
4-bromo-1,2-xylene
-
Copper(I) bromide (CuBr)
-
Ligand (e.g., L3 as specified in some literature)
-
Potassium phosphate (K3PO4)
-
Hydrazine hydrate (N2H4·H2O)
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl)
-
Methanol
-
Diethyl ether
Procedure:
-
In a reaction vessel, combine CuBr, the appropriate ligand, and K3PO4 in water.
-
Add the starting material, 4-bromo-1,2-xylene, to the mixture.
-
Stir the reaction mixture at an elevated temperature (e.g., 80-110°C).
-
After an initial stirring period, add additional K3PO4 and hydrazine hydrate.
-
Continue stirring at the elevated temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and dilute with dichloromethane.
-
Filter the solution and wash the organic phase with a saturated saline solution.
-
Adjust the pH of the dichloromethane solution to 3-4 by the dropwise addition of a 37% aqueous HCl solution to precipitate the hydrochloride salt.
-
Filter the precipitate, wash with dichloromethane, and dry at room temperature.
-
For higher purity, the product can be recrystallized by dissolving it in methanol and precipitating with diethyl ether.[4][7]
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper(I) bromide is an effective catalyst for the coupling reaction between the aryl halide and hydrazine.
-
Ligand: The ligand enhances the solubility and reactivity of the copper catalyst.
-
Potassium Phosphate: This base is crucial for the reaction to proceed, likely by deprotonating the hydrazine.
-
Acidification: The addition of hydrochloric acid protonates the hydrazine group, forming the stable and isolable hydrochloride salt.
-
Recrystallization: This purification step is essential to remove impurities, such as the corresponding aniline hydrochloride which can form as a byproduct.[4][7]
Applications in Drug Development and Research
This compound hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those containing pyrazole and pyrazoline moieties, which are known to exhibit a range of biological activities, including potential anticancer properties.[2][]
One notable application is its use as a reactant with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester.[4][7]
Reaction Pathway Diagram
Caption: Synthesis of a pyrazole derivative from this compound hydrochloride.
The reactivity of the hydrazine group allows it to be a versatile building block for creating a diverse library of compounds for drug discovery.[11] Hydrazides and their derivatives are widely explored in medicinal chemistry due to their broad spectrum of biological activities.[11]
Safety and Handling
This compound hydrochloride is considered a hazardous substance and requires careful handling to avoid exposure.
Hazard Identification:
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12][13][14] Some sources also indicate H302 (Harmful if swallowed).[8][15]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[12]
-
Skin Protection: Wear protective gloves and clothing.[12][15]
-
Respiratory Protection: Use in a well-ventilated area.[15][16] If exposure limits are exceeded, use a full-face respirator.[12]
Handling and Storage:
-
Avoid all personal contact, including inhalation of dust.[16]
-
Store in a cool, dry, well-ventilated place in a tightly closed container under an inert gas (nitrogen or argon) at 2-8°C.[3][4][7][16]
-
Keep away from incompatible materials and strong oxidizers.[1][16]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[12][15]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12][14]
-
If Swallowed: Call a poison center or doctor if you feel unwell.[15]
In case of a spill, clean it up immediately using dry procedures to avoid generating dust.[16]
Conclusion
This compound hydrochloride is a crucial chemical intermediate with significant utility in pharmaceutical research and development. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in the laboratory and in manufacturing processes.
References
- 1. nbinno.com [nbinno.com]
- 2. 3,4-dimethyl Phenyl Hydrazine Hydrochloride Manufacturer- CAS 60481-51-8 [elampharma.com]
- 3. Page loading... [guidechem.com]
- 4. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. This compound Hydrochloride CAS 86746-50-1/60481-51-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. 3,4-Dimethylphenylhydrazine hydrochloride CAS#: 60481-51-8 [m.chemicalbook.com]
- 8. 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | C8H13ClN2 | CID 173740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]
- 11. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 60481-51-8 Name: this compound hydrochloride (1:1) [xixisys.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Introduction: A Core Building Block in Modern Chemistry
An In-Depth Technical Guide to the Molecular Structure and Utility of 1-(3,4-Dimethylphenyl)hydrazine
1-(3,4-Dimethylphenyl)hydrazine is a substituted aromatic hydrazine that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its structure, characterized by a reactive hydrazine moiety appended to a dimethyl-substituted benzene ring, makes it a versatile precursor, particularly in the development of heterocyclic compounds. For researchers and scientists in drug development and materials science, a comprehensive understanding of its molecular architecture is fundamental to harnessing its synthetic potential. This guide provides a detailed examination of the structure, properties, synthesis, and reactivity of 1-(3,4-Dimethylphenyl)hydrazine, grounded in established chemical principles and experimental data.
Section 1: Unveiling the Molecular Architecture
The foundational identity of 1-(3,4-Dimethylphenyl)hydrazine lies in its distinct molecular structure. The molecule consists of a hydrazine group (-NHNH₂) bonded to the C1 position of a benzene ring, which is further substituted with two methyl groups at the C3 and C4 positions. This arrangement imparts specific chemical characteristics that define its reactivity and utility.
The compound is most commonly supplied and handled as its hydrochloride salt, (3,4-Dimethylphenyl)hydrazine hydrochloride (CAS No: 60481-51-8).[1][2] The protonation of the terminal nitrogen atom in the hydrazine group enhances the compound's stability and water solubility, making it more convenient for storage and use in aqueous reaction media.[3] The free base form has the molecular formula C₈H₁₂N₂.[4]
Key Identifiers and Structural Representations
-
IUPAC Name: this compound[1]
-
CAS Number: 60481-51-8 (for hydrochloride salt)[1]
-
Molecular Formula: C₈H₁₂N₂ (free base)[4]; C₈H₁₃ClN₂ (hydrochloride salt)[1]
-
SMILES: Cc1ccc(NN)cc1C (free base)[4]; CC1=C(C=C(C=C1)NN)C.Cl (hydrochloride salt)[1]
-
InChIKey: ACHREEHAAAECOR-UHFFFAOYSA-N (free base)[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented below. These data are critical for designing experimental conditions, including solvent selection and purification strategies.
| Property | Value | Source |
| Molecular Weight | 172.66 g/mol | [1][5] |
| Appearance | White to pink or beige-brown powder | [2][6] |
| Melting Point | 195-200 °C (lit.) | [2][6] |
| Solubility | Soluble in water | [2][3] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bond Count | 1 | [5] |
Section 2: Synthesis and Mechanistic Rationale
The synthesis of 1-(3,4-Dimethylphenyl)hydrazine typically begins with 3,4-dimethylaniline, a readily available starting material. The most common route involves a two-step process: diazotization followed by reduction. This classic pathway provides a reliable method for producing the target hydrazine with high purity.[7]
Experimental Protocol: Synthesis from 3,4-Dimethylaniline
This protocol outlines a validated laboratory-scale synthesis of this compound hydrochloride. The causality behind each step is explained to provide field-proven insight.
Step 1: Diazotization of 3,4-Dimethylaniline
-
Dissolve 3,4-dimethylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath. Causality: Diazonium salts are unstable at higher temperatures and can decompose. Maintaining a low temperature is critical for maximizing yield and preventing side reactions.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the 3,4-dimethylbenzenediazonium chloride intermediate.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of a suitable reducing agent, such as sodium metabisulfite or stannous chloride (SnCl₂), in an appropriate solvent. The reaction pH is typically controlled to be between 7 and 9 for this reduction.[7]
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. Causality: The controlled addition manages the exothermic reaction and ensures the diazonium salt is immediately reduced as it is introduced, minimizing decomposition.
-
Allow the reaction to stir for a specified period, often monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[2]
Step 3: Isolation and Purification
-
Once the reduction is complete, the reaction mixture is typically subjected to hydrolysis.[7]
-
The product is then extracted into an organic solvent like dichloromethane.[2]
-
To isolate the hydrochloride salt, concentrated hydrochloric acid is added to the organic extract until the pH is acidic (pH 3-4), causing the this compound hydrochloride to precipitate.[2]
-
The solid precipitate is collected by filtration, washed with a small amount of cold solvent (e.g., dichloromethane or diethyl ether) to remove impurities, and dried under vacuum.[2]
Synthesis Workflow Diagram
The following diagram illustrates the key transformations in the synthesis of this compound hydrochloride.
Section 3: Reactivity and Applications in Drug Development
The synthetic value of 1-(3,4-Dimethylphenyl)hydrazine stems from the nucleophilicity of its hydrazine group. It is a key reactant in condensation reactions with carbonyl compounds to form hydrazones, which can then be cyclized to create a variety of heterocyclic scaffolds.[8]
A prominent application is in the Fischer indole synthesis and, more commonly, in the synthesis of pyrazole and pyrazolone derivatives.[3] These five-membered heterocyclic rings are privileged structures in medicinal chemistry, appearing in numerous drugs with anti-inflammatory, anticancer, and antimicrobial properties.[9]
For example, 1-(3,4-Dimethylphenyl)hydrazine hydrochloride is used as a reactant with β-dicarbonyl compounds like ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce pyrazole esters, which are valuable intermediates for more complex pharmaceutical agents.[2][3] The reaction mechanism generally involves initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[10]
Section 4: Safety, Handling, and Storage
As with all hydrazine derivatives, 1-(3,4-Dimethylphenyl)hydrazine and its salts must be handled with appropriate caution.[11]
-
Hazards: The compound is classified as a skin, eye, and respiratory irritant.[1][12][13] It may be harmful if swallowed.[1]
-
Personal Protective Equipment (PPE): When handling the solid or its solutions, wear safety goggles, chemical-resistant gloves, and a lab coat.[12][14] All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14][15]
-
Handling: Avoid all personal contact, including inhalation and ingestion.[14][15] Prevent dust formation during transfer.[14]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[12][13][14] It is often recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C.[3]
Conclusion
1-(3,4-Dimethylphenyl)hydrazine is more than a simple organic molecule; it is a foundational tool for chemical innovation. Its molecular structure, defined by the interplay between the aromatic ring and the reactive hydrazine group, provides a reliable entry point for the synthesis of diverse and medicinally relevant heterocyclic systems. By understanding its properties, synthesis, and reactivity, researchers in drug discovery and development can effectively leverage this compound to construct novel molecular architectures, paving the way for the next generation of therapeutic agents.
References
- 1. 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | C8H13ClN2 | CID 173740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. echemi.com [echemi.com]
- 7. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 60481-51-8 Name: this compound hydrochloride (1:1) [xixisys.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Technical Guide to the Reactivity of Aryl Hydrazines in Organic Synthesis
Abstract
Aryl hydrazines are a cornerstone class of reagents in organic synthesis, prized for their unique electronic structure and versatile reactivity. This guide provides an in-depth analysis of the core principles governing the reactivity of aryl hydrazines and explores their application in several named reactions that are fundamental to the construction of diverse molecular architectures, particularly nitrogen-containing heterocycles. We will delve into the mechanistic intricacies of seminal transformations such as the Fischer Indole Synthesis, the Japp-Klingemann reaction, and the synthesis of pyrazoles. The discussion will be grounded in the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols and visual diagrams are provided to bridge theory with practice.
Fundamental Principles of Aryl Hydrazine Reactivity
Aryl hydrazines (ArNHNH₂) are characterized by the presence of two adjacent nitrogen atoms, one of which is substituted with an aryl group. This arrangement dictates their chemical behavior.
-
Nucleophilicity: The terminal nitrogen (β-nitrogen) of an aryl hydrazine is more nucleophilic and basic than the nitrogen atom directly attached to the aryl ring (α-nitrogen). This is due to the delocalization of the α-nitrogen's lone pair into the aromatic π-system, which reduces its electron density and availability for donation. Consequently, aryl hydrazines typically react with electrophiles at the β-nitrogen.
-
Electronic Effects: The reactivity of the aryl hydrazine is significantly influenced by the electronic nature of substituents on the aryl ring.[1]
-
Electron-donating groups (EDGs) increase the electron density on the α-nitrogen, which in turn enhances the nucleophilicity of the β-nitrogen, generally accelerating reactions.
-
Electron-withdrawing groups (EWGs) decrease the electron density of the entire molecule, reducing the nucleophilicity of the β-nitrogen and often slowing down reactions.[2]
-
-
Redox Properties: Aryl hydrazines can be readily oxidized to generate aryl radicals or diazonium species, a property harnessed in various synthetic transformations beyond their nucleophilic character.[3]
The Fischer Indole Synthesis: A Pillar of Heterocyclic Chemistry
Discovered by Emil Fischer in 1883, the Fischer Indole Synthesis is arguably the most important reaction involving aryl hydrazines.[4][5] It provides a powerful and versatile route to the indole scaffold, a privileged structure in countless natural products and pharmaceuticals, including the triptan class of antimigraine drugs.[4][6]
The overall transformation involves the acid-catalyzed reaction of an aryl hydrazine with an aldehyde or ketone, which proceeds via an arylhydrazone intermediate.[5][7]
Causality in Experimental Design:
The choice of acid catalyst is critical and can include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[4][5][8] The acid serves multiple essential roles:
-
Catalyzes Hydrazone Formation: It protonates the carbonyl oxygen, activating the aldehyde or ketone for nucleophilic attack by the aryl hydrazine.[7]
-
Facilitates Tautomerization: It promotes the tautomerization of the initially formed hydrazone into the crucial enamine intermediate.[4][9]
-
Enables the Key Rearrangement: Protonation of the enamine is necessary for the subsequent[10][10]-sigmatropic rearrangement, the irreversible and rate-determining step where the N-N bond is cleaved and the C-C bond of the future indole ring is formed.[7][8]
-
Drives Aromatization: The acid catalyzes the final elimination of ammonia to yield the energetically favorable aromatic indole ring.[4][8]
Mechanistic Pathway of the Fischer Indole Synthesis
The mechanism is a beautifully orchestrated sequence of classical organic transformations.[4][7][8][9]
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Hydrazone Formation and the Japp-Klingemann Reaction
While arylhydrazones are key intermediates in the Fischer synthesis, they are also stable, isolable compounds with rich chemistry of their own.[11] They are typically formed by the condensation of an aryl hydrazine with an aldehyde or ketone.[11]
The Japp-Klingemann reaction provides an alternative and elegant route to arylhydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[10][12] This reaction is particularly valuable because the resulting hydrazone can be used directly in a subsequent Fischer indole synthesis to produce indole-2-carboxylic acids or their esters.[10][12]
Mechanism of the Japp-Klingemann Reaction:
The reaction begins with the deprotonation of the β-keto-ester to form an enolate, which then acts as a nucleophile, attacking the aryl diazonium salt.[10][12][13] The resulting azo compound undergoes hydrolysis and decarboxylation (or loss of the ester group) to furnish the final hydrazone.[10][13]
Caption: Workflow of the Japp-Klingemann reaction.
Synthesis of Pyrazoles and Other Heterocycles
Aryl hydrazines are indispensable precursors for the synthesis of pyrazoles, a five-membered heterocyclic motif prevalent in pharmaceuticals like Celecoxib and Sildenafil.[14] The most common method involves the condensation of an aryl hydrazine with a 1,3-dicarbonyl compound.[15]
The reaction proceeds via initial formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be controlled by judicious choice of reaction conditions.
Recent advances have expanded the scope of pyrazole synthesis from aryl hydrazines, utilizing methods like microwave-assisted N-heterocyclization and multicomponent reactions.[14][16]
Applications in Drug Development
The versatility of aryl hydrazines makes them crucial building blocks in medicinal chemistry and drug discovery.[1][17][18] Their ability to readily form stable heterocyclic systems like indoles and pyrazoles is central to the synthesis of a wide range of therapeutic agents.
| Therapeutic Area | Drug Example(s) | Role of Aryl Hydrazine Chemistry |
| Migraine | Triptans (e.g., Sumatriptan) | Fischer Indole Synthesis is a key step in constructing the core indole structure.[4] |
| Anti-inflammatory | Indomethacin, Celecoxib | Fischer Indole Synthesis for Indomethacin; Pyrazole synthesis for Celecoxib.[4][14] |
| Oncology | Various Kinase Inhibitors | Formation of indole, pyrazole, or indazole scaffolds that are common in kinase inhibitors.[1][18] |
| Antidepressants | Iprindole | Fischer Indole Synthesis using phenylhydrazine and suberone.[4] |
Experimental Protocol: The Fischer Synthesis of 2-Phenylindole
This protocol provides a self-validating, step-by-step methodology for a classic Fischer indole synthesis.[6]
Objective: To synthesize 2-phenylindole from acetophenone and phenylhydrazine.
Step 1: Formation of Acetophenone Phenylhydrazone
-
Rationale: This initial step forms the key hydrazone intermediate. Performing this step separately often leads to a cleaner final reaction.
-
Procedure:
-
In a 100 mL round-bottom flask, combine acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol).
-
Warm the mixture on a steam bath for 60 minutes. The mixture will become a homogenous liquid.
-
Dissolve the hot mixture in 80 mL of 95% ethanol.
-
Induce crystallization by scratching the inside of the flask with a glass rod and then cool the mixture in an ice bath.
-
Collect the crystalline product by vacuum filtration, wash with 25 mL of cold 95% ethanol.
-
Validation: The expected yield of acetophenone phenylhydrazone (m.p. 105-106°C) is 87-91%.[6]
-
Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole
-
Rationale: This step employs a strong Lewis acid catalyst (polyphosphoric acid can also be used) at elevated temperatures to drive the[10][10]-sigmatropic rearrangement and subsequent cyclization/aromatization.
-
Procedure:
-
Place the dried acetophenone phenylhydrazone (5.0 g, 0.024 mol) in a 250 mL beaker.
-
Add anhydrous, powdered zinc chloride (20 g, 0.147 mol). Caution: Zinc chloride is hygroscopic; handle accordingly.
-
Mix the solids thoroughly with a sturdy glass rod.
-
Heat the beaker in a sand bath or oil bath maintained at 170°C.
-
Stir the mixture continuously. The mass will liquefy after 3-4 minutes, and the evolution of white fumes (ammonia) will be observed.[6]
-
Remove the beaker from the heat and continue stirring for 5 minutes.
-
Carefully pour the hot reaction mixture into a separate beaker containing 400 mL of water.
-
To dissolve the zinc salts, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the reaction beaker and rinse the contents into the beaker with water.
-
Collect the crude 2-phenylindole by filtration and wash thoroughly with 200 mL of water.
-
Recrystallize the crude product from hot 95% ethanol.
-
Validation: The expected yield of purified 2-phenylindole is 72-80%.[6]
-
Conclusion
Aryl hydrazines are remarkably versatile and powerful reagents in the arsenal of the synthetic organic chemist. Their unique electronic properties enable a wide array of transformations, from the classical construction of indoles and pyrazoles to modern cross-coupling reactions. A thorough understanding of the mechanisms and the factors influencing their reactivity is essential for leveraging their full potential in the synthesis of complex molecules for materials science and drug development.
References
- 1. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. testbook.com [testbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. Fischer_indole_synthesis [chemeurope.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 11. Hydrazone - Wikipedia [en.wikipedia.org]
- 12. Japp-Klingemann_reaction [chemeurope.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. biorxiv.org [biorxiv.org]
- 18. News - Pharmaceutical Market Update: Innovation in Hydrazine Derivatives [xinchem.com]
physical properties of (3,4-Dimethylphenyl)hydrazine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of (3,4-Dimethylphenyl)hydrazine hydrochloride
Introduction
This compound hydrochloride is an aromatic hydrazine derivative of significant interest in the fields of organic synthesis and pharmaceutical development. As a hydrochloride salt, it exhibits increased stability and solubility compared to its free base form, making it a versatile and reliable reagent. Structurally, it comprises a dimethyl-substituted phenyl ring bonded to a hydrazine moiety, which is protonated to form the salt with a chloride counterion.[1] This configuration makes it a critical precursor and building block, particularly in the synthesis of heterocyclic compounds such as pyrazoles and pyrazolones, which are scaffolds for various therapeutic agents.[1][2][]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing detailed information on its physical properties, analytical characterization, handling protocols, and applications. The insights herein are grounded in established data to ensure scientific integrity and practical utility.
Section 1: Chemical Identity & Structural Information
Accurate identification is the foundation of all chemical research. The following table summarizes the key identifiers for this compound hydrochloride.
| Identifier | Value |
| IUPAC Name | This compound;hydrochloride[][4] |
| CAS Number | 60481-51-8[2][5][6][7] |
| Synonyms | 4-Hydrazino-o-xylene hydrochloride, 1-(3,4-Dimethylphenyl)hydrazine hydrochloride[2][5][6][8] |
| Molecular Formula | C₈H₁₃ClN₂[2][6][7] |
| Molecular Weight | 172.66 g/mol [2][6][7][8] |
Chemical Structure:
Section 2: Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application in experimental work. The data presented below are compiled from various chemical suppliers and databases.
| Property | Description | Significance for Researchers |
| Appearance | White to pink, amber, or beige-brown crystalline powder.[2][5][9] | Color variation can indicate purity levels or exposure to air/light. High-purity batches are typically off-white. |
| Melting Point | 195-200 °C (lit.)[2][9][10], some sources report up to 202 °C[5] or 205-206 °C.[] | A sharp melting point within this range is a primary indicator of sample purity. A broad range suggests the presence of impurities. |
| Solubility | Soluble in water.[1][2][10] Slightly soluble in DMSO and Methanol.[2][] | Its aqueous solubility, a result of its salt form, is advantageous for reactions in polar protic solvents. Limited solubility in other organic solvents should be noted for reaction setup. |
| Stability | Hygroscopic; Air Sensitive.[2][5][8] | The compound readily absorbs moisture from the atmosphere. This necessitates storage in a dry, inert atmosphere to prevent degradation and maintain sample integrity. |
Section 3: Spectroscopic & Analytical Data
Confirmation of the identity and purity of this compound hydrochloride is typically achieved through standard analytical techniques. While specific spectra are lot-dependent, commercial suppliers confirm that characterization data from methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy are available.[6][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms, respectively. Impurities, such as the corresponding aniline hydrochloride, can be detected and quantified via NMR analysis.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as N-H stretches from the hydrazine group and C-H and C=C bonds associated with the aromatic ring.[14]
Section 4: Experimental Protocols for Property Verification
To ensure the quality of the starting material, in-house verification of its physical properties is a common and recommended practice.
Protocol 4.1: Melting Point Determination (Capillary Method)
This protocol provides a reliable method for verifying the melting point, a critical purity indicator.
Principle: The melting point is determined by heating a small, powdered sample in a capillary tube inside a calibrated apparatus and observing the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: Ensure the this compound hydrochloride sample is completely dry. If necessary, dry under vacuum. Finely crush a small amount of the sample into a powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly to a height of 2-3 mm. Causality: Tight packing ensures efficient and uniform heat transfer.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the apparatus has been recently calibrated with a certified standard of a known melting point.
-
Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~175 °C).
-
Determination: Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute. Causality: A slow heating rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Validation: A pure sample should exhibit a sharp melting range (typically ≤ 2 °C) that falls within the literature values (e.g., 195-200 °C).[2][9]
Protocol 4.2: Qualitative Solubility Assessment
Principle: This protocol assesses the compound's solubility in various solvents, which is crucial for selecting appropriate reaction or purification media.
Methodology:
-
Preparation: Label separate small test tubes or vials for each solvent to be tested (e.g., Deionized Water, Methanol, DMSO).
-
Addition of Solid: Add approximately 10 mg of this compound hydrochloride to each tube.
-
Solvent Addition: Add the first solvent dropwise (e.g., 0.1 mL increments) to the corresponding tube.
-
Mixing: After each addition, vortex or agitate the tube for 30 seconds.
-
Observation: Visually inspect the solution for undissolved solid against a dark background.
-
Classification: Continue adding solvent up to a total volume of 1 mL. Classify the solubility based on the amount of solvent required for complete dissolution (e.g., Soluble: <1 mL; Slightly Soluble: dissolves partially or requires >1 mL; Insoluble: does not dissolve).
-
Documentation: Record the observations for each solvent. Based on literature, the compound is expected to be soluble in water and slightly soluble in methanol and DMSO.[1][2][][10]
Section 5: Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent.
Hazard Identification: this compound hydrochloride is classified as an irritant.[2]
-
Some suppliers also list H302 (Harmful if swallowed) and H341 (Suspected of causing genetic defects).[5][15]
Recommended Precautions & Handling:
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[15][16]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[15][16]
-
Handling: Avoid breathing dust.[15][16] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[15] Take off contaminated clothing and wash it before reuse.[16]
-
First Aid (Eyes): In case of contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[15][16]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]
-
Due to its hygroscopic and air-sensitive nature, storage under an inert gas (e.g., nitrogen or argon) is recommended, often at temperatures between 2-8°C.[1][2][5]
Section 6: Applications in Organic Synthesis
The primary value of this compound hydrochloride lies in its role as a versatile intermediate in organic synthesis.[1] Its most notable application is as a key reactant for constructing heterocyclic ring systems, which form the core of many biologically active molecules.
-
Synthesis of Pyrazole Derivatives: It is used as a reactant with compounds like ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce pyrazole derivatives.[2] These pyrazole and pyrazoline scaffolds are actively investigated for their potential as anticancer and anti-inflammatory agents.[1][]
-
Fischer Indole Synthesis: Like other arylhydrazines, it is a suitable precursor for the Fischer indole synthesis, a robust method for creating indole rings, which are prevalent in pharmaceuticals.
-
Dye and Pigment Production: The hydrazine moiety can be diazotized and used in coupling reactions for the production of dyes and pigments.[1][8]
Conclusion
This compound hydrochloride is a well-characterized chemical intermediate with defined physical properties. Its melting point serves as a reliable indicator of purity, and its solubility profile makes it suitable for reactions in aqueous media. However, its hygroscopic and irritant nature demands careful handling and storage under controlled, inert conditions to maintain its quality and ensure laboratory safety. For researchers in synthetic and medicinal chemistry, a thorough understanding of these properties is essential for its effective and safe utilization in the development of novel compounds.
References
- 1. Page loading... [guidechem.com]
- 2. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 4. (3,4-dimethylphenyl)hydrazineHydrochloride | C8H13ClN2 | CID 51064107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Dimethylphenylhydrazine Hydrochloride | 60481-51-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound Hydrochloride CAS 86746-50-1/60481-51-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. 3,4-Dimethylphenylhydrazine hydrochloride CAS#: 60481-51-8 [m.chemicalbook.com]
- 11. 3,4-Dimethylphenylhydrazine hydrochloride(60481-51-8) 1H NMR [m.chemicalbook.com]
- 12. 60481-51-8 | this compound hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 13. 60481-51-8|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 14. 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | C8H13ClN2 | CID 173740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. echemi.com [echemi.com]
- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 60481-51-8 Name: this compound hydrochloride (1:1) [xixisys.com]
A Comprehensive Technical Guide to the Solubility of (3,4-Dimethylphenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3,4-Dimethylphenyl)hydrazine and its salts are important intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.[1] Understanding the solubility of these compounds is critical for their effective use in research and development, particularly in reaction chemistry, purification, and formulation. This guide provides a detailed analysis of the solubility of this compound, with a primary focus on its hydrochloride salt due to the prevalence of available data. The principles discussed herein can also be applied to predict the solubility of the free base and other salt forms.
Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Molecular Formula | C8H13ClN2 | [1][2] |
| Molecular Weight | 172.66 g/mol | [2] |
| Appearance | Off-white to pale yellow or beige-brown crystalline powder | [1][3][4] |
| Melting Point | 195-200 °C (decomposes) | [3][4] |
| Stability | Hygroscopic; store in airtight containers under an inert atmosphere. | [1][3] |
Solubility Profile of this compound Hydrochloride
The solubility of a substance is a fundamental chemical property that dictates its utility in various applications. The hydrochloride salt of this compound, being an ionic compound, exhibits solubility characteristics that are heavily influenced by the polarity of the solvent.
Aqueous Solubility
This compound hydrochloride is soluble in water .[3][][6] This is attributed to the ionic nature of the hydrochloride salt, which readily dissociates in the highly polar aqueous medium to form the (3,4-dimethylphenyl)hydrazinium cation and the chloride anion. These ions are then stabilized by ion-dipole interactions with water molecules.
Organic Solvent Solubility
The solubility in organic solvents is more varied and is a function of the solvent's polarity and its ability to interact with the solute.
| Solvent | Solubility | Rationale | Source(s) |
| Ethanol | Freely Soluble | Ethanol is a polar protic solvent capable of hydrogen bonding and solvating both the cation and anion of the salt. | [1] |
| Methanol | Slightly Soluble | Methanol, another polar protic solvent, can also solvate the ions, though its shorter alkyl chain compared to ethanol may influence its solvating power for the organic cation. | [3][][6] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | DMSO is a highly polar aprotic solvent that can effectively solvate the cation, but may be less effective at solvating the chloride anion compared to protic solvents. | [3][][6] |
| Non-polar Solvents (e.g., hexane) | Insoluble | Non-polar solvents lack the ability to stabilize the ions formed upon dissolution of the salt, making solubility unfavorable. | [1] |
Comparative Solubility: Hydrochloride Salt vs. Free Base
-
In Water: The free base is expected to have significantly lower solubility in water compared to its hydrochloride salt. The presence of the hydrazine group allows for hydrogen bonding with water, but the nonpolar character of the dimethylphenyl ring will limit its overall aqueous solubility.
-
In Organic Solvents: The free base is likely to be more soluble in a wider range of organic solvents, including less polar ones, compared to the hydrochloride salt. Solvents that can engage in hydrogen bonding with the hydrazine moiety, such as alcohols, would be good candidates. Its solubility in nonpolar solvents is expected to be greater than that of the salt.
Experimental Protocol for Solubility Determination
The following is a generalized, yet robust, protocol for the qualitative and semi-quantitative determination of the solubility of a compound like this compound hydrochloride.
Materials and Equipment
-
This compound hydrochloride
-
A selection of solvents (e.g., water, ethanol, methanol, DMSO, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Test tubes or vials
-
Pipettes and graduated cylinders
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound hydrochloride.
Step-by-Step Methodology
-
Preparation: Accurately weigh a specific amount of this compound hydrochloride (e.g., 10 mg) and place it into a clean, dry test tube or vial.
-
Solvent Addition: Add a measured volume of the desired solvent (e.g., 1 mL) to the test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes to ensure thorough mixing.
-
Equilibration: Place the test tube in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C) and allow it to equilibrate for a sufficient period (e.g., 24 hours) to ensure that the solution reaches saturation.
-
Observation: After equilibration, visually inspect the sample.
-
Soluble: No solid particles are visible.
-
Slightly Soluble: A small amount of undissolved solid remains.
-
Insoluble: The majority of the solid remains undissolved.
-
-
Semi-Quantitative Analysis (Optional): If the compound appears to be soluble, add more solute in known increments until saturation is reached (i.e., solid material persists). The total amount of solute dissolved in the known volume of solvent provides a semi-quantitative measure of solubility.
-
Quantitative Analysis (Optional): For precise solubility determination, if undissolved solid is present, the saturated solution should be filtered or centrifuged to remove the excess solid. The concentration of the solute in the clear supernatant can then be determined using an appropriate analytical technique such as HPLC or UV-Vis spectroscopy.
Safety and Handling
This compound hydrochloride is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazards: Causes skin and serious eye irritation.[7][8][9] May cause respiratory irritation.[7][8][9] Harmful if swallowed.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[8] In case of insufficient ventilation, wear suitable respiratory equipment.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Wash hands and any exposed skin thoroughly after handling.[9]
-
First Aid:
Conclusion
This compound hydrochloride exhibits good solubility in water and polar protic organic solvents like ethanol, with slight solubility in polar aprotic solvents such as DMSO and methanol. It is insoluble in non-polar solvents. This solubility profile is consistent with its nature as an ionic salt. The free base, this compound, is anticipated to have lower aqueous solubility and broader solubility in organic solvents. The provided experimental protocol offers a reliable method for determining the solubility of this and similar compounds, which is essential for its effective application in scientific research and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. 3,4-二甲基苯肼 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 4. This compound Hydrochloride CAS 86746-50-1/60481-51-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 3,4-Dimethylphenylhydrazine hydrochloride CAS#: 60481-51-8 [m.chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. echemi.com [echemi.com]
An In-depth Technical Guide to the Melting Point of (3,4-Dimethylphenyl)hydrazine hydrochloride
This technical guide provides a comprehensive analysis of the melting point of (3,4-Dimethylphenyl)hydrazine hydrochloride (CAS No: 60481-51-8), a critical parameter for researchers, scientists, and professionals in drug development. Understanding the thermal properties of this compound is paramount for its application as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document will delve into the reported melting point values, the methodologies for its accurate determination, the influence of impurities, and best practices for obtaining reliable and reproducible results.
Introduction to this compound hydrochloride
This compound hydrochloride is an aromatic hydrazine derivative with the chemical formula C₈H₁₃ClN₂.[1] It typically appears as a white to off-white or pinkish crystalline powder.[2] Due to its reactive nature, it serves as a crucial building block in various chemical syntheses, particularly in the formation of heterocyclic compounds which are prevalent in many biologically active molecules. Its hydrochloride salt form enhances its stability and solubility in polar solvents.
The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity and identity. For a pure, crystalline compound, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. In the context of drug development and chemical synthesis, an accurate melting point is essential for quality control, process optimization, and ensuring the consistency of the final product.
Reported Melting Point Values and Potential Discrepancies
A review of commercially available data and chemical literature reveals some variation in the reported melting point of this compound hydrochloride. This variability underscores the importance of a standardized and well-controlled determination method.
| Melting Point Range (°C) | Observations | Source(s) |
| 195-200 | Commonly cited range. | [2] |
| 202 | A specific value within the common range. | |
| 230-235 | Reported with decomposition. |
The discrepancy between the lower and higher reported melting points can be attributed to several factors, which will be explored in detail in the subsequent sections. The notation of "decomposition" at the higher temperature range is a critical piece of information, suggesting that thermal instability may play a significant role in the observed melting behavior.
Factors Influencing the Melting Point
The accurate determination of the melting point of this compound hydrochloride is contingent on understanding and controlling several key factors.
Purity of the Sample
The presence of impurities is the most common reason for a depressed and broadened melting point range. A synthesis procedure for this compound hydrochloride has been described that notes the presence of 1-5 mol% of the corresponding aniline hydrochloride as an impurity.[2] The presence of such impurities disrupts the crystal lattice of the primary compound, requiring less energy to break the intermolecular forces.
Analytical Techniques for Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is the industry standard for assessing the purity of pharmaceutical intermediates.[3][4] It allows for the separation and quantification of the main compound and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can also be used to identify and quantify impurities.[5][6]
Crystalline Polymorphism
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. While no specific studies on the polymorphism of this compound hydrochloride were identified, it remains a potential source of variation in melting point data.
A comprehensive polymorphism screen is often a critical step in drug development to identify the most stable crystalline form.[7]
Thermal Decomposition
As noted in some sources, this compound hydrochloride can decompose at elevated temperatures. If the rate of heating during a melting point determination is too slow, the compound may begin to decompose before it melts, leading to an inaccurate and often broad melting range. Conversely, a very rapid heating rate can result in a reading that is artificially high.
Methodologies for Accurate Melting Point Determination
To obtain a reliable melting point for this compound hydrochloride, a systematic and well-controlled approach is necessary.
Capillary Melting Point Method
This is the most common and accessible method for determining the melting point of a crystalline solid.
Experimental Protocol:
-
Sample Preparation: A small amount of the dry, crystalline sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
-
Heating Rate: The sample is heated at a controlled rate. A rapid heating rate can be used for a preliminary determination, followed by a slower rate (1-2 °C per minute) for an accurate measurement as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.
Logical Workflow for Capillary Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a more detailed and quantitative picture of the melting process.
A DSC thermogram for this compound hydrochloride would be expected to show an endothermic peak corresponding to the melting of the substance. The onset temperature of this peak is typically reported as the melting point. Any decomposition would be visible as an exothermic or a more complex endothermic event, often at temperatures above the melting point.
Conceptual DSC Analysis Workflow
Caption: Conceptual Workflow for DSC Analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This technique is particularly useful for observing decomposition. A TGA curve for this compound hydrochloride would show a stable mass until the onset of decomposition, at which point a significant mass loss would be observed. When coupled with DSC, TGA can help to distinguish between melting and decomposition events.
Best Practices for Reliable Results
To ensure the accuracy and reproducibility of the melting point determination for this compound hydrochloride, the following best practices are recommended:
-
Sample Purity: Ensure the sample is of high purity, as confirmed by a suitable analytical technique like HPLC.
-
Calibration: The melting point apparatus should be regularly calibrated using certified reference standards.
-
Heating Rate: A slow and controlled heating rate is crucial for an accurate determination.
-
Sample Preparation: The sample should be thoroughly dried and finely powdered before packing into the capillary tube.
-
Multiple Determinations: At least three independent measurements should be performed, and the average value reported.
Conclusion
The melting point of this compound hydrochloride is a critical physical property with reported values generally in the range of 195-202 °C. The observed variations in reported melting points can be attributed to factors such as sample purity, the rate of heating, and the potential for thermal decomposition. For accurate and reliable results, it is imperative to use a highly pure sample and a standardized methodology, such as the capillary method with a controlled heating rate or Differential Scanning Calorimetry. This technical guide provides the foundational knowledge for researchers and drug development professionals to confidently assess the melting point of this important chemical intermediate, ensuring the quality and consistency of their work.
References
- 1. 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | C8H13ClN2 | CID 173740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. 3,4-Dimethylphenylhydrazine hydrochloride(60481-51-8) 1H NMR spectrum [chemicalbook.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. criver.com [criver.com]
An In-depth Technical Guide to (3,4-Dimethylphenyl)hydrazine Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (3,4-Dimethylphenyl)hydrazine hydrochloride, a key chemical intermediate in organic synthesis and pharmaceutical development. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's chemical identity, physicochemical properties, detailed synthesis protocols, spectroscopic characterization, and significant applications, with a focus on providing actionable insights for laboratory and process development.
Core Chemical Identity and Properties
This compound hydrochloride is an aromatic hydrazine salt crucial for the construction of complex heterocyclic scaffolds. Its formal IUPAC name is This compound;hydrochloride [1]. The hydrochloride salt form enhances the compound's stability and simplifies handling compared to the free base.
Structural Information and Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound;hydrochloride | [1] |
| CAS Number | 60481-51-8 | [2][3] |
| Molecular Formula | C₈H₁₃ClN₂ | [3] |
| Molecular Weight | 172.66 g/mol | [3] |
| InChI Key | YYMIOVAEQIEPET-UHFFFAOYSA-N | [3] |
| SMILES | CC1=C(C=C(C=C1)NN)C.Cl | [1] |
| Synonyms | 4-Hydrazino-o-xylene hydrochloride, 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | [3][4] |
Physicochemical Properties
This compound typically presents as a white to off-white or beige-brown crystalline powder.[3][5] It is hygroscopic and should be stored under an inert atmosphere, such as nitrogen or argon, at 2-8°C to prevent degradation.[3] It exhibits solubility in water and slight solubility in methanol and DMSO.[3][5]
| Property | Value | Source(s) |
| Appearance | White to amber to dark purple powder/crystal | [4][6] |
| Melting Point | 195-200 °C (lit.) | [3][5] |
| Water Solubility | Soluble | [3][5] |
| Stability | Hygroscopic, air-sensitive | [3] |
| Storage | 2-8°C under inert gas | [3] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydrazine protons (which may be broad and exchangeable), and the two methyl groups on the phenyl ring. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (four unique signals for the substituted ring) and the two methyl group carbons.
Infrared (IR) Spectroscopy
An ATR-IR spectrum of this compound hydrochloride has been recorded using a Bruker Tensor 27 FT-IR instrument.[1] Key characteristic peaks would include N-H stretching vibrations from the hydrazine group, C-H stretching from the aromatic ring and methyl groups, and C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (MS)
Mass spectral analysis would confirm the molecular weight of the parent cation (the protonated 3,4-dimethylphenylhydrazine). The expected monoisotopic mass of the free base C₈H₁₂N₂ is approximately 136.10 Da, and the hydrochloride salt would show corresponding fragmentation patterns.
Synthesis Protocols
The synthesis of this compound hydrochloride is well-documented, with two primary routes from commercially available starting materials. The choice of method often depends on factors such as raw material cost, scalability, and available equipment.
Method 1: From 3,4-Dimethylaniline (Diazotization and Reduction)
This classic route involves the diazotization of 3,4-dimethylaniline followed by reduction of the resulting diazonium salt. This method is robust and widely used for preparing arylhydrazines.
Causality of Experimental Choices:
-
Diazotization at Low Temperature (0-5°C): Diazonium salts are unstable at higher temperatures. Maintaining a low temperature is critical to prevent decomposition and unwanted side reactions.
-
Use of a Reducing Agent: A reducing agent is required to convert the diazonium salt to the corresponding hydrazine.
Experimental Protocol: A detailed protocol for a similar synthesis is described in various sources.[5]
-
Diazotization: Dissolve 3,4-dimethylaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to below 0°C in an ice-salt bath with mechanical stirring.
-
Slowly add an aqueous solution of sodium nitrite, ensuring the temperature remains below 5°C. Continue stirring for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
Reduction: In a separate vessel, prepare a solution of a suitable reducing agent (e.g., stannous chloride in concentrated hydrochloric acid or sodium sulfite).
-
Slowly add the cold diazonium salt solution to the reducing agent solution, maintaining a controlled temperature.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC), the product, this compound hydrochloride, will precipitate from the acidic solution.
-
Collect the solid by filtration, wash with a small amount of cold water or an appropriate organic solvent (like dichloromethane), and dry under vacuum.[3]
Diagram of Synthesis Workflow (Method 1):
Caption: Workflow for the synthesis via diazotization.
Method 2: From 4-Bromo-1,2-xylene (Copper-Catalyzed Coupling)
This modern approach utilizes a copper-catalyzed cross-coupling reaction between an aryl halide and hydrazine. This method can offer advantages in terms of functional group tolerance and milder reaction conditions compared to the classical diazotization route.
Causality of Experimental Choices:
-
Copper Catalyst and Ligand: The copper(I) bromide (CuBr) and a suitable ligand are essential for facilitating the C-N bond formation between the aryl bromide and hydrazine.
-
Inert Atmosphere: The use of an argon atmosphere prevents the oxidation of the hydrazine and other reaction components, which can be sensitive to air at elevated temperatures.
Experimental Protocol: [3]
-
Reaction Setup: In a screw-capped test tube, combine CuBr (2.5 mol%), a suitable ligand (e.g., L3 as specified in the reference, 4 mol%), water, and potassium phosphate (K₃PO₄).
-
Add 4-bromo-1,2-xylene (1 equivalent) to the mixture.
-
Stir the reaction mixture at 80-110°C for 10 minutes.
-
Hydrazine Addition: Add additional K₃PO₄ and hydrazine hydrate (N₂H₄·H₂O).
-
Bubble argon gas through the reaction mixture for 5 minutes.
-
Reaction: Seal the tube and stir at 80-110°C for 1-2 hours, monitoring the reaction progress by TLC.
-
Work-up and Isolation: Cool the reaction to room temperature and dilute with dichloromethane. Filter the solution and wash the organic phase with saturated brine.
-
Adjust the pH of the organic solution to 3-4 by the dropwise addition of 37% aqueous HCl to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with dichloromethane, and dry at room temperature.[3]
Diagram of Synthesis Workflow (Method 2):
Caption: Workflow for the copper-catalyzed synthesis.
Key Applications in Drug Development and Organic Synthesis
This compound hydrochloride is a valuable building block due to the reactivity of its hydrazine moiety, making it a precursor for various heterocyclic structures.
Intermediate in the Synthesis of Eltrombopag
A significant industrial application of this compound is its role as a key starting material for an intermediate in the synthesis of Eltrombopag.[7] Eltrombopag is a thrombopoietin receptor agonist used to treat thrombocytopenia.[4] The synthesis involves the condensation of this compound with ethyl acetoacetate to form the pyrazolone intermediate, 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. This intermediate is then coupled with a diazonium salt to construct the core of the Eltrombopag molecule.[4]
Diagram of Eltrombopag Intermediate Synthesis:
Caption: Synthesis of a key Eltrombopag intermediate.
Reagent in the Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful reaction for constructing indole ring systems, which are prevalent in many natural products and pharmaceuticals. In this reaction, an arylhydrazine (in this case, 3,4-dimethylphenylhydrazine) is reacted with an aldehyde or ketone under acidic conditions.[2] The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement and cyclization to form the indole.[2] Using this compound hydrochloride allows for the synthesis of indoles with methyl substituents at the 5- and 6-positions of the indole ring.
Diagram of Fischer Indole Synthesis Logic:
Caption: General mechanism of the Fischer Indole Synthesis.
Safety and Handling
This compound hydrochloride is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3] Some reports also include H302 (Harmful if swallowed).[1]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]
Handling Recommendations:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid generating dust during handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound hydrochloride is a versatile and indispensable reagent for chemists in the pharmaceutical and fine chemical industries. Its utility in constructing key heterocyclic systems, such as pyrazolones for advanced pharmaceutical intermediates like Eltrombopag and substituted indoles via the Fischer synthesis, underscores its importance. A thorough understanding of its synthesis, properties, and handling is crucial for its safe and effective use in research and development. This guide provides a foundational framework for professionals working with this compound, emphasizing both the practical "how-to" and the critical "why" behind the methodologies.
References
- 1. 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | C8H13ClN2 | CID 173740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 4. 3,4-Dimethylphenylhydrazine Hydrochloride | 60481-51-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. 3,4-dimethyl Phenyl Hydrazine Hydrochloride Manufacturer- CAS 60481-51-8 [elampharma.com]
- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
stability and decomposition of (3,4-Dimethylphenyl)hydrazine
An In-Depth Technical Guide to the Stability and Decomposition of (3,4-Dimethylphenyl)hydrazine
Abstract
This compound, particularly as its hydrochloride salt, is a key chemical intermediate in the synthesis of various pharmaceutical and chemical entities. A comprehensive understanding of its stability and decomposition profile is paramount for ensuring the safety, efficacy, and quality of manufacturing processes and final products. This guide provides a detailed examination of the factors influencing the stability of this compound, including atmospheric, thermal, and photolytic stress. We will explore the primary decomposition pathways—notably oxidative and thermal degradation—and present detailed, field-proven experimental protocols for their investigation using High-Performance Liquid Chromatography (HPLC) and Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS). This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical mechanisms and practical, self-validating methodologies for robust stability assessment.
Introduction
Chemical Identity and Properties
This compound (CAS No. for hydrochloride: 60481-51-8) is an organic compound from the arylhydrazine class.[1][2] It is most commonly supplied and handled as its hydrochloride salt, a crystalline powder ranging in color from white to amber or dark purple.[3] The salt form exhibits solubility in water, methanol, and DMSO.[3][] Like its parent compound, phenylhydrazine, the free base is an oily liquid that is susceptible to degradation upon exposure to the environment.[5]
Significance in Research and Development
This compound serves as a versatile building block and reactant in organic synthesis. For instance, it is used to produce pyrazole derivatives, which are common scaffolds in medicinal chemistry.[3] Its utility as a high-quality intermediate makes it a compound of interest in the development of complex molecules.
The Imperative of Stability Assessment
The stability of a chemical intermediate directly impacts process control, impurity profiling, product yield, and safety. Arylhydrazines are a class of compounds known for their reactivity; therefore, a thorough understanding of the degradation kinetics and decomposition products of this compound is not merely an academic exercise but a critical component of risk management and quality control in any research or manufacturing setting.
Physicochemical Stability Profile
The stability of this compound is not absolute and is highly dependent on its environmental conditions. The hydrochloride salt offers enhanced stability over the free base but remains susceptible to several key degradation factors.
Intrinsic Stability and Recommended Storage Conditions
Suppliers consistently recommend storing this compound hydrochloride in tightly sealed containers in a cool, dry, and well-ventilated area.[6][7] To mitigate oxidative degradation, storage under an inert atmosphere, such as nitrogen or argon, at temperatures between 2°C and 25°C is advised.[3] The compound is also noted to be hygroscopic, meaning it readily absorbs moisture from the air, which can accelerate degradation.[3]
Key Factors Influencing Stability
-
2.2.1 Influence of Atmosphere (Oxygen): Oxygen is the primary antagonist to the stability of arylhydrazines. Phenylhydrazine and its derivatives are known to darken upon exposure to air, a visual indicator of oxidative decomposition.[5][8] This process can involve radical mechanisms, leading to the formation of a complex mixture of colored byproducts.[9] The presence of oxygen can promote oxidative dehydrogenation, a reaction that is sometimes harnessed in synthetic chemistry but is a primary degradation pathway during storage.[10][11]
-
2.2.2 Thermal Stress: Phenylhydrazines are combustible and sensitive to high heat.[5][12] Thermal decomposition studies on related methylhydrazines show that degradation can yield products such as ammonia, nitrogen, and hydrogen cyanide, with the product distribution being temperature-dependent.[13] More complex, related hydrazides have been shown to decompose in multiple stages at temperatures exceeding 230°C.[14] The primary initiation events in thermal decomposition are the homolytic cleavage of the N-N or C-N bonds.[15]
-
2.2.3 Photostability: As with many aromatic compounds, exposure to light, particularly in the UV spectrum, can provide the energy to initiate decomposition. Phenylhydrazines are known to darken upon exposure to light, indicating photolytic degradation.[8] Therefore, storage in amber vials or light-proof containers is essential.
-
2.2.4 Effect of pH and Moisture: The hygroscopic nature of the hydrochloride salt means that in a humid environment, it can absorb water to form an acidic solution.[3] The decomposition of hydrazine itself is known to be strongly acid-catalyzed, a phenomenon that is amplified in the presence of certain metal surfaces.[16]
Summary of Stability Data
| Parameter | Stability Concern | Recommended Mitigation |
| Atmosphere | High sensitivity to oxygen, leading to oxidative degradation and discoloration.[5][8] | Store under an inert atmosphere (Nitrogen/Argon). |
| Temperature | Thermally labile; decomposition can be initiated by high heat.[12][15] | Store in a cool environment (2-25°C). Avoid local overheating.[3] |
| Light | Photolabile; degrades upon exposure to light, especially UV.[8] | Store in opaque or amber containers. |
| Moisture | Hygroscopic; absorbs water, which can facilitate hydrolytic or acid-catalyzed degradation.[3][16] | Store in a desiccated environment with tightly sealed containers. |
| pH | Decomposition can be catalyzed by acidic conditions.[16] | Maintain neutral pH in solutions where possible; be aware of the acidic nature of the hydrochloride salt in water. |
| Incompatibilities | Reacts hazardously with strong oxidizing agents, lead dioxide, and various metal oxides.[5][8][12] | Segregate from incompatible materials. |
Decomposition Pathways and Mechanistic Insights
Understanding the likely chemical transformations that this compound undergoes is crucial for identifying potential impurities and designing stable formulations.
Oxidative Decomposition: The Primary Degradation Route
The most prevalent decomposition pathway under standard storage and handling conditions is oxidation. This process is complex but is believed to proceed through radical intermediates.
Caption: Proposed pathway for oxidative decomposition of this compound.
This pathway highlights the generation of reactive species like aryldiazene and aryl radicals, which can lead to a variety of degradation products, including the parent arene (1,2-dimethylbenzene) and complex colored polymers. Importantly, oxidative methods used for the destruction of hydrazines can produce carcinogenic N-nitroso compounds and other mutagens, a critical consideration for waste stream treatment.[17]
Thermal Decomposition
When subjected to sufficient thermal energy, the primary decomposition mechanism shifts to bond scission. The weakest bonds, the N-N and C-N bonds, are the most likely points of initial cleavage.
Caption: Competing C-N and N-N bond scission pathways in thermal decomposition.
The relative prevalence of these pathways depends on the bond dissociation energies and the reaction temperature. Analysis of the evolved gases during thermolysis is the most effective way to probe this mechanism, as seen in studies of similar compounds.[13][14]
Experimental Protocols for Stability and Decomposition Analysis
To ensure trustworthiness, protocols must be self-validating. The following workflows incorporate system suitability checks and controls to verify the integrity of the analytical results.
Protocol 1: Accelerated Stability Study using HPLC-UV
Causality: This method is chosen for its ability to separate the parent compound from its degradation products and provide precise quantification. Derivatization is employed because native arylhydrazines can be unstable under analytical conditions; the resulting hydrazone is more stable and possesses a strong chromophore for sensitive UV detection.[18][19][20]
Caption: Experimental workflow for a forced degradation study using HPLC-UV.
Step-by-Step Methodology:
-
System Suitability: Prepare a solution of the derivatized reference standard. Inject five replicate samples. The relative standard deviation (RSD) for peak area must be <2.0%.
-
Sample Preparation (T=0): Accurately weigh and dissolve the test sample in methanol to a known concentration (e.g., 1 mg/mL).
-
Forced Degradation:
-
Thermal/Humidity: Place sealed vials in a stability chamber at 60°C / 75% relative humidity.
-
Photolytic: Expose a solution to a calibrated light source (ICH Q1B guidelines). Wrap a control vial in aluminum foil.
-
Control: Store a vial at 5°C in the dark.
-
-
Time Point Analysis: At each designated time point, remove a vial from each condition.
-
Derivatization:
-
Rationale: This step converts the unstable hydrazine to a stable benzalazine derivative suitable for analysis.[20]
-
To 1.0 mL of the sample solution, add 0.5 mL of a benzaldehyde solution (e.g., 1% in methanol).
-
Allow to react for 10 minutes at room temperature.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 313 nm (adjust based on derivatized chromophore).[19]
-
-
Data Analysis: Calculate the percentage of the parent compound remaining and identify the relative peak areas of any new impurity peaks.
Protocol 2: Characterization of Thermal Decomposition by TGA-MS
Causality: This technique provides unambiguous data on thermal stability (decomposition temperature) and directly identifies the gaseous byproducts of decomposition, allowing for mechanistic elucidation.[14]
Caption: Workflow for analyzing thermal decomposition using TGA-MS.
Step-by-Step Methodology:
-
Instrument Setup: Calibrate the TGA for mass and temperature. Tune the mass spectrometer and perform a background scan of the furnace atmosphere.
-
Sample Preparation: Place 5-10 mg of the sample into the TGA pan.
-
TGA-MS Program:
-
Rationale: A controlled heating rate ensures thermal equilibrium and reproducible results. Running under both inert (N₂) and oxidative (Air) atmospheres allows for direct comparison of thermal vs. thermo-oxidative decomposition.
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a rate of 10°C/min.
-
Maintain a constant gas flow (e.g., 50 mL/min) of either high-purity nitrogen or synthetic air.
-
-
Data Acquisition: Record the sample mass as a function of temperature. Simultaneously, the MS scans the evolved gases from the TGA outlet.
-
Data Interpretation:
-
Determine the onset temperature of decomposition from the TGA curve (e.g., T₅%, the temperature at which 5% mass loss occurs).
-
Identify the temperatures of maximum decomposition rates from the peaks in the derivative thermogravimetry (DTG) curve.
-
For each DTG peak, examine the corresponding MS data to identify which molecular fragments (ions) are evolving at that temperature, thereby identifying the decomposition products.
-
Safe Handling and Disposal
Given the toxicological profile of phenylhydrazines, stringent safety measures are mandatory.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area, preferably a chemical fume hood.[6][7] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Spill Management: In case of a spill, avoid generating dust.[7] Clean up spills immediately using dry procedures and place waste in a labeled container for disposal.[7] Prevent runoff into drains or waterways.
-
Waste Disposal: Dispose of contents and containers at an approved waste disposal facility.[6] While oxidative degradation can be used for decontaminating glassware, be aware that this process can generate hazardous byproducts and is not recommended for bulk waste treatment without further analysis.[17]
Conclusion
This compound is a valuable yet sensitive chemical intermediate. Its stability is critically dependent on protection from atmospheric oxygen, heat, light, and moisture. The primary degradation pathways are oxidative and thermal, leading to a range of potential impurities. By employing robust, self-validating analytical methods such as derivatization-HPLC and TGA-MS, researchers and developers can accurately characterize the stability profile, predict shelf-life, control impurity formation, and ensure the safe and effective use of this important synthetic building block.
References
- 1. chemscene.com [chemscene.com]
- 2. 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | C8H13ClN2 | CID 173740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 5. PHENYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. nj.gov [nj.gov]
- 9. Oxidative radical arylation of anilines with arylhydrazines and dioxygen from air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives [beilstein-journals.org]
- 11. Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. osha.gov [osha.gov]
- 20. osha.gov [osha.gov]
Methodological & Application
The Fischer Indole Synthesis Utilizing (3,4-Dimethylphenyl)hydrazine: A Comprehensive Guide for Researchers
The Fischer indole synthesis stands as a cornerstone in heterocyclic chemistry, offering a powerful and versatile method for the construction of the indole nucleus.[1] Discovered by Hermann Emil Fischer in 1883, this acid-catalyzed reaction, which transforms arylhydrazines and carbonyl compounds into indoles, has remained indispensable in the synthesis of a vast array of natural products, pharmaceuticals, and functional materials.[2][3] This guide provides an in-depth exploration of the application of (3,4-Dimethylphenyl)hydrazine in the Fischer indole synthesis, a precursor to the valuable 5,6-dimethylindole scaffold. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and discuss the significance of this specific transformation in the context of drug discovery and development.
Mechanistic Insights: The Journey from Hydrazine to Indole
The Fischer indole synthesis is a sophisticated cascade of reactions initiated by the condensation of an arylhydrazine with an aldehyde or ketone.[4] The generally accepted mechanism, first proposed by Robinson, involves several key steps that transform the initial reactants into the final aromatic indole structure.[2]
The reaction commences with the formation of a phenylhydrazone through the acid-catalyzed condensation of this compound with a carbonyl compound. This is followed by tautomerization to the more reactive ene-hydrazine intermediate. The crucial carbon-carbon bond-forming step is a[4][4]-sigmatropic rearrangement of the protonated ene-hydrazine, which is often the rate-determining step of the overall synthesis.[2] The resulting di-imine intermediate then undergoes rearomatization. Finally, intramolecular cyclization and the elimination of ammonia under acidic conditions lead to the formation of the stable, aromatic 5,6-dimethylindole product.[4]
Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting this compound is incorporated into the resulting indole ring.[1]
The Role of the Acid Catalyst
The choice of acid catalyst is a critical parameter in the Fischer indole synthesis, significantly influencing reaction rates and yields. A variety of Brønsted and Lewis acids have been successfully employed.[2]
-
Brønsted Acids: Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA).[1]
-
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective catalysts for this transformation.[2]
The selection of the optimal catalyst often depends on the specific substrates and desired reaction conditions. For instance, milder conditions can sometimes be achieved using p-TSA, while more robust transformations may require stronger acids like PPA.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of this compound hydrochloride and its subsequent use in the Fischer indole synthesis to produce 5,6-dimethyl-substituted indoles.
Synthesis of this compound Hydrochloride
This compound hydrochloride can be prepared from 3,4-dimethylaniline via a diazotization reaction followed by reduction.[5]
Materials:
-
3,4-Dimethylaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Sodium Metabisulfite
-
Sodium Hydroxide
Procedure:
-
Diazotization: Dissolve 3,4-dimethylaniline in concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Reduction: In a separate flask, prepare a solution of sodium metabisulfite and sodium hydroxide in water, adjusting the pH to between 7 and 9. Cool this solution to 10-15 °C.
-
Slowly add the cold diazonium salt solution to the sodium metabisulfite solution, keeping the temperature of the reaction mixture between 10 and 35 °C and the pH between 7 and 9.
-
After the addition is complete, continue to stir the mixture for a specified period to ensure complete reduction.
-
Hydrolysis and Isolation: Heat the reaction mixture to hydrolyze the intermediate. After cooling, the this compound can be isolated as its hydrochloride salt by acidification with hydrochloric acid, followed by filtration, washing, and drying.[6]
One-Pot Fischer Indole Synthesis of 2,5,6-Trimethylindole
This one-pot procedure simplifies the synthesis by forming the hydrazone in situ followed by cyclization without isolation of the intermediate.[7]
Materials:
-
This compound hydrochloride
-
Acetone
-
p-Toluenesulfonic acid (p-TSA) or Zinc Chloride (ZnCl₂)
-
Ethanol or Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, combine this compound hydrochloride (1.0 mmol), acetone (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (or an alternative acid catalyst).
-
Add a suitable solvent such as ethanol or glacial acetic acid (10 mL).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter the product. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Synthesis of 5,6-Dimethylindole-2-carboxylic acid
This protocol utilizes pyruvic acid as the carbonyl component to introduce a carboxylic acid functionality at the 2-position of the indole ring.
Materials:
-
This compound hydrochloride
-
Pyruvic acid
-
Glacial Acetic Acid
Procedure:
-
Dissolve this compound hydrochloride (1.0 mmol) and pyruvic acid (1.1 mmol) in glacial acetic acid.
-
Heat the mixture under reflux for a designated period, monitoring the reaction by TLC.
-
Cool the reaction mixture, which may result in the precipitation of the product.
-
Collect the solid product by filtration and wash with a small amount of cold solvent.
-
The crude 5,6-Dimethylindole-2-carboxylic acid can be further purified by recrystallization.
Applications in Drug Discovery and Development
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[8] The 5,6-dimethylindole core, synthesized from this compound, serves as a valuable building block for the development of novel therapeutic agents. The substitution pattern on the indole ring can significantly influence the pharmacological properties of the molecule.
Derivatives of 5,6-dimethylindole have been explored for various therapeutic applications, including but not limited to:
-
Anticancer Agents: The indole nucleus is a key component of many anticancer drugs, and modifications at the 5 and 6 positions can modulate their activity and selectivity.[9]
-
Antimicrobial Agents: Indole derivatives have shown promise as antibacterial and antifungal agents.[10]
-
Central Nervous System (CNS) Active Compounds: The structural similarity of the indole core to neurotransmitters like serotonin has led to the development of indole-based drugs for neurological and psychiatric disorders.
The ability to efficiently synthesize 5,6-dimethylindole and its derivatives via the Fischer indole synthesis provides a robust platform for medicinal chemists to generate and screen compound libraries in the quest for new and improved drugs.
Quantitative Data Summary
The yield of the Fischer indole synthesis is highly dependent on the specific substrates, catalyst, and reaction conditions employed. The following table provides representative data for analogous Fischer indole syntheses to offer a general expectation of efficiency.
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | Acetic Acid | 2.25 | High | [2] |
| Phenylhydrazine | Cyclohexanone | p-TSA | None (Microwave) | 0.05 | 91 | [11] |
| 4-Cyanophenylhydrazine HCl | Various Ketones | Various | Various | - | High | [12] |
Conclusion
The Fischer indole synthesis remains a powerful and relevant tool in modern organic synthesis. The use of this compound as a starting material provides a direct and efficient route to 5,6-dimethyl-substituted indoles, which are valuable intermediates in the development of new pharmaceuticals. A thorough understanding of the reaction mechanism, the judicious selection of an acid catalyst, and the optimization of reaction conditions are paramount to achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully employ this classic reaction in their synthetic endeavors.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]
- 6. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
protocol for pyrazole synthesis using substituted hydrazines
Application Notes & Protocols
Topic: Protocol for Pyrazole Synthesis Using Substituted Hydrazines Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a cornerstone of heterocyclic chemistry and medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. Consequently, pyrazole derivatives are integral components of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, and are widely investigated for their anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
The most classic and robust method for constructing this valuable scaffold is the Knorr pyrazole synthesis, first reported in 1883.[5][6] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] Its enduring appeal lies in its operational simplicity, high yields, and the ready availability of diverse starting materials, which enables the rapid generation of molecular complexity.[1][9]
This guide provides a Senior Application Scientist's perspective on the Knorr synthesis, moving beyond a simple recitation of steps to explain the underlying mechanistic principles, address common experimental challenges, and offer detailed, field-proven protocols for the synthesis of substituted pyrazoles.
Core Principles: Mechanism of the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a cyclocondensation reaction that proceeds with the loss of two molecules of water to form a stable aromatic ring.[1] The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups of the 1,3-dicarbonyl compound.[5][6][10]
The generally accepted mechanism involves two key stages:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. Following the elimination of a water molecule, a hydrazone intermediate is formed.[5]
-
Intramolecular Cyclization & Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization step forms a non-aromatic heterocyclic intermediate, which readily dehydrates to yield the final, thermodynamically stable aromatic pyrazole.[5][10]
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Utility of (3,4-Dimethylphenyl)hydrazine in Modern Pharmaceutical Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the applications of (3,4-Dimethylphenyl)hydrazine in the synthesis of pharmaceutical intermediates.
This compound, typically supplied as its more stable hydrochloride salt, is a highly valuable aromatic hydrazine derivative used extensively in organic synthesis and the development of Active Pharmaceutical Ingredients (APIs).[1] Its strategic importance lies in its role as a key building block for constructing nitrogen-containing heterocyclic scaffolds, which are foundational structures in a vast array of therapeutic agents. This guide provides a detailed exploration of its primary applications, focusing on the synthesis of indole and pyrazole cores, which are prevalent in medicinal chemistry. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and outline the necessary safety and handling procedures.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and hazards is paramount before its use in any synthetic protocol. This compound hydrochloride is an off-white to pale yellow crystalline powder that is hygroscopic and should be stored accordingly.[1]
Table 1: Physicochemical and Safety Data for this compound Hydrochloride
| Property | Data | Reference(s) |
| CAS Number | 60481-51-8 | [1][2][3] |
| Molecular Formula | C₈H₁₃ClN₂ | [1][3] |
| Molecular Weight | 172.66 g/mol | [1][3] |
| Appearance | Off-white to pale yellow/amber crystalline powder | [1][4][5] |
| Melting Point | 195-202°C (decomposes) | [1][3][4] |
| Solubility | Soluble in water and ethanol; slightly soluble in DMSO and methanol. | [1][3] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H341 (Suspected of causing genetic defects). | [2][4][6][7] |
| Storage Conditions | Store at 2-8°C in a dry, well-ventilated place under an inert atmosphere (Nitrogen or Argon). Keep container tightly closed. | [3][6] |
Core Application 1: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for preparing the indole nucleus.[8][9] This reaction is of immense importance in pharmaceutical development, as the indole scaffold is a key component of numerous drugs, including the triptan class of antimigraine agents.[8][9]
Principle and Mechanism
The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[8][10] The mechanism, first proposed by Robinson, proceeds through several key steps:
-
Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form an arylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form ('ene-hydrazine').
-
[2][2]-Sigmatropic Rearrangement: A cyclic[2][2]-sigmatropic rearrangement occurs, forming a new C-C bond and a di-imine intermediate.[8][11]
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by nucleophilic attack of an amino group to form a cyclic aminal.
-
Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia (NH₃) to yield the final, energetically favorable aromatic indole.[8][9]
Caption: A logical workflow of the Fischer indole synthesis.
Protocol: Synthesis of 5,6-Dimethyl-1,2,3,4-tetrahydrocarbazole
This protocol describes the synthesis of a substituted tetrahydrocarbazole, a common intermediate, via the Fischer indole synthesis.
Materials and Reagents:
| Reagent | CAS No. | Amount | Molar Eq. |
| This compound hydrochloride | 60481-51-8 | 1.73 g | 1.0 |
| Cyclohexanone | 108-94-1 | 0.98 g (1.04 mL) | 1.0 |
| Glacial Acetic Acid | 64-19-7 | 20 mL | Solvent |
| Ethanol (for recrystallization) | 64-17-5 | As needed | - |
| Deionized Water | 7732-18-5 | As needed | - |
Experimental Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrochloride (1.73 g, 10.0 mmol) and glacial acetic acid (20 mL).
-
Reagent Addition: Stir the mixture at room temperature until the solid dissolves. Add cyclohexanone (1.04 mL, 10.0 mmol) dropwise to the solution over 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Isolation: A precipitate will form. Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with water to remove residual acetic acid.
-
Purification: Dry the crude solid in a vacuum oven. Purify the product by recrystallization from hot ethanol to yield the pure 5,6-Dimethyl-1,2,3,4-tetrahydrocarbazole as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Core Application 2: Synthesis of Pyrazole Derivatives
The pyrazole ring is another privileged scaffold in medicinal chemistry, famously featured in nonsteroidal anti-inflammatory drugs (NSAIDs) like Celecoxib.[12][13] Arylhydrazines are indispensable precursors for constructing this five-membered heterocycle, typically through condensation with a 1,3-dicarbonyl compound.
Principle and Mechanism
The synthesis of 1,5-diarylpyrazoles, such as Celecoxib, involves the cyclocondensation of a substituted phenylhydrazine with a 1,3-diketone.[14][15] The reaction proceeds via the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring. The regioselectivity of the reaction (i.e., the final position of the substituents on the pyrazole ring) can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the diketone.[14]
Caption: General workflow for pyrazole ring synthesis.
Protocol: Synthesis of 1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole
This protocol provides a straightforward method for synthesizing a substituted pyrazole using acetylacetone as the 1,3-dicarbonyl component.
Materials and Reagents:
| Reagent | CAS No. | Amount | Molar Eq. |
| This compound hydrochloride | 60481-51-8 | 1.73 g | 1.0 |
| Acetylacetone (2,4-Pentanedione) | 123-54-6 | 1.00 g (1.02 mL) | 1.0 |
| Ethanol | 64-17-5 | 25 mL | Solvent |
| Triethylamine | 121-44-8 | 1.01 g (1.39 mL) | 1.0 |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | 141-78-6 | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | As needed | - |
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound hydrochloride (1.73 g, 10.0 mmol) in ethanol (25 mL).
-
Base Addition: Add triethylamine (1.39 mL, 10.0 mmol) to the solution to neutralize the hydrochloride salt, forming the free hydrazine base in situ. Stir for 10 minutes.
-
Diketone Addition: Add acetylacetone (1.02 mL, 10.0 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours, monitoring by TLC until the starting materials are consumed.
-
Solvent Removal: After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 25 mL) followed by brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(3,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole.
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Conclusion
This compound is a versatile and powerful reagent for the synthesis of heterocyclic pharmaceutical intermediates. Its application in cornerstone reactions like the Fischer indole synthesis and pyrazole formation allows for the efficient construction of molecular cores that are central to numerous therapeutic agents. The protocols provided herein serve as a practical guide for researchers, emphasizing the importance of mechanistic understanding and adherence to strict safety procedures. By leveraging the reactivity of this key building block, drug development professionals can continue to innovate and expand the landscape of modern medicine.
References
- 1. nbinno.com [nbinno.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 4. 3,4-Dimethylphenylhydrazine Hydrochloride | 60481-51-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 3,4-dimethyl Phenyl Hydrazine Hydrochloride Manufacturer- CAS 60481-51-8 [elampharma.com]
- 6. echemi.com [echemi.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 60481-51-8 Name: this compound hydrochloride (1:1) [xixisys.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Derivatization of Carbonyl Compounds with (3,4-Dimethylphenyl)hydrazine for Enhanced Analytical Detection
Introduction: A Strategic Approach to Carbonyl Analysis
In the landscape of pharmaceutical development and chemical analysis, the accurate quantification of carbonyl compounds—aldehydes and ketones—is of paramount importance. These functional groups are present in a vast array of molecules, from active pharmaceutical ingredients (APIs) and their synthetic intermediates to degradation products and process-related impurities.[1] Their inherent reactivity can pose challenges for direct analysis, often necessitating a derivatization step to enhance stability, improve chromatographic separation, and increase detection sensitivity.[2][3]
This guide provides a comprehensive overview and detailed protocols for the derivatization of carbonyl compounds using (3,4-Dimethylphenyl)hydrazine. This reagent serves as a powerful tool for researchers, enabling the conversion of volatile and often UV-transparent carbonyls into stable, chromophoric hydrazone derivatives. These derivatives are exceptionally well-suited for analysis by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, a cornerstone technique in quality control and research laboratories.
While the use of 2,4-dinitrophenylhydrazine (DNPH) is a widely established reference method for carbonyl analysis, the strategic selection of a substituted phenylhydrazine like the 3,4-dimethyl variant offers distinct advantages.[4][5] The methyl groups on the phenyl ring subtly alter the electronic and physical properties of the resulting hydrazone, which can be leveraged to:
-
Fine-tune Chromatographic Retention: Modify the hydrophobicity of the derivative to achieve optimal separation from matrix components or other analytes.
-
Shift UV Absorption Maxima: Adjust the wavelength of maximum absorbance (λmax) to move it into a region with less background interference, thereby improving signal-to-noise ratios.
-
Enhance Specificity: Create unique derivatives for confirmation in complex sample matrices where multiple derivatizing agents might be employed.
This document will delve into the underlying reaction mechanism, provide validated protocols for sample derivatization, and discuss the subsequent analysis and characterization of the resulting (3,4-dimethylphenyl)hydrazones.
The Chemistry of Hydrazone Formation: A Mechanistic Overview
The derivatization reaction is a classic acid-catalyzed nucleophilic addition-elimination (condensation) reaction between the carbonyl group (aldehyde or ketone) and the hydrazine.[4][6] The process can be broken down into two primary stages:
-
Nucleophilic Attack: The terminal nitrogen atom of the this compound, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon. A slight acidic environment is crucial at this stage to protonate the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, thereby facilitating the attack.
-
Dehydration: The resulting carbinolamine intermediate is unstable and readily eliminates a molecule of water to form a stable C=N double bond, yielding the final hydrazone product.
The overall reaction is robust, proceeds with high yield, and forms a stable derivative suitable for downstream analysis.[7]
Figure 1: General mechanism for the acid-catalyzed formation of a (3,4-dimethylphenyl)hydrazone from a carbonyl compound.
Experimental Protocols
The following protocols are designed to be adaptable for a range of sample matrices. As with any analytical method, validation for your specific application is essential. The protocol is based on well-established procedures for hydrazine-based derivatization, such as EPA Method 8315A for DNPH.[8]
Protocol 1: Derivatization of Carbonyls in Aqueous Samples
This protocol is suitable for the analysis of carbonyl compounds in water, process streams, or aqueous extracts of solid samples.
Materials:
-
This compound hydrochloride (CAS: 60481-51-8), ≥98.5% purity[1]
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Solid Phase Extraction (SPE) Cartridges, C18, 500 mg, 6 mL
-
Sample vials, amber glass, 2 mL with PTFE-lined caps
Reagent Preparation:
-
Derivatizing Reagent (Saturated Solution): Prepare a saturated solution of this compound hydrochloride in acetonitrile. Add approximately 150 mg of the reagent to a 100 mL volumetric flask and bring to volume with acetonitrile. Sonicate for 10 minutes to aid dissolution. Some solid may remain, which is acceptable. This solution should be stored refrigerated and protected from light.
-
Catalyst Solution (0.5 M H₂SO₄ in Acetonitrile): Carefully add 2.7 mL of concentrated sulfuric acid to approximately 50 mL of acetonitrile in a 100 mL volumetric flask placed in an ice bath. Allow to cool, then bring to volume with acetonitrile.
Procedure:
-
Sample Preparation: To a 100 mL volumetric flask, add 80 mL of the aqueous sample. Adjust the pH to approximately 3.0 using 1 M H₂SO₄ or 1 M NaOH.
-
Derivatization: Add 5.0 mL of the Derivatizing Reagent and 1.0 mL of the Catalyst Solution to the pH-adjusted sample.
-
Reaction: Stopper the flask, mix well, and incubate in a water bath at 40°C for 60 minutes. Allow the solution to cool to room temperature.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to go dry.
-
Load the entire 100 mL of the reacted sample solution onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 10 mL of HPLC-grade water to remove salts and polar impurities.
-
Dry the cartridge by passing air or nitrogen through it for 10 minutes.
-
-
Elution: Elute the derivatized carbonyls (hydrazones) from the SPE cartridge with 5.0 mL of acetonitrile into a collection vial.
-
Analysis: The eluate is now ready for direct injection into the HPLC system.
Figure 2: Workflow for the derivatization and extraction of carbonyls from aqueous samples.
Protocol 2: Derivatization for APIs or Organic Samples
This protocol is designed for carbonyl analysis in a drug substance or other samples soluble in an organic solvent.
Materials:
-
This compound hydrochloride (CAS: 60481-51-8), ≥98.5% purity[1]
-
Acetonitrile (ACN), HPLC grade
-
Glacial Acetic Acid, ACS grade
-
Sample vials, amber glass, 2 mL with PTFE-lined caps
Procedure:
-
Sample Solution: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Derivatizing Reagent: Prepare a solution of this compound hydrochloride at a concentration of 5 mg/mL in acetonitrile.
-
Reaction Mixture: In a 2 mL autosampler vial, combine:
-
500 µL of the Sample Solution
-
500 µL of the Derivatizing Reagent
-
10 µL of glacial acetic acid (as catalyst)
-
-
Reaction: Cap the vial, vortex briefly, and heat at 60°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature. The solution can then be directly injected or diluted further with the mobile phase if necessary before HPLC analysis.
Analytical Considerations for HPLC
The resulting (3,4-dimethylphenyl)hydrazone derivatives are typically well-retained on reversed-phase C18 columns and exhibit strong UV absorbance.
| Parameter | Typical Starting Conditions | Rationale & Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard workhorse column for reversed-phase chromatography. |
| Mobile Phase A | Water | |
| Mobile Phase B | Acetonitrile | Acetonitrile is often preferred over methanol for hydrazone separations due to lower backpressure and better peak shape. |
| Gradient | 50% B to 95% B over 20 min | A gradient is recommended to elute a wide range of carbonyl derivatives with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Temperature control ensures reproducible retention times. |
| Detection (UV) | 360 - 380 nm (scan recommended) | The exact λmax will depend on the specific carbonyl, but this range is a good starting point based on similar phenylhydrazones. A DAD/PDA detector is recommended to determine the optimal wavelength for each derivative.[8] |
| Injection Vol. | 10 µL |
Table 1: Recommended Starting HPLC Conditions
Expected Outcomes and Characterization
The successful derivatization will yield the corresponding (3,4-dimethylphenyl)hydrazone. The structure of these derivatives can be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observation |
| HPLC-UV | A new, well-defined peak with strong UV absorbance in the 360-380 nm range, exhibiting a longer retention time than the parent carbonyl. |
| LC-MS | The mass spectrum should show a prominent molecular ion [M+H]⁺ corresponding to the calculated exact mass of the hydrazone derivative. |
| ¹H NMR | Appearance of signals corresponding to the aromatic protons of the 3,4-dimethylphenyl group and the imine proton (C=N-H). The original aldehyde proton signal (if present) will disappear. |
| ¹³C NMR | Appearance of a signal for the imine carbon (C=N) typically in the 140-160 ppm range.[9] The original carbonyl carbon signal will be absent. |
| FT-IR | Disappearance of the characteristic C=O stretch of the parent carbonyl (typically 1680-1740 cm⁻¹) and appearance of a C=N stretch (around 1620 cm⁻¹).[7] |
Table 2: Spectroscopic and Chromatographic Data for Product Characterization
Troubleshooting and Expert Insights
-
Low Reaction Yield:
-
pH is critical: Ensure the reaction medium is slightly acidic (pH 3-5). A pH that is too low can protonate the hydrazine, rendering it non-nucleophilic, while a neutral or basic pH will not sufficiently activate the carbonyl group.
-
Reagent Purity: Use high-purity this compound hydrochloride. Impurities can lead to side reactions and artifact peaks.[8]
-
-
Multiple Peaks for a Single Analyte:
-
Syn/Anti Isomers: Hydrazones can exist as E/Z (syn/anti) stereoisomers, which may separate under certain chromatographic conditions. This can often be controlled by adjusting the mobile phase composition or temperature.
-
-
Matrix Interferences:
-
If analyzing complex samples, co-extracted materials can interfere. The SPE cleanup step is crucial for minimizing this. A more rigorous wash step or the use of a different SPE sorbent may be necessary.
-
Conclusion
Derivatization with this compound is a versatile and effective strategy for the analysis of carbonyl compounds in diverse research and development settings. By converting analytes into stable, chromophoric hydrazones, this methodology enhances the reliability and sensitivity of HPLC-UV analysis. The protocols and insights provided herein offer a robust framework for the successful implementation of this technique, empowering scientists to achieve accurate and reproducible quantification of critical carbonyl-containing molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sjpas.com [sjpas.com]
- 7. ajpamc.com [ajpamc.com]
- 8. epa.gov [epa.gov]
- 9. Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: The Wolff-Kishner Reduction for Carbonyl Deoxygenation Using (3,4-Dimethylphenyl)hydrazine
Executive Summary
The Wolff-Kishner reduction is a cornerstone transformation in organic synthesis, providing a robust method for the complete deoxygenation of aldehydes and ketones to their corresponding alkanes.[1][2][3][4] This reaction is particularly valuable for substrates that are sensitive to acidic conditions, offering a powerful alternative to the Clemmensen reduction.[5][6] The classical procedure, originally discovered by Nikolai Kishner and Ludwig Wolff, involves high temperatures and pressures.[1][7] However, the Huang-Minlon modification has become the standard, employing a high-boiling solvent like diethylene glycol in a one-pot procedure that is both more efficient and safer.[7][8][9]
This document provides a detailed technical guide for performing the Wolff-Kishner reduction using a substituted arylhydrazine, specifically (3,4-Dimethylphenyl)hydrazine. While hydrazine hydrate is the most common reagent, the use of substituted hydrazines is relevant in contexts where the resulting hydrazone intermediate may exhibit different solubility, stability, or reactivity profiles. We will explore the mechanistic underpinnings, provide a field-tested protocol based on the Huang-Minlon modification, discuss critical safety considerations, and offer troubleshooting guidance for researchers in synthetic chemistry and drug development.
Mechanistic Principles: The "Why" Behind the "How"
The driving force of the Wolff-Kishner reduction is the thermodynamically favorable and irreversible formation of dinitrogen gas (N₂).[10] The reaction proceeds through several distinct, base-catalyzed steps. Understanding this mechanism is critical for optimizing conditions and troubleshooting.
Step 1: Hydrazone Formation The reaction initiates with the nucleophilic attack of hydrazine on the carbonyl carbon, forming a hydrazone intermediate.[2][11][12] This is a condensation reaction that releases one molecule of water.
Step 2: Deprotonation and Anion Formation Under strongly basic conditions (e.g., KOH or NaOH), the terminal nitrogen of the hydrazone is deprotonated.[1][13][14] The resulting anion is stabilized by resonance.
Step 3: Tautomerization and Diimide Formation The hydrazone anion undergoes tautomerization. The carbanionic resonance form is protonated by the solvent (e.g., water or glycol), leading to a diimide (or diazene) intermediate after a second deprotonation at nitrogen.[2][5]
Step 4: Irreversible N₂ Extrusion This is the rate-determining and irreversible step. The diimide intermediate collapses, releasing a molecule of highly stable N₂ gas and forming a carbanion.[1][15]
Step 5: Final Protonation The highly reactive carbanion is rapidly and irreversibly protonated by a proton source in the reaction mixture (typically the solvent) to yield the final alkane product.[1][16]
Considerations for Using this compound
The fundamental mechanism does not change when using an arylhydrazine. However, the presence of the 3,4-dimethylphenyl group introduces several factors:
-
Steric Hindrance: The bulky aromatic group may slightly retard the initial rate of hydrazone formation, particularly with sterically hindered ketones.
-
Electronic Effects: The two methyl groups are weakly electron-donating, which slightly increases the nucleophilicity of the hydrazine nitrogen, potentially aiding the initial attack on the carbonyl.
-
Intermediate Stability: The aromatic ring can influence the stability and reactivity of the hydrazone and subsequent anionic intermediates.
-
Solubility: The resulting (3,4-Dimethylphenyl)hydrazone will be significantly more lipophilic than a simple hydrazone, which can affect its solubility and behavior in the polar glycol solvent system.
The Huang-Minlon Modification: The Modern Protocol
The original Wolff-Kishner procedures were arduous, often requiring sealed tubes and anhydrous reagents. The Huang-Minlon modification revolutionized the reaction's practicality.[8][17] Its brilliance lies in its simplicity:
-
All reagents (carbonyl compound, hydrazine hydrate, base, and solvent) are combined in a single flask.[9]
-
An initial heating period at a lower temperature (~110-130 °C) allows for the formation of the hydrazone.
-
The temperature is then raised significantly (>190 °C). This critical step distills off the water formed during condensation and any excess hydrazine, allowing the reaction temperature to climb high enough for the efficient decomposition of the hydrazone intermediate.[7][18][19]
This modification leads to drastically reduced reaction times (from 50-100 hours to 3-6 hours), improved yields, and allows for the use of less expensive and safer hydrazine hydrate.[5][8][19]
Detailed Application and Protocol
This protocol is a generalized method for the deoxygenation of a base-stable ketone using this compound hydrochloride, adapted from the Huang-Minlon procedure.
Safety First: Handling Hydrazine Derivatives
WARNING: Hydrazine and its derivatives are highly toxic, corrosive, and suspected carcinogens.[20][21] They can be absorbed through the skin.[21] All operations must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-retardant lab coat, and heavy-duty nitrile or butyl rubber gloves.[20][22]
-
Handling: this compound hydrochloride is a hygroscopic powder.[23][24] Handle it quickly and store it under an inert atmosphere. Avoid creating dust. Never heat hydrazine solutions in a closed system without pressure relief.
-
Quenching & Waste: Unreacted hydrazine can be quenched carefully with an oxidizing agent like sodium hypochlorite (bleach), but this reaction is exothermic and should be done in a diluted, cooled solution. Dispose of all waste in accordance with institutional and local regulations.
Materials and Equipment
| Reagents & Materials | Equipment |
| Carbonyl Substrate (e.g., Acetophenone) | Round-bottom flask (3-neck preferred) |
| This compound hydrochloride | Reflux condenser |
| Potassium Hydroxide (KOH), pellets or flakes | Distillation head with thermometer |
| Diethylene Glycol (DEG) | Heating mantle with stirrer |
| Deionized Water | Nitrogen/Argon inlet |
| Hydrochloric Acid (HCl), 2M solution | Separatory funnel |
| Diethyl Ether or Dichloromethane | Standard glassware for work-up |
| Anhydrous Magnesium or Sodium Sulfate | Rotary evaporator |
Step-by-Step Experimental Protocol
Example Reaction: Reduction of Acetophenone to Ethylbenzene
-
Reagent Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a distillation head with a thermometer, add potassium hydroxide (10.0 g, ~178 mmol, 4.0 eq).
-
Solvent and Reagent Addition: Add diethylene glycol (80 mL). Stir the mixture until most of the KOH has dissolved. Add acetophenone (5.3 g, 44.1 mmol, 1.0 eq) followed by this compound hydrochloride (9.2 g, 53.3 mmol, 1.2 eq). Note: The hydrochloride salt is used here; the excess strong base will neutralize the HCl and generate the free hydrazine in situ.
-
Stage 1: Hydrazone Formation: Heat the mixture using a heating mantle to 130 °C. Maintain this temperature for 1 hour. The solution will typically turn a darker color as the hydrazone forms.
-
Stage 2: Water Removal: Replace the reflux condenser with a collection flask on the distillation head. Increase the temperature to distill off water and other low-boiling components. The temperature of the reaction mixture will rise; continue distillation until the pot temperature reaches 190-200 °C.
-
Stage 3: Decomposition: Once the pot temperature has stabilized at ~200 °C, place the reflux condenser back on the flask and maintain this temperature for 3-4 hours. Vigorous bubbling (evolution of N₂ gas) should be observed. Monitor the reaction's completion by TLC or GC-MS analysis of a quenched aliquot.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the dark solution into a beaker containing 200 mL of deionized water. Acidify the aqueous solution to pH ~2 by slowly adding 2M HCl to neutralize the excess KOH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be purified by fractional distillation or flash column chromatography to yield pure ethylbenzene.
Visualization of the Experimental Workflow
Caption: High-level workflow for the Huang-Minlon modification.
Data Summary and Troubleshooting
Typical Reaction Parameters
| Parameter | Recommended Value/Range | Rationale |
| Substrate:Hydrazine:Base Ratio | 1 : 1.2-1.5 : 3-4 | Excess hydrazine ensures complete hydrazone formation; excess base drives the deprotonations. |
| Solvent | Diethylene Glycol (DEG), Triethylene Glycol | High boiling point (>200 °C) is essential for the decomposition step.[15] |
| Hydrazone Formation Temp. | 110 - 130 °C | Allows for controlled formation of the intermediate without premature decomposition. |
| Decomposition Temp. | 190 - 210 °C | Necessary to overcome the activation energy for N₂ extrusion.[5][15] |
| Reaction Time (Decomposition) | 3 - 8 hours | Substrate dependent; sterically hindered ketones may require longer times or higher temps (Barton mod.).[1][19] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient temperature during decomposition. 2. Water not fully removed. 3. Reaction time too short. | 1. Ensure pot temperature reaches at least 190 °C. 2. Distill until the thermometer temperature drops and pot temperature stabilizes. 3. Extend reflux time; monitor by TLC/GC. |
| Low Yield | 1. Incomplete hydrazone formation. 2. Substrate is base-sensitive (e.g., ester hydrolysis). 3. Product loss during work-up. | 1. Increase excess of hydrazine. 2. This method is unsuitable for base-sensitive substrates.[19] Consider an alternative reduction. 3. Perform careful extractions and transfers. |
| Azine Formation | Reaction of hydrazone with unreacted carbonyl. | This is a known side reaction.[1] Using a slight excess of hydrazine can help suppress it. Ensure efficient stirring. |
| Rearrangement Products | Substrate-specific issues, especially with α,β-unsaturated ketones. | The Wolff-Kishner reduction is not suitable for α,β-unsaturated ketones, which can form pyrazolines.[5] |
Mechanistic Visualization
Caption: Core mechanism of the Wolff-Kishner reduction.
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. Wolff-Kishner Reduction: Converting Carbonyls to Alkanes [webofpharma.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wolff-Kishner Reduction, Mechanism & Application - Lesson | Study.com [study.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 9. Wolff-Kishner_reduction [chemeurope.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. orgosolver.com [orgosolver.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. tutorchase.com [tutorchase.com]
- 16. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 17. Wolff-Kishner Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 18. chemistry.mdma.ch [chemistry.mdma.ch]
- 19. jk-sci.com [jk-sci.com]
- 20. arxada.com [arxada.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. nbinno.com [nbinno.com]
- 24. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Hydrazine Derivatives
Introduction: The Indispensable Role of Hydrazine in Heterocyclic Chemistry
Hydrazine (N₂H₄) and its organic derivatives are foundational building blocks in the vast field of heterocyclic chemistry.[1][2] Their unique bifunctional nature, possessing two nucleophilic nitrogen atoms, makes them exceptionally versatile reagents for constructing a wide array of nitrogen-containing ring systems.[3][4] These heterocyclic scaffolds are not mere chemical curiosities; they form the core of countless pharmaceuticals, agrochemicals, and materials, underscoring the importance of mastering their synthesis.[1][2] This guide provides an in-depth exploration of key synthetic transformations utilizing hydrazine derivatives, moving beyond simple procedural lists to elucidate the underlying principles and rationale that govern these powerful reactions. We will delve into the synthesis of critical five- and six-membered heterocycles, offering detailed, field-proven protocols for their preparation.
Part I: Synthesis of Five-Membered Heterocycles
Five-membered nitrogen-containing heterocycles are ubiquitous in medicinal chemistry. Hydrazine derivatives provide reliable and efficient routes to several of these key systems, including indoles, pyrazoles, and triazoles.
The Fischer Indole Synthesis: Crafting the Privileged Indole Scaffold
Discovered by Emil Fischer in 1883, this reaction remains one of the most important and widely used methods for synthesizing substituted indoles.[5][6] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[6][7] Its enduring utility is a testament to its reliability and broad substrate scope.
Mechanistic Insights:
The beauty of the Fischer synthesis lies in its elegant and predictable mechanism. Understanding this process is crucial for troubleshooting and adapting the reaction to new substrates. The accepted mechanism proceeds through several key steps:[5][8]
-
Hydrazone Formation: The arylhydrazine first condenses with the carbonyl compound to form a phenylhydrazone.[9]
-
Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[7][9] This step is critical as it sets the stage for the key bond-forming event.
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted[1][1]-sigmatropic rearrangement (a type of pericyclic reaction), which forms a new C-C bond and breaks the weak N-N bond.[6][7]
-
Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes. Subsequent intramolecular attack by the amino group onto the imine carbon forms a five-membered ring (an aminal).[5]
-
Ammonia Elimination: Finally, the elimination of ammonia under acidic catalysis yields the stable, aromatic indole ring.[5][7]
Diagram of the Fischer Indole Synthesis Workflow:
Caption: Workflow of the Fischer Indole Synthesis.
Generalized Protocol for Fischer Indole Synthesis:
This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine as a representative example.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Glacial Acetic Acid (or other acid catalyst like polyphosphoric acid, ZnCl₂)[5]
-
Ethanol
Procedure:
-
Hydrazone Formation (Optional Isolation):
-
In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol.
-
Add acetophenone (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the mixture at room temperature for 1-2 hours. The phenylhydrazone may precipitate from the solution. It can be filtered and dried or used directly in the next step.[6]
-
-
Indolization:
-
To the crude phenylhydrazone (or the reaction mixture from the previous step), add a suitable acid catalyst. A common choice is polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.
-
Heat the reaction mixture to 80-100 °C. The optimal temperature and time will depend on the specific substrates and catalyst used.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice or into cold water.
-
The crude indole product will often precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold water to remove the acid catalyst.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Key Considerations:
-
Catalyst Choice: The strength of the acid catalyst is critical. Lewis acids like ZnCl₂ or Brønsted acids like H₂SO₄ or PPA are commonly used.[5][8] The choice depends on the reactivity of the substrates.
-
Regioselectivity: When using unsymmetrical ketones, two different enamine tautomers can form, potentially leading to a mixture of regioisomeric indole products.
The Knorr Pyrazole Synthesis: A Classic Route to Pyrazoles
The Knorr pyrazole synthesis, first reported in 1883, is a cornerstone reaction for preparing pyrazole derivatives.[10] It involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[11][12] The versatility and simplicity of this method have cemented its importance in medicinal chemistry.[13]
Mechanistic Insights:
The reaction is typically acid-catalyzed and proceeds via a cyclocondensation mechanism.[11][13]
-
Initial Condensation: The reaction begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[14]
-
Intramolecular Cyclization: This is followed by an intramolecular attack of the second nitrogen atom on the remaining carbonyl group.[13]
-
Dehydration: The resulting cyclic intermediate readily undergoes dehydration to yield the stable, aromatic pyrazole ring.[13]
Diagram of the Knorr Pyrazole Synthesis Mechanism:
Caption: General mechanism of the Knorr Pyrazole Synthesis.
Generalized Protocol for Knorr Pyrazole Synthesis:
This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine hydrate.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine hydrate
-
Ethanol or Glacial Acetic Acid
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetylacetone (1.0 eq).
-
Dilute with a suitable solvent like ethanol.
-
-
Addition of Hydrazine:
-
Slowly add hydrazine hydrate (1.0 eq) to the stirred solution. The reaction is often exothermic, so controlled addition is recommended.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours.[13]
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can often be purified by distillation or recrystallization. For 3,5-dimethylpyrazole, which is a solid at room temperature, recrystallization from a hexane/ethyl acetate mixture is effective.
-
Data Summary Table: Knorr Pyrazole Synthesis Examples
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Typical Conditions | Yield |
| Acetylacetone | Hydrazine Hydrate | 3,5-Dimethylpyrazole | Ethanol, Reflux, 1h | >90% |
| Ethyl Acetoacetate | Phenylhydrazine | 1-Phenyl-3-methyl-5-pyrazolone | Acetic Acid, 100°C, 1h | High |
| Dibenzoylmethane | Hydrazine Hydrate | 3,5-Diphenylpyrazole | Ethanol, Reflux, 2h | ~85% |
Causality Behind Choices:
-
Solvent: Ethanol or acetic acid are common solvents. Acetic acid can also act as the acid catalyst.[14]
-
Regioselectivity: With unsymmetrical dicarbonyls (e.g., ethyl acetoacetate) and substituted hydrazines, a mixture of two regioisomers can be formed. The outcome is influenced by the relative reactivity of the two carbonyl groups (ketone vs. ester) and the steric/electronic nature of the hydrazine substituent.[13]
Synthesis of 1,2,4-Triazoles
1,2,4-Triazoles are another class of five-membered heterocycles with significant applications, particularly as antifungal agents.[15] Hydrazine derivatives are key precursors in several synthetic routes. One common method involves the reaction of hydrazines or hydrazides with compounds containing a C-N single bond, such as formamide or amidines.
Pellizzari Reaction (Variant): Hydrazine with Formamide
A straightforward method involves heating a hydrazine derivative with an excess of formamide.
Mechanistic Rationale:
The reaction likely proceeds through the formation of an acylhydrazide intermediate, followed by condensation with a second molecule of formamide (or its decomposition products) and subsequent cyclization and dehydration to form the triazole ring. Microwave irradiation can significantly accelerate this process.[16]
Generalized Protocol for 1,2,4-Triazole Synthesis:
This protocol describes the synthesis of 1-phenyl-1H-1,2,4-triazole.
Materials:
-
Phenylhydrazine
-
Formamide
Procedure:
-
Reaction Setup:
-
In a microwave reaction vial, combine phenylhydrazine (1.0 eq) and formamide (large excess, acts as both reactant and solvent).
-
-
Microwave Irradiation:
-
Seal the vial and heat the mixture in a microwave reactor at a temperature of 150-180 °C for 15-30 minutes.[16]
-
-
Work-up and Purification:
-
After cooling, pour the reaction mixture into water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Alternative Method: From Hydrazones and Amines
A metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved from hydrazones and aliphatic amines under oxidative conditions using iodine as a catalyst.[16] This method involves a cascade of C-H functionalization and C-N bond formations.[16]
Part II: Synthesis of Six-Membered Heterocycles
Pyridazine Synthesis from 1,4-Dicarbonyls
Pyridazines, six-membered rings containing two adjacent nitrogen atoms, can be readily synthesized by the condensation of hydrazine with 1,4-dicarbonyl compounds.[17][18]
Mechanistic Pathway:
The mechanism is analogous to the Paal-Knorr synthesis of pyrroles, but with a 1,4-dicarbonyl instead of a 1,3-dicarbonyl.[19]
-
Double Condensation: The hydrazine condenses with both carbonyl groups of the 1,4-dicarbonyl compound to form a dihydropyridazine intermediate.
-
Oxidation: This intermediate is typically not aromatic and requires an oxidation step to yield the final pyridazine product.[18] Common oxidizing agents include bromine or simply exposure to air.
Diagram of Pyridazine Synthesis Workflow:
Caption: General workflow for pyridazine synthesis.
Generalized Protocol for Pyridazine Synthesis:
This protocol describes the synthesis of 3,6-diphenylpyridazine from 1,4-diphenyl-1,4-butanedione.
Materials:
-
1,4-Diphenyl-1,4-butanedione
-
Hydrazine hydrate
-
Ethanol
-
Acetic Acid
Procedure:
-
Reaction Setup:
-
Suspend 1,4-diphenyl-1,4-butanedione (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) followed by a few drops of glacial acetic acid to catalyze the condensation.
-
-
Reaction:
-
Heat the mixture to reflux for 3-4 hours. The initial suspension should dissolve as the reaction progresses.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath. The dihydropyridazine intermediate may precipitate.
-
For oxidation, the crude intermediate can be redissolved in acetic acid and treated with an oxidizing agent, or often, air oxidation occurs during workup or upon standing.
-
The final pyridazine product can be isolated by filtration and purified by recrystallization from ethanol.
-
Conclusion and Future Outlook
The synthetic routes discussed herein represent only a fraction of the vast utility of hydrazine derivatives in heterocyclic chemistry.[20] These classical name reactions—Fischer, Knorr, and Paal-Knorr type cyclizations—remain central to the field due to their robustness and predictability. For the modern researcher, a deep understanding of the mechanisms behind these transformations is paramount. It allows for intelligent substrate selection, reaction optimization, and the rational design of novel synthetic pathways. As the demand for complex and diverse heterocyclic molecules continues to grow, particularly in drug discovery, the foundational chemistry of hydrazine will undoubtedly continue to inspire innovation and enable the synthesis of the next generation of functional molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazine - Wikipedia [en.wikipedia.org]
- 4. psvmkendra.com [psvmkendra.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. scienceinfo.com [scienceinfo.com]
- 7. jk-sci.com [jk-sci.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. jk-sci.com [jk-sci.com]
- 12. name-reaction.com [name-reaction.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemhelpasap.com [chemhelpasap.com]
- 15. chemistryjournal.net [chemistryjournal.net]
- 16. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 17. Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds [ns1.almerja.com]
- 18. iglobaljournal.com [iglobaljournal.com]
- 19. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Fischer Indole Synthesis: A Detailed Guide to the Reaction of (3,4-Dimethylphenyl)hydrazine with β-Ketoesters for Drug Discovery
Introduction: The Enduring Relevance of the Fischer Indole Synthesis in Modern Drug Development
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its remarkable biological activity is underscored by its presence in blockbuster drugs such as the anti-inflammatory agent Indomethacin and the antimigraine triptans.[2][3] The Fischer indole synthesis, a classic name reaction discovered by Emil Fischer in 1883, remains a powerful and versatile method for the construction of this privileged heterocyclic system.[2][4]
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the reaction of (3,4-Dimethylphenyl)hydrazine with β-ketoesters, a key transformation for accessing biologically relevant 5,6-dimethyl-substituted indoles. We will delve into the mechanistic intricacies of this reaction, provide detailed, field-proven protocols, and explore the therapeutic potential of the resulting indole derivatives.
Mechanistic Insights: A Step-by-Step Look at the Fischer Indole Synthesis
The Fischer indole synthesis is a robust acid-catalyzed reaction that proceeds through a series of well-defined steps to convert a phenylhydrazine and a carbonyl compound (in this case, a β-ketoester) into an indole.[3][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The key stages of the reaction are:
-
Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of this compound with a β-ketoester, such as ethyl acetoacetate, to form the corresponding phenylhydrazone. This is a reversible reaction, and the removal of water can drive the equilibrium towards the product.[3]
-
Tautomerization to Ene-hydrazine: The newly formed hydrazone undergoes tautomerization to its more reactive ene-hydrazine isomer.[3]
-
[6][6]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The ene-hydrazine undergoes a concerted, pericyclic[6][6]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate. This step is often the rate-determining step of the overall reaction.[4]
-
Aromatization and Cyclization: The di-imine intermediate rapidly rearomatizes to regain the stability of the benzene ring. This is followed by an intramolecular nucleophilic attack of the newly formed enamine on the imine carbon, leading to a cyclic aminal intermediate.[2]
-
Elimination of Ammonia: Finally, under the acidic reaction conditions, the aminal intermediate eliminates a molecule of ammonia to generate the thermodynamically stable aromatic indole ring.[2][3]
Visualizing the Reaction Pathway
Caption: The Fischer Indole Synthesis Pathway.
Application Notes: The Strategic Importance of 5,6-Dimethyl-Substituted Indoles in Drug Discovery
The 5,6-disubstituted indole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. The dimethyl substitution pattern, in particular, can significantly influence the lipophilicity and electronic properties of the molecule, thereby modulating its binding affinity to biological targets and its pharmacokinetic profile.
Anticancer Potential:
Numerous studies have highlighted the anticancer properties of indole derivatives.[7][8] They can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, which disrupts the mitotic spindle in rapidly dividing cancer cells, and the modulation of key signaling pathways involved in cell proliferation and apoptosis.[9] Specifically, 5,6-disubstituted indole-3-carbaldimines have been investigated for their cytotoxic profiles against neuroblastoma and breast cancer cell lines.[10] The strategic placement of the methyl groups at the 5 and 6 positions can enhance the molecule's interaction with the hydrophobic pockets of target proteins, such as the Bcl-2 family of apoptosis regulators.[7]
Antimicrobial Activity:
The indole nucleus is also a recurring motif in compounds with potent antimicrobial properties.[11] Indole-2-carboxamide derivatives, for instance, have demonstrated significant activity against various mycobacterial species, including M. tuberculosis.[12] The 5,6-dimethyl substitution can contribute to the overall lipophilicity of the molecule, potentially facilitating its transport across bacterial cell membranes. Furthermore, 5,6-dihydrobenzo[a]carbazoles, which can be synthesized from precursors derived from the Fischer indole synthesis, have shown promising antibacterial activity.[13][14]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of ethyl 5,6-dimethyl-1H-indole-2-carboxylate. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, workup, and product characterization.
Protocol 1: One-Pot Synthesis of Ethyl 5,6-Dimethyl-1H-indole-2-carboxylate using Acetic Acid
This one-pot procedure is efficient and avoids the isolation of the intermediate hydrazone.
Materials:
-
This compound hydrochloride
-
Ethyl acetoacetate
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer
-
Infrared spectrometer
-
Mass spectrometer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (1.0 eq), ethyl acetoacetate (1.1 eq), and glacial acetic acid (10-15 mL per gram of hydrazine).
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (eluent: 3:1 Hexane/Ethyl Acetate).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and concentrate to afford ethyl 5,6-dimethyl-1H-indole-2-carboxylate as a solid.
Protocol 2: Two-Step Synthesis via Hydrazone Isolation with Polyphosphoric Acid (PPA) Catalysis
This two-step protocol involves the isolation of the intermediate hydrazone, which can be beneficial for optimizing the cyclization step, especially for less reactive substrates.
Step 1: Synthesis of Ethyl 2-(2-(3,4-dimethylphenyl)hydrazono)propanoate
-
Dissolve this compound hydrochloride (1.0 eq) in a minimal amount of warm ethanol.
-
Add a solution of sodium acetate (1.1 eq) in water to neutralize the hydrochloride salt.
-
To this solution, add ethyl acetoacetate (1.0 eq) and a few drops of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours. The hydrazone will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the hydrazone in a vacuum oven.
Step 2: Cyclization to Ethyl 5,6-Dimethyl-1H-indole-2-carboxylate
-
In a round-bottom flask, place the dried hydrazone from Step 1.
-
Add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone).
-
Heat the mixture with stirring in an oil bath at 100-120 °C for 1-2 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify by column chromatography as described in Protocol 1.
Experimental Workflow Visualization
Caption: General Experimental Workflow.
Data Presentation: Reaction Parameters and Expected Outcomes
The choice of acid catalyst and solvent can significantly impact the yield and reaction time of the Fischer indole synthesis. The following table summarizes typical conditions and expected outcomes for the synthesis of substituted indoles.
| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Glacial Acetic Acid | Glacial Acetic Acid | Reflux (~118) | 2 - 6 | 60 - 80 | Acts as both catalyst and solvent. Good for one-pot procedures. |
| Zinc Chloride (ZnCl₂) | None or Toluene | 150 - 180 | 1 - 3 | 70 - 90 | A strong Lewis acid catalyst, often used under solvent-free conditions or in a high-boiling solvent.[3] |
| Polyphosphoric Acid (PPA) | None | 100 - 140 | 1 - 2 | 75 - 95 | A viscous liquid that serves as both catalyst and solvent. Excellent for high yields. |
| p-Toluenesulfonic Acid | Toluene or Xylene | Reflux | 4 - 12 | 50 - 75 | A solid Brønsted acid catalyst, easy to handle. |
Product Characterization: Spectroscopic Data for Ethyl 5,6-Dimethyl-1H-indole-2-carboxylate
Confirmation of the final product's structure and purity is essential. The following are the expected spectroscopic data for ethyl 5,6-dimethyl-1H-indole-2-carboxylate.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.5 (br s, 1H, NH), ~7.3 (s, 1H, Ar-H), ~7.1 (s, 1H, Ar-H), ~6.9 (s, 1H, C3-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.4 (s, 3H, Ar-CH₃), 2.35 (s, 3H, Ar-CH₃), 1.39 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~162.0 (C=O), ~136.0, ~132.0, ~131.0, ~128.0 (Ar-C), ~122.0, ~112.0 (Ar-C), ~105.0 (C3), ~61.0 (OCH₂CH₃), ~20.5 (Ar-CH₃), ~20.0 (Ar-CH₃), ~14.5 (OCH₂CH₃).
-
IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~2980 (C-H stretch, alkyl), ~1680 (C=O stretch, ester), ~1500, ~1450 (C=C stretch, aromatic).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₅NO₂ [M+H]⁺, found.
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Conclusion and Future Outlook
The Fischer indole synthesis remains a highly valuable and adaptable reaction for the synthesis of diverse indole derivatives. The reaction of this compound with β-ketoesters provides a direct route to 5,6-dimethyl-substituted indoles, a class of compounds with significant potential in drug discovery, particularly in the development of new anticancer and antimicrobial agents. The protocols and data presented in this application note offer a solid foundation for researchers to explore the synthesis and therapeutic applications of this important class of molecules. Further optimization of reaction conditions, including the use of microwave irradiation and flow chemistry, may lead to even more efficient and sustainable synthetic routes.
References
- 1. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity of 5,6-dihydrobenzo-[a]-carbazoles. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial activity of 5,6-dihydrobenzo-[a]-carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of Agricultural Chemicals
A Senior Application Scientist's Guide to Modern Agrochemical Discovery and Optimization
The imperative to safeguard global food security necessitates continuous innovation in agricultural chemistry. The development of novel agrochemicals is a multi-faceted process that has evolved from broad, empirical screening to a more targeted, mechanism-driven approach.[1][2] This guide provides an in-depth overview of the modern pipeline for discovering and developing effective, selective, and environmentally conscious agricultural chemicals. It is intended for researchers, scientists, and professionals engaged in the vital work of crop protection.
Target Identification and Validation: The Foundation of Rational Design
The journey to a new agrochemical begins with the identification of a specific biological target within a pest, weed, or pathogen that is essential for its survival and distinct from targets in non-target organisms, including crops and beneficial insects.[1]
Genomics- and Proteomics-Guided Discovery: Advances in genomics and proteomics have revolutionized target identification.[3] By sequencing the genomes of pests and pathogens and comparing them to crop and beneficial species, researchers can pinpoint unique genes and proteins that represent potential targets. Bioinformatics tools are instrumental in this comparative analysis, helping to filter out targets that could lead to undesirable off-target effects.
Validation of Novel Targets: Once a potential target is identified, it must be validated to confirm its essential role in the pest's life cycle. Techniques such as RNA interference (RNAi) and gene editing (e.g., CRISPR-Cas9) are employed to selectively "knock down" or "knock out" the target gene. If this disruption leads to the pest's mortality or severely impairs its fitness, the target is considered validated.
Lead Discovery and Optimization: From Hit to Candidate
With a validated target in hand, the next phase is to identify chemical compounds ("hits") that interact with it and then to chemically modify these hits to improve their potency, selectivity, and other properties ("lead optimization").
High-Throughput Screening (HTS): HTS is a cornerstone of modern lead discovery, enabling the rapid testing of vast libraries of chemical compounds against the validated target.[4][5] Both in vivo screens using whole organisms and in vitro assays targeting the specific protein are employed.[6] The use of robotics and automated data analysis allows for the screening of hundreds of thousands of compounds in a short period.[4]
Protocol: High-Throughput Screening (HTS) for a Novel Herbicide Target
-
Assay Development:
-
Clone and express the validated target enzyme (e.g., a novel plant-specific synthase).
-
Develop a robust and sensitive biochemical assay that measures the enzyme's activity. This could be a fluorescence-based, luminescence-based, or absorbance-based assay suitable for a 384- or 1536-well plate format.
-
Optimize assay conditions (e.g., substrate concentration, enzyme concentration, incubation time, temperature, pH) to achieve a stable signal and a high signal-to-background ratio. A Z'-factor above 0.5 is generally considered excellent for HTS.[4]
-
-
Compound Library Screening:
-
Prepare a diverse chemical library, which may include synthetic compounds, natural products, and repurposed molecules.
-
Utilize automated liquid handlers to dispense nanoliter volumes of each compound into the assay plates.
-
Add the target enzyme and substrate to initiate the reaction.
-
Incubate the plates for the optimized time.
-
Read the plates using a high-throughput plate reader.
-
-
Hit Identification and Confirmation:
-
Analyze the screening data to identify compounds that significantly inhibit the enzyme's activity. These are the primary "hits."
-
Re-test the primary hits in a dose-response format to confirm their activity and determine their potency (e.g., IC50 value).
-
Conduct initial counter-screens to eliminate compounds that interfere with the assay technology (e.g., fluorescent compounds in a fluorescence-based assay).
-
Structure-Activity Relationship (SAR) Studies: Confirmed hits from HTS undergo SAR studies to understand how their chemical structure relates to their biological activity.[7][8][9] Medicinal chemists synthesize analogs of the hit compounds, systematically modifying different parts of the molecule. These analogs are then tested to determine how the changes affect potency and selectivity. This iterative process, often referred to as the Design-Make-Test-Analyze (DMTA) cycle, guides the optimization of the lead compound.[10]
In Silico Design and Computational Modeling: Computational approaches are increasingly integrated into the lead discovery and optimization process.[11][12]
-
Virtual Screening: Before committing to expensive and time-consuming laboratory screening, computational models can be used to screen virtual libraries of millions of compounds to predict their potential to bind to the target.[12]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically describe the relationship between the chemical structure and biological activity of a series of compounds.[13][14] These models can then be used to predict the activity of new, unsynthesized analogs.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (the agrochemical) when bound to a receptor (the target protein) to form a stable complex.[15] This provides insights into the key interactions driving binding and can guide the design of more potent molecules.
Mode of Action Elucidation
Understanding how a novel agrochemical works at a molecular and physiological level—its mode of action (MoA)—is crucial for effective development and resistance management.[1][16] Modern "omics" technologies play a pivotal role in elucidating the MoA.
-
Transcriptomics: Measures the expression levels of all genes in an organism. By treating a pest with a lead compound and analyzing the changes in gene expression, researchers can identify the cellular pathways that are affected.
-
Proteomics: Analyzes the entire protein complement of an organism. This can reveal changes in protein expression and post-translational modifications in response to the agrochemical.
-
Metabolomics: This powerful tool provides a snapshot of the small-molecule metabolites within an organism.[17][18] By comparing the metabolic profiles of treated and untreated pests, scientists can identify biochemical pathways disrupted by the compound, offering direct clues to its MoA.[19][20]
Diagram: Hypothetical Signaling Pathway Disrupted by a Novel Fungicide
Caption: A diagram illustrating the mode of action of a hypothetical fungicide.
Formulation Development: Enhancing Efficacy and Safety
The active ingredient (AI) of an agrochemical is rarely applied in its pure form.[21] Formulation development is the science of combining the AI with other substances (co-formulants) to create a product that is effective, stable, and easy to apply.[22][23]
Types of Formulations: The choice of formulation depends on the properties of the AI, the target pest, the crop, and the application method.[24] Common formulation types include:
| Formulation Type | Abbreviation | Description | Key Characteristics |
| Emulsifiable Concentrate | EC | The AI is dissolved in a solvent with an emulsifier.[21] | Forms an emulsion when mixed with water; good for oil-soluble AIs. |
| Suspension Concentrate | SC | Solid AI particles are dispersed in a liquid. | Good for AIs with low water solubility; reduced dust exposure. |
| Water-Dispersible Granules | WG | Granules that disperse in water to form a suspension. | Easy to handle and measure; low dust. |
| Soluble Liquid | SL | The AI is dissolved in a solvent that is soluble in water.[21] | Forms a true solution when mixed with water. |
Challenges in Formulation: Formulators face several challenges, including ensuring the physical and chemical stability of the product, preventing degradation of the AI, and ensuring compatibility with other products in a tank mix.[24] The regulatory landscape also dictates which co-formulants are permissible.[24]
Safety and Regulatory Assessment: Ensuring Human and Environmental Health
Before an agrochemical can be brought to market, it must undergo rigorous testing to ensure it does not pose an unreasonable risk to human health or the environment.[25][26] Regulatory agencies such as the Environmental Protection Agency (EPA) in the United States and the European Food Safety Authority (EFSA) have stringent data requirements.[27][28][29]
Key Areas of Assessment:
-
Toxicology: Studies are conducted to determine the potential for acute and chronic toxicity, carcinogenicity, mutagenicity, and reproductive and developmental effects in mammals.[26][30]
-
Environmental Fate: This assesses how the agrochemical behaves in the environment, including its persistence in soil and water, its potential to leach into groundwater, and its degradation pathways.[31][32][33]
-
Ecotoxicology: This evaluates the potential impact of the agrochemical on non-target organisms, including birds, fish, aquatic invertebrates, and beneficial insects like pollinators.[26]
Diagram: The Agrochemical Development and Regulatory Pipeline
Caption: A flowchart of the major phases in agrochemical development.
The development of new agricultural chemicals is a lengthy and expensive process, with an average time from discovery to market launch of over 11 years and costs exceeding $280 million.[2] However, by integrating advanced technologies and a deep understanding of biology and chemistry, the industry can continue to deliver innovative solutions that support sustainable agriculture and global food production.[34]
References
- 1. interesjournals.org [interesjournals.org]
- 2. farmprogress.com [farmprogress.com]
- 3. battelle.org [battelle.org]
- 4. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A structure-activity relationship study of organophosphorus compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Cheminformatics and artificial intelligence for accelerating agrochemical discovery [frontiersin.org]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. ijoear.com [ijoear.com]
- 13. Quantitative structure-activity relationship of some pesticides. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Metabolomics in pesticide research and development: review and future perspectives | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Investigating the relationship between non-occupational pesticide exposure and metabolomic biomarkers [frontiersin.org]
- 21. products.pcc.eu [products.pcc.eu]
- 22. sipcam-oxon.com [sipcam-oxon.com]
- 23. An Introduction to Agrochemical Formulation Strategies [informaconnect.com]
- 24. A beginner’s guide to Agrochemical Formulation Strategies - News [cpduk.co.uk]
- 25. Agrochemical Regulations: What you need to know [auxilife.com]
- 26. researchgate.net [researchgate.net]
- 27. agrochemicals.iupac.org [agrochemicals.iupac.org]
- 28. nationalaglawcenter.org [nationalaglawcenter.org]
- 29. epa.gov [epa.gov]
- 30. Heavy Metals and Pesticides Toxicity in Agricultural Soil and Plants: Ecological Risks and Human Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 31. lyellcollection.org [lyellcollection.org]
- 32. researchgate.net [researchgate.net]
- 33. Agricultural and Emerging Chemicals: Fate, Effect & Exposure - OREGON STATE UNIVERSITY [portal.nifa.usda.gov]
- 34. Role of modern chemistry in sustainable arable crop protection - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Intermediates in Active Pharmaceutical Ingredient (API) Synthesis: A Comprehensive Guide for Drug Development Professionals
In the intricate journey from a starting raw material to a life-saving Active Pharmaceutical Ingredient (API), intermediates are the pivotal molecular signposts that guide the synthetic pathway.[1][2] They are the unsung heroes of pharmaceutical manufacturing, representing critical stages in the synthesis that ultimately dictate the quality, efficiency, and economic viability of the final drug product.[1][3] This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals, elucidating the strategic importance of intermediates and providing actionable protocols for their synthesis, purification, and characterization.
The Foundational Importance of Intermediates in API Synthesis
An intermediate is a distinct chemical compound produced during the multi-step synthesis of an API.[2] Unlike the final API, it does not possess the intended therapeutic effect but serves as a crucial precursor for subsequent chemical transformations.[3] The quality and purity of these intermediates have a direct and profound impact on the safety, efficacy, and stability of the final drug.[3][4] A well-designed synthetic route with robustly controlled intermediates offers several strategic advantages:
-
Complexity Reduction: By breaking down a complex synthesis into manageable stages, intermediates allow for better process control and optimization at each step.[3]
-
Yield and Specificity Improvement: Carefully designed intermediates can minimize the formation of side products and unwanted isomers, thereby increasing the overall yield and specificity of the reaction.[1]
-
Enhanced Safety and Quality Control: Intermediates provide critical checkpoints for quality and impurity control, mitigating the risk of carrying forward undesirable compounds into the final API.[2][5]
-
Scalability and Economic Viability: The efficiency of intermediate synthesis and purification significantly influences the scalability and cost-effectiveness of the entire API manufacturing process.[3][6]
Strategic Selection and Design of API Intermediates
The selection of an appropriate synthetic route and the corresponding intermediates is a critical decision in drug development.[7] The ideal intermediate should be readily accessible, stable, and amenable to high-yielding and clean downstream transformations. Key considerations include:
-
Synthetic Route: The chosen reaction pathway should be efficient, reproducible, and scalable. Different routes can lead to variations in intermediates and, consequently, the final product's impurity profile.[7]
-
Catalyst and Solvent Selection: The choice of catalysts and solvents is crucial for optimizing reaction rates, minimizing impurities, and facilitating product separation and purification.[7]
-
Reaction Conditions: Parameters such as temperature, pressure, and reaction time must be carefully controlled to ensure consistent product quality and yield.[7]
-
Purity and Specifications: The purity of an intermediate is paramount. Impurities can lead to side reactions, reduced yields, and potentially compromise the safety of the final API.[8]
Table 1: Key Selection Criteria for Pharmaceutical Intermediates
| Criteria | Rationale |
| Chemical Stability | The intermediate must be stable under storage and reaction conditions to prevent degradation and the formation of impurities. |
| Ease of Synthesis | A straightforward and high-yielding synthesis reduces manufacturing complexity and cost. |
| Purification Feasibility | The intermediate should be easily purified to a high degree to ensure the quality of the subsequent steps. |
| Analytical Tractability | The availability of reliable analytical methods for characterization and purity assessment is essential for quality control. |
| Safety Profile | The intermediate should have a manageable safety profile to ensure safe handling during manufacturing. |
| Cost-Effectiveness | The overall cost of the intermediate, including raw materials and synthesis, should be economically viable for large-scale production. |
Case Study: The Synthesis of Ibuprofen via the Boots Process—A Focus on the Key Intermediate
To illustrate the practical application of these principles, we will examine the synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), via the classic Boots process. This synthesis prominently features the formation of a key intermediate, 4'-isobutylacetophenone.[4]
Diagram 1: The Boots Process for Ibuprofen Synthesis
Caption: Workflow of the Boots process for Ibuprofen synthesis.
Experimental Protocol: Synthesis of the Intermediate, 4'-Isobutylacetophenone
This protocol details the synthesis of the crucial intermediate in the Boots process.
Materials and Reagents:
-
Isobutylbenzene (Reagent Grade)
-
Acetic Anhydride (Analytical Grade)
-
Anhydrous Aluminum Chloride (AlCl₃) (Reagent Grade)
-
Dichloromethane (DCM) (HPLC Grade)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq) to dry dichloromethane (DCM).
-
Addition of Reactants: Cool the suspension to 0-5°C using an ice bath. Add a solution of isobutylbenzene (1.0 eq) and acetic anhydride (1.1 eq) in DCM dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 10% HCl. Stir until all the aluminum salts are dissolved.
-
Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4'-isobutylacetophenone.
Purification and Characterization of the Intermediate
The crude intermediate is then purified, typically by vacuum distillation or recrystallization, to achieve the desired purity for the subsequent steps.
Purification Protocol (Vacuum Distillation):
-
Set up a vacuum distillation apparatus.
-
Transfer the crude 4'-isobutylacetophenone to the distillation flask.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction distilling at the appropriate boiling point and pressure.
Characterization:
The purity and identity of the synthesized intermediate should be confirmed using various analytical techniques.
Table 2: Characterization Data for 4'-Isobutylacetophenone
| Analytical Technique | Expected Result | Purpose |
| ¹H NMR | Characteristic peaks corresponding to the aromatic, acetyl, and isobutyl protons. | Confirms the chemical structure. |
| ¹³C NMR | Peaks corresponding to the different carbon environments in the molecule. | Further confirms the chemical structure. |
| FT-IR | Strong absorption band around 1685 cm⁻¹ corresponding to the carbonyl (C=O) stretch. | Confirms the presence of the ketone functional group. |
| GC-MS | A single major peak with the correct mass-to-charge ratio (m/z). | Determines purity and confirms molecular weight. |
| HPLC | A single major peak indicating high purity (typically >98%).[8] | Quantifies purity. |
From Intermediate to Final API: The Concluding Steps
The purified 4'-isobutylacetophenone intermediate then undergoes a series of transformations, including a Darzens reaction to form an α,β-epoxy ester, followed by hydrolysis, decarboxylation, and oxidation to yield the final API, Ibuprofen.[4] Each of these steps requires careful control of reaction conditions and purification of the resulting intermediates to ensure the final product meets the stringent quality standards required for pharmaceutical use.
Diagram 2: Logical Flow of API Synthesis and Quality Control
Caption: Quality control checkpoints in a typical API synthesis workflow.
Regulatory Considerations and Good Manufacturing Practices (GMP)
The synthesis of APIs and their intermediates is subject to stringent regulatory oversight to ensure patient safety.[9] Regulatory bodies like the FDA and EMA have established Good Manufacturing Practice (GMP) guidelines that must be followed.[9][10] Key aspects of GMP for intermediates include:
-
Documentation and Traceability: All manufacturing steps, including the synthesis of intermediates, must be thoroughly documented to ensure traceability.[5]
-
Validated Processes: The manufacturing processes for intermediates must be validated to ensure they consistently produce a product of the required quality.[5]
-
Impurity Profiling: A thorough understanding of the impurity profile of each intermediate is essential to control the quality of the final API.[5]
-
Change Control: Any changes to the manufacturing process of an intermediate must be carefully evaluated and documented to assess their impact on the final API.[5]
Conclusion
Pharmaceutical intermediates are far more than mere stepping stones in a synthetic sequence; they are the strategic linchpins that ensure the quality, safety, and efficiency of API manufacturing. A deep understanding of their role, coupled with a robust strategy for their selection, synthesis, and control, is fundamental to successful drug development. By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can navigate the complexities of API synthesis with greater confidence and precision, ultimately contributing to the delivery of safe and effective medicines to patients worldwide.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 4. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 5. Continuous-Flow Synthesis of Ibuprofen - ChemistryViews [chemistryviews.org]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. Ibuprofen synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Hydrazine-Based Syntheses
Welcome to the Technical Support Center for hydrazine-based syntheses. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered in the laboratory. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights to optimize your synthetic outcomes.
Critical Safety Precautions: Handling Hydrazine and Its Derivatives
Before commencing any experimental work, it is imperative to be fully aware of the hazards associated with hydrazine and its derivatives. Hydrazine is a Particularly Hazardous Substance, being corrosive, a suspected carcinogen, and a reproductive toxin.[1][2] Both acute and chronic exposure must be strictly avoided.[1]
Always work in a certified chemical fume hood. [1][2]
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling hydrazine.
| PPE Item | Specification | Rationale |
| Eye Protection | Splash-proof goggles or a full-face shield.[1][3] | Protects against splashes that can cause severe eye damage.[1][4] |
| Hand Protection | Butyl rubber or nitrile gloves.[1][3] | Provides a barrier against skin contact, which can cause severe burns.[4] |
| Body Protection | Flame-resistant lab coat.[2] | Protects against spills and splashes. |
| Respiratory Protection | Work in a fume hood. A NIOSH-approved respirator may be necessary for emergencies.[3] | Prevents inhalation of toxic vapors, which can cause respiratory irritation and systemic effects.[2][4] |
Emergency Procedures
In case of exposure, immediate action is critical.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Flush eyes with copious amounts of water for at least 30 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Spills: Treat any spill as a major incident. Evacuate the area and call emergency responders. Do not attempt to clean up a significant spill yourself.[2]
Hydrazine vs. Hydrazine Hydrate
For many applications, hydrazine hydrate is a safer alternative to anhydrous hydrazine.[5][6] Anhydrous hydrazine is highly flammable and can be explosive, whereas hydrazine hydrate is less flammable and toxic.[2][5][6] Whenever possible, synthetic protocols should be adapted to use hydrazine hydrate.[2]
General Troubleshooting for Hydrazine-Based Syntheses
Many hydrazine-based reactions share common pitfalls. This section addresses these overarching issues.
FAQ 1: My reaction is sluggish or not proceeding to completion. What are the common causes?
Several factors can contribute to a slow or incomplete reaction.
-
Insufficient Reagent Purity: Ensure all starting materials, especially the carbonyl compound and hydrazine derivative, are pure. Impurities can interfere with the reaction.
-
Suboptimal pH: For reactions like hydrazone formation, the pH is critical. A mildly acidic environment (pH 4-6) is often optimal to catalyze the dehydration step without protonating the hydrazine, which would render it non-nucleophilic.[7]
-
Low Reaction Temperature: Many hydrazine-based reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is slow at room temperature, consider gentle heating (e.g., 40-60 °C), but be mindful of potential side reactions at higher temperatures.[7]
-
Inadequate Mixing: Ensure the reaction mixture is being stirred effectively, especially in heterogeneous reactions.
FAQ 2: I'm observing the formation of multiple unexpected products. What are the likely side reactions?
Side product formation is a common challenge. The nature of the side products can often provide clues about what needs to be optimized.
-
Azine Formation: In reactions of hydrazine with carbonyl compounds, the initially formed hydrazone can react with a second equivalent of the carbonyl compound to form an azine (R₂C=N-N=CR₂).[8][9] This is particularly problematic if an excess of the carbonyl compound is used.
-
Oxidation: Hydrazones with an N-H bond can be susceptible to oxidation, especially when exposed to air and light.[8]
-
Hydrolysis: The C=N bond of a hydrazone can be hydrolyzed back to the corresponding carbonyl compound and hydrazine, especially under strongly acidic or basic conditions.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in hydrazine-based syntheses.
Reaction-Specific Troubleshooting Guides
Hydrazone and Acylhydrazide Synthesis
The formation of hydrazones and acylhydrazides are fundamental reactions in hydrazine chemistry.
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Hydrazone | Incomplete reaction.[8] | - Increase reaction time and monitor by TLC or LC-MS. - Add a catalytic amount of a weak acid like acetic acid.[7][8] |
| Hydrolysis of the product.[8] | - Maintain a slightly acidic pH (4-6).[7][8] - Use a neutral or slightly basic wash during workup.[8] | |
| Azine byproduct formation.[8] | - Use a slight excess (1.1-1.2 equivalents) of the hydrazine reagent.[8] - Add the carbonyl compound slowly to the hydrazine solution.[8] | |
| Difficulty in Isolating the Product | Product is soluble in the reaction solvent. | - If the product is not soluble in water, add water to precipitate it.[10] - Consider azeotropic distillation with a suitable solvent like xylene to remove excess hydrazine hydrate.[10] |
Wolff-Kishner Reduction
The Wolff-Kishner reduction is a powerful method for the deoxygenation of aldehydes and ketones to the corresponding alkanes under basic conditions.[11][12]
Mechanism Overview
The reaction proceeds via the in-situ formation of a hydrazone, followed by deprotonation and elimination of nitrogen gas.[9][13]
Caption: Simplified mechanism of the Wolff-Kishner reduction.
Troubleshooting the Wolff-Kishner Reduction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Insufficiently high temperature. | - The traditional Wolff-Kishner requires high temperatures (160-200 °C).[11] - Use a high-boiling solvent like ethylene glycol or diethylene glycol.[12] |
| Presence of water from hydrazine hydrate. | - The Huang-Minlon modification involves distilling off water and excess hydrazine after hydrazone formation to allow the temperature to rise.[12][13] | |
| Base-sensitive functional groups in the substrate. | - The Wolff-Kishner is not suitable for base-sensitive substrates.[9] Consider the Clemmensen reduction (acidic conditions) as an alternative.[11][14] | |
| Formation of Azine Byproduct | Reaction of the hydrazone with unreacted carbonyl. | - Ensure complete formation of the hydrazone before proceeding to the high-temperature reduction step.[9] |
| Reduction of Ketone to Alcohol | Hydrolysis of the hydrazone followed by reduction of the ketone by the alkoxide base.[9] | - Ensure anhydrous conditions during the reduction step. |
Pellizzari Reaction for 1,2,4-Triazole Synthesis
The Pellizzari reaction is the synthesis of a 1,2,4-triazole from an amide and an acylhydrazide.[15][16]
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | High reaction temperatures leading to decomposition.[15][17] | - Optimize the temperature to the lowest effective point.[17][18] - Consider using microwave irradiation to shorten reaction times and potentially improve yields.[15][17] |
| Insufficient removal of water byproduct. | - If feasible for the setup, use a Dean-Stark trap to remove water.[17] | |
| Formation of a Mixture of Isomeric Triazoles | Acyl interchange or transamination at high temperatures in unsymmetrical reactions.[17][18] | - Use the lowest possible temperature.[18] - If possible, design the synthesis to be symmetrical to avoid this issue.[17][18] |
| Formation of 1,3,4-Oxadiazole Byproduct | Intramolecular cyclization of the acylhydrazine starting material.[19] | - Avoid overly acidic or harsh dehydrating conditions.[19] |
McFadyen-Stevens Reaction
This reaction involves the base-catalyzed thermal decomposition of acylsulfonylhydrazides to aldehydes.[20]
Troubleshooting the McFadyen-Stevens Reaction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Aldehyde | Incomplete decomposition of the acylsulfonylhydrazide. | - Ensure a sufficiently strong base is used and that the temperature is adequate for decomposition. |
| Over-oxidation or side reactions of the aldehyde product. | - Work under an inert atmosphere to prevent oxidation. - Isolate the aldehyde as soon as the reaction is complete. | |
| Formation of Byproducts | Alternative fragmentation pathways. | - The mechanism is still under investigation, but careful control of temperature and base can help minimize side reactions.[20] |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis
-
Dissolve the Carbonyl Compound: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol or methanol).[8]
-
Add the Hydrazine: Add the hydrazine derivative (1.1 equivalents) to the solution.
-
Catalyze the Reaction (Optional): Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to achieve a pH of approximately 4-6.[7]
-
Reaction and Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).[7] Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can often be purified by recrystallization.[8]
Protocol 2: Huang-Minlon Modification of the Wolff-Kishner Reduction
-
Combine Reagents: In a round-bottom flask fitted with a distillation apparatus, combine the carbonyl compound (1.0 equivalent), hydrazine hydrate (3-4 equivalents), and a strong base like potassium hydroxide (3-4 equivalents) in a high-boiling solvent such as diethylene glycol.[12][13]
-
Hydrazone Formation: Heat the mixture to reflux (around 100-130 °C) for 1-2 hours to form the hydrazone.
-
Distillation: Increase the temperature to distill off water and excess hydrazine. This will allow the reaction temperature to rise to 190-200 °C.[12][13]
-
Reduction: Maintain the high temperature for 3-6 hours until the evolution of nitrogen gas ceases.[12]
-
Workup: Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product, which can then be purified by chromatography or distillation.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. arxada.com [arxada.com]
- 4. nj.gov [nj.gov]
- 5. differencebetween.com [differencebetween.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 16. scispace.com [scispace.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. McFadyen–Stevens reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Common Side Reactions in Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during this versatile and widely used reaction. Here, we move beyond simple protocols to explain the causality behind common issues and provide actionable, field-proven solutions to optimize your indole synthesis.
Introduction to the Fischer Indole Synthesis
First discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a robust method for preparing indoles from the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1] The general mechanism involves the formation of a phenylhydrazone, which tautomerizes to an enamine. This intermediate then undergoes a crucial[2][2]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the aromatic indole ring.[1]
While powerful, the Fischer indole synthesis is not without its challenges. The reaction is often sensitive to substrate electronics, steric hindrance, and reaction conditions, which can lead to a variety of side reactions and byproducts. This guide will address the most common of these issues in a question-and-answer format, providing you with the insights needed to troubleshoot and optimize your reactions.
Core Reaction Pathway
Caption: The core mechanistic pathway of the Fischer indole synthesis.
Troubleshooting Guides & FAQs
Side Reaction 1: N-N Bond Cleavage
FAQ: My reaction is producing significant amounts of aniline and other unidentifiable byproducts instead of the desired indole. What is causing this?
This is a classic symptom of a competing side reaction known as heterolytic N-N bond cleavage. This pathway becomes particularly favorable when the carbonyl component of your reaction bears electron-donating substituents.[3] These substituents stabilize a key intermediate, leading to the cleavage of the nitrogen-nitrogen bond instead of the desired[2][2]-sigmatropic rearrangement.[3] This results in the formation of aniline and a stabilized iminylcarbocation, which can then lead to a cascade of further byproducts.[3]
References
handling and storage guidelines for (3,4-Dimethylphenyl)hydrazine hydrochloride
Technical Support Center: (3,4-Dimethylphenyl)hydrazine hydrochloride
Welcome to the technical support guide for this compound hydrochloride (CAS No. 60481-51-8). This document is designed for researchers, scientists, and drug development professionals, providing essential guidelines for safe handling, storage, and troubleshooting. As a substituted hydrazine derivative, this compound's reactivity and potential hazards demand rigorous adherence to safety protocols to ensure both experimental integrity and personal safety.
Quick Reference Data Table
For immediate reference, the key physicochemical and safety properties of this compound hydrochloride are summarized below.
| Property | Data | Source(s) |
| CAS Number | 60481-51-8 | [1] |
| Molecular Formula | C₈H₁₃ClN₂ | [2] |
| Molecular Weight | 172.66 g/mol | [2] |
| Appearance | White to off-white, amber, or beige-brown crystalline powder. | [3][4][5] |
| Melting Point | 195-200 °C (decomposes) | [2][4] |
| Recommended Storage | 2-8°C, under an inert gas (Nitrogen or Argon), in a dry, dark place. | [4][5] |
| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [2][3][4] |
| Stability | Hygroscopic. Decomposes on prolonged exposure to heat or strong oxidizers. | [4][5] |
| Key Incompatibilities | Strong oxidizing agents, strong acids, certain metals and metal ions (e.g., iron, copper). | [3][6] |
| GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [1][7][8] |
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and storage of this compound hydrochloride.
Q1: What is this compound hydrochloride and what are its primary hazards?
A1: this compound hydrochloride is an aromatic hydrazine derivative used as a chemical intermediate in the synthesis of pharmaceuticals and other organic compounds like dyes.[3][5] Its primary hazards stem from its classification as a hydrazine derivative. Hydrazines are recognized for their potential toxicity; this compound is harmful if swallowed, causes significant skin and eye irritation, and may cause respiratory irritation upon inhalation of its dust.[1][3][7] Due to the general toxic and possibly carcinogenic properties associated with the hydrazine functional group, it must be handled with stringent safety precautions.[3][9][10]
Q2: What are the definitive storage conditions for this compound to ensure its stability?
A2: The ideal storage condition is in a tightly sealed container at 2-8°C (refrigerated).[4][5] To maximize stability and prevent degradation, it should be stored under an inert atmosphere, such as nitrogen or argon.[4] The storage area must be dry, well-ventilated, and protected from light and heat.[1][3] Always store it in its original container and ensure it is kept away from incompatible materials.[1]
Q3: Why is storage under an inert atmosphere so critical?
A3: Hydrazine derivatives can be sensitive to atmospheric oxygen. Storing under an inert gas like nitrogen or argon displaces oxygen, minimizing the risk of oxidative degradation. This is crucial for maintaining the compound's purity and reactivity, which is vital for sensitive downstream applications in organic synthesis.[5] The compound is also noted to be hygroscopic, meaning it readily absorbs moisture from the air, which can lead to clumping and potential degradation.[4][5] An inert, dry atmosphere mitigates this issue.
Q4: The solid I received varies in color from white to beige or amber. Does this indicate decomposition?
A4: Not necessarily. Suppliers report the appearance of this compound hydrochloride as ranging from white to amber or dark purple powder/crystals.[4][5][11] This color variation can be due to trace impurities from the synthesis process without significantly affecting the overall purity or reactivity for many applications. However, a noticeable darkening of the material over time compared to its initial state upon receipt could indicate degradation and warrants purity verification before use.
Q5: What is the mandatory Personal Protective Equipment (PPE) when working with this compound?
A5: Due to its hazardous nature, comprehensive PPE is required. This includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles and, if there is a splash risk, a face shield.[9][12]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[9]
-
Body Protection: A lab coat is mandatory. For larger quantities or increased exposure risk, consider impervious or flame-resistant clothing.[9][12]
-
Respiratory Protection: All handling of the solid powder or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][13]
Q6: What is the safest way to prepare a solution of this compound hydrochloride?
A6: Always work within a chemical fume hood and wear all required PPE.[9][13] Weigh the solid in the fume hood, avoiding the generation of dust.[1] Add the weighed solid slowly to the stirred solvent in your reaction vessel. Since it is soluble in water and slightly soluble in methanol and DMSO, ensure you are using a compatible solvent for your experiment.[3][4]
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experimentation.
Problem 1: The solid material has formed hard clumps and is difficult to weigh accurately.
-
Probable Cause: The compound is hygroscopic and has absorbed moisture from the atmosphere.[4][5] This often occurs if the container was not sealed tightly or was left open for an extended period.
-
Solution: After opening, store the container in a desiccator to minimize further moisture absorption. If clumps have already formed, they can be gently broken up with a spatula inside a chemical fume hood before weighing. Avoid applying excessive force that could generate fine dust.
Problem 2: The compound's color has visibly darkened from light beige to dark brown during storage.
-
Probable Cause: This may indicate oxidation or degradation due to prolonged exposure to air, light, or elevated temperatures.[5]
-
Solution: Before using the material in a critical synthesis, it is highly advisable to verify its purity. Techniques such as melting point determination or HPLC analysis can assess its integrity. If significant degradation is suspected or confirmed, the batch should be disposed of according to hazardous waste protocols.[1]
Problem 3: The compound fails to dissolve in a solvent where it is reported to be soluble.
-
Probable Cause:
-
Incorrect Solvent: Verify that you are using a solvent in which the compound is known to be soluble (e.g., water).[3][4]
-
Insufficient Solvent or Low Temperature: The concentration may be too high for the given volume of solvent at ambient temperature.
-
Purity Issues: Impurities in either the solvent or the compound itself could be affecting solubility.
-
-
Solution:
-
Confirm the solvent choice against reliable data.
-
Try increasing the volume of the solvent or gently warming the mixture if the compound is thermally stable.
-
Ensure your solvent is pure and dry. If solubility issues persist, consider purifying the this compound hydrochloride.
-
Experimental Protocols
Standard Operating Procedure: Safe Handling and Weighing
This protocol outlines the essential steps for safely handling solid this compound hydrochloride.
-
Preparation:
-
Handling:
-
Retrieve the container from its designated storage location (2-8°C, dry, dark area).[4]
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.
-
Place the container, a clean weighing vessel, and necessary tools (spatula) inside the chemical fume hood.
-
-
Weighing:
-
Open the container inside the fume hood.
-
Carefully transfer the desired amount of solid to the weighing vessel using a clean spatula. Minimize any dust generation.[1]
-
Immediately and tightly seal the main container. Purge with an inert gas (e.g., nitrogen) before sealing if possible.
-
-
Post-Weighing:
-
Proceed with your experimental work (e.g., solution preparation) within the fume hood.
-
Return the sealed container to its proper storage location.[1]
-
-
Decontamination and Cleanup:
Visualized Workflows
Diagram 1: General Handling Workflow
This diagram illustrates the standard procedure from receiving the chemical to its final disposal.
Caption: Workflow for handling this compound HCl.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path for addressing common issues encountered with the compound.
Caption: Decision tree for troubleshooting common compound issues.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 3,4-Dimethylphenylhydrazine hydrochloride CAS#: 60481-51-8 [m.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | C8H13ClN2 | CID 173740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
- 11. 3,4-Dimethylphenylhydrazine Hydrochloride | 60481-51-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. echemi.com [echemi.com]
- 13. artscimedia.case.edu [artscimedia.case.edu]
minimizing impurities in the synthesis of substituted hydrazines
Technical Support Center: Synthesis of Substituted Hydrazines
A Senior Application Scientist's Guide to Minimizing Impurities and Troubleshooting Synthesis
Welcome to the technical support center for the synthesis of substituted hydrazines. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet challenging compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic routes effectively. Hydrazine and its derivatives are highly reactive and often toxic, so please ensure all work is conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis and handling of substituted hydrazines.
Q1: What are the most common types of impurities in substituted hydrazine synthesis?
A1: Impurities are highly dependent on the synthetic route. However, common classes include:
-
Over-alkylation or Over-acylation Products: In direct alkylation or acylation of hydrazine, it is common to see mixtures of mono-, di-, and even tri-substituted products. The formation of these is often influenced by stoichiometry and the reactivity of the electrophile.[2][3]
-
Azines (R₂C=N-N=CR₂): When synthesizing hydrazones from hydrazine (NH₂NH₂) and a carbonyl compound, the hydrazone product can react with a second equivalent of the carbonyl, especially with an excess of the carbonyl or prolonged heating, to form an azine byproduct.[1][4]
-
Hydrolysis Products: Hydrazones and other hydrazine derivatives can be susceptible to hydrolysis, reverting to the starting carbonyl compounds and hydrazines, particularly under acidic conditions.[1][4]
-
Oxidation Products: Hydrazones and hydrazines with an N-H bond are prone to oxidation, especially when exposed to air and light.[1] This can lead to a variety of degradation products.
-
Residual Starting Materials: Incomplete reactions can leave unreacted hydrazine or electrophiles in your crude product.
-
Alcohol-Amine Compounds: In specific syntheses, such as the reaction of ethylene oxide with hydrazine hydrate, side reactions can lead to impurities like ethanolamine and diethanolamine, potentially stemming from hydrazine decomposition.[2]
Q2: My substituted hydrazine product seems to be degrading during storage. What is happening and how can I prevent it?
A2: Degradation upon storage is a frequent issue, primarily caused by two factors:
-
Oxidation: Hydrazines are reducing agents and can be oxidized by atmospheric oxygen.[3] This is exacerbated by exposure to light.
-
Hydrolysis: Many hydrazine derivatives, especially hydrazones, are sensitive to moisture and can hydrolyze.[4] Residual acid or base from the synthesis can catalyze this degradation.[1]
To ensure stability, store your purified substituted hydrazine under an inert atmosphere (nitrogen or argon), protect it from light by using an amber vial or wrapping it in foil, and keep it at a low temperature.[1] Ensure the product is thoroughly dried and free of acidic or basic residues.
Q3: Why is stoichiometry so critical in hydrazine alkylation?
A3: Hydrazine has two nucleophilic nitrogen atoms. In direct alkylation, the initial mono-substituted product can be more nucleophilic than hydrazine itself, leading to a second alkylation to form the 1,1- or 1,2-disubstituted product. Further reaction can even lead to tri-substituted hydrazines or the formation of azonium salts.[3] Controlling the stoichiometry, often by using a large excess of hydrazine, is a key strategy to favor mono-substitution. The reaction conditions (temperature, solvent, addition rate) also play a crucial role in managing selectivity.
Troubleshooting Guide: From Synthesis to Purification
This section provides a problem-oriented approach to common issues encountered during your experiments.
Problem 1: Low Yield and High Impurity Profile in Hydrazone Synthesis
You've reacted a ketone/aldehyde with a hydrazine derivative, but TLC/LC-MS analysis shows a complex mixture of products and a low yield of the desired hydrazone.
The most common byproduct in hydrazone synthesis from unsubstituted hydrazine is the corresponding azine.[1][4] This occurs when the product hydrazone reacts with a second molecule of the starting carbonyl compound.
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the hydrazine reagent to ensure the carbonyl compound is consumed before it can react with the product.[1]
-
Control Reagent Addition: Add the carbonyl compound slowly to a solution of the hydrazine. This maintains a high concentration of hydrazine relative to the carbonyl throughout the reaction, minimizing the chance of the intermediate hydrazone reacting with the carbonyl.[1]
Hydrazones are susceptible to acid-catalyzed hydrolysis, which will revert the product back to the starting materials.[1]
Troubleshooting Steps:
-
pH Control: Maintain a slightly acidic pH (around 4-6) during the reaction.[1] While mild acid catalysis is often necessary to promote the initial condensation, strongly acidic conditions can promote hydrolysis.
-
Workup Procedure: During the workup, use a neutral or slightly basic wash (e.g., saturated aqueous sodium bicarbonate) to quench any remaining acid catalyst.[1]
-
Drying: Ensure all solvents and reagents are anhydrous if your hydrazone is particularly sensitive to water.[4]
Workflow for Hydrazone Synthesis Optimization
Caption: A troubleshooting workflow for optimizing hydrazone synthesis.
Problem 2: Difficulty in Purifying the Substituted Hydrazine
Your crude product is obtained, but purification via standard methods like silica gel chromatography is proving difficult.
Many hydrazine derivatives, particularly unsubstituted hydrazones, are acid-sensitive and can decompose on standard silica gel.[5] The acidic nature of silica can catalyze hydrolysis or other degradation pathways.
Troubleshooting Steps:
-
Recrystallization: If your product is a solid, recrystallization is often the best first choice for purification. Hydrazones and azines are often crystalline.[4][5]
-
Base-Treated Silica/Alumina: If chromatography is necessary, consider using a different stationary phase.
-
Reversed-Phase Chromatography: For polar hydrazine derivatives, reversed-phase HPLC or flash chromatography can be an effective purification method.[5]
-
Distillation: For non-solid, thermally stable hydrazines, distillation under reduced pressure can be an excellent method for removing non-volatile impurities.[6]
Analytical Characterization of Impurities
Accurate identification of impurities is key to effective troubleshooting.
Recommended Analytical Techniques:
| Technique | Application for Hydrazine Analysis | Considerations |
| LC-MS | Excellent for monitoring reaction progress and identifying the molecular weights of impurities and byproducts. | Hydrazine itself lacks a strong chromophore, making UV detection challenging. Derivatization may be needed for trace analysis.[7] |
| GC-MS | Useful for volatile hydrazine derivatives. Can separate isomers. | Hydrazines can be thermally labile or "sticky," leading to poor peak shape or decomposition in the injector.[8][9] Derivatization can improve analysis.[10] |
| ¹H NMR | Provides structural information about the product and can be used to identify and quantify impurities if their signals are resolved from the main product. | Can be used to check for the presence of starting carbonyl compounds (e.g., aldehyde proton).[1] |
| TLC | A quick and easy way to monitor reaction progress and assess the purity of the crude product. | Co-spotting with starting materials is essential for identification. Staining may be required as many hydrazines are not UV-active. |
Specialized Technique: Derivatization for Trace Analysis
For detecting trace amounts of hydrazine, such as genotoxic impurities in pharmaceutical materials, derivatization is a powerful strategy. Reacting the hydrazine with a reagent like 2-Hydroxy-1-Naphthalaldehyde (HNA) attaches a strong chromophore. This allows for highly sensitive UV-Vis detection at a wavelength (e.g., 406/424 nm) where most pharmaceutical ingredients do not absorb, thus minimizing matrix interference.[7]
Impurity Formation Pathways
The following diagram illustrates the competing reactions in a typical hydrazone synthesis from hydrazine and an aldehyde/ketone.
Caption: Competing pathways in hydrazone synthesis leading to impurities.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 7. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Three Methods of Detection of Hydrazines - Tech Briefs [techbriefs.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Stabilization of (3,4-Dimethylphenyl)hydrazine for Long-Term Storage
Introduction
(3,4-Dimethylphenyl)hydrazine and its hydrochloride salt are pivotal reagents in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] As with many hydrazine derivatives, its stability during long-term storage is a critical concern for researchers, as degradation can lead to inconsistent experimental results, impurity formation, and potential safety hazards.[3] This technical guide provides a comprehensive overview of the best practices for the stabilization and long-term storage of this compound, complete with troubleshooting advice and detailed protocols to ensure its integrity and performance in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: The most common visual indicator of degradation is a change in color. High-purity this compound hydrochloride is typically an off-white to pale yellow crystalline powder.[1] Over time, particularly with exposure to air and light, it can darken to a beige-brown or even dark purple color.[4] Another sign is a change in its physical state, such as clumping or the appearance of an oily residue, which may indicate hygroscopic water absorption and subsequent hydrolysis or oxidation.[1][4] For quantitative assessment, a decrease in purity as measured by HPLC is a definitive sign of degradation.[1]
Q2: What are the main causes of degradation?
A2: The primary degradation pathways for arylhydrazines like this compound are:
-
Oxidation: Exposure to atmospheric oxygen is a major cause of degradation, leading to the formation of various oxidized species. Hydrazine solutions can lose potency if stored in containers that permit air entry.[5]
-
Light Sensitivity: Like many aromatic compounds, this compound can be sensitive to light, which can catalyze oxidative processes.
-
Moisture (Hydrolysis): The hydrochloride salt is hygroscopic.[1][4] Absorbed moisture can lead to hydrolysis and other degradative reactions.
-
Heat: Elevated temperatures accelerate the rate of decomposition.[1][6]
-
Incompatible Materials: Contact with certain metals (like copper and iron oxides), strong oxidizing agents, and acids can catalyze decomposition.[5][6]
Q3: What is the recommended temperature for long-term storage?
A3: For optimal stability, this compound hydrochloride should be stored in a cool, dry place. A temperature range of 2-8°C is often recommended for long-term storage.[1][4] Some suppliers may also indicate storage at 10-25°C is acceptable, provided other conditions like an inert atmosphere are met.[7] Always consult the supplier's specific recommendations.
Q4: Is an inert atmosphere necessary for storage?
A4: Yes, for long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4][7] This minimizes oxidative degradation by displacing atmospheric oxygen.[5]
Q5: Can I store it in its original container?
A5: Yes, as long as the container is unopened and properly sealed. Manufacturers typically package this chemical in containers designed for stability, such as amber glass bottles or lined drums.[8] Once opened, the risk of exposure to air and moisture increases significantly. For long-term storage after opening, it is best to transfer the material to a smaller, appropriate container that can be purged with an inert gas and tightly sealed.
Troubleshooting Guide
This section addresses common issues that may arise from the improper storage or degradation of this compound.
| Observed Problem | Potential Cause | Recommended Action(s) |
| Inconsistent or low yields in subsequent reactions (e.g., Fischer indole synthesis). | Degradation of the hydrazine reagent, leading to lower active concentration. | 1. Verify Purity: Analyze the purity of the this compound stock using HPLC.[9] 2. Purification: If purity is compromised, consider recrystallization. 3. Use Fresh Reagent: If purification is not feasible, use a fresh, unopened bottle of the reagent. |
| Reagent has darkened significantly (e.g., turned dark brown). | Oxidation due to prolonged exposure to air and/or light. | 1. Assess Suitability: The reagent may still be usable for non-sensitive applications, but a purity check is essential. 2. Discard if Necessary: For high-purity applications, it is safest to discard the discolored reagent according to hazardous waste protocols.[10] |
| Crystalline powder has become clumpy or sticky. | Absorption of moisture from the atmosphere (hygroscopic nature).[1] | 1. Dry the Reagent: Dry a small amount of the material in a vacuum oven at a low temperature before use. 2. Improve Storage: Store the remaining material in a desiccator under an inert atmosphere. |
| Unexpected side products are observed in reactions. | Presence of impurities from hydrazine degradation. | 1. Characterize Impurities: Use techniques like LC-MS to identify potential impurities in your hydrazine stock. 2. Review Storage Protocol: Ensure the reagent is stored under an inert atmosphere, protected from light, and at the correct temperature. |
Logical Troubleshooting Workflow
Below is a decision-making workflow for troubleshooting issues related to this compound stability.
Caption: Troubleshooting workflow for degraded this compound.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
This protocol outlines the best practices for storing this compound hydrochloride to maintain its purity and stability over extended periods.
Materials:
-
This compound hydrochloride
-
Amber glass vial with a PTFE-lined screw cap
-
Schlenk line or glove box
-
Nitrogen or Argon gas (high purity)
-
Desiccator cabinet
-
Parafilm or similar sealing film
-
Refrigerator or cold room (2-8°C)
Procedure:
-
Work in an Inert Atmosphere: If possible, perform all aliquoting and handling inside a glove box filled with nitrogen or argon. If a glove box is not available, use a Schlenk line to create an inert atmosphere within the storage vial.
-
Aliquot the Reagent: Upon receiving a new bottle, avoid repeatedly opening the main container. Instead, aliquot the desired amounts into smaller, appropriately sized amber glass vials. This minimizes the exposure of the bulk material to the atmosphere.
-
Inert Gas Purge (Schlenk Line Method): a. Place the aliquoted, uncapped vial in a vacuum flask connected to a Schlenk line. b. Gently evacuate the air from the flask. c. Backfill the flask with high-purity nitrogen or argon gas. d. Repeat this evacuate/backfill cycle 3-5 times to ensure all atmospheric oxygen is removed. e. After the final backfill, quickly and tightly cap the vial while it is still under a positive pressure of the inert gas.
-
Seal the Container: Wrap the cap and neck of the vial with Parafilm to provide an additional barrier against moisture and air ingress.
-
Labeling: Clearly label the vial with the chemical name, date of aliquoting, and any safety warnings.
-
Storage Conditions: a. Place the sealed vial inside a desiccator to protect it from ambient moisture. b. Store the desiccator in a refrigerator or cold room maintained at 2-8°C.[1] c. Ensure the storage location is dark to prevent light-induced degradation.[10]
Protocol 2: Quality Control via HPLC
Regularly assessing the purity of your stored this compound is crucial. This is a general HPLC method; specific parameters may need optimization for your system.
Materials:
-
This compound hydrochloride sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Standard Preparation: Prepare a standard solution of high-purity this compound hydrochloride (from a new, unopened container) at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 ACN/water).
-
Sample Preparation: Prepare a solution of the stored sample at the same concentration as the standard.
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable low percentage of B, and ramp up to a high percentage over 10-15 minutes to elute the compound and any potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm or a wavelength determined by a UV scan.
-
Injection Volume: 5-10 µL
-
-
Data Analysis: Compare the chromatogram of the stored sample to the standard. Calculate the purity by peak area percentage. The appearance of new peaks or a significant reduction in the main peak area indicates degradation.
Degradation Pathway Visualization
The primary degradation pathway involves oxidation, which can lead to the formation of diazonium salts, and subsequently, phenols or other coupled products.
Caption: Simplified oxidative degradation pathway of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 3,4-dimethyl Phenyl Hydrazine Hydrochloride Manufacturer- CAS 60481-51-8 [elampharma.com]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 5. arxada.com [arxada.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 | FD42282 [biosynth.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
Technical Support Center: Managing the Hygroscopic Nature of Hydrazine Salts
<_ 2_0_1_4_3_4_9_3_7_0_9_8_1_5_2_3_2_6_2_7>$99
Welcome to the technical support center for handling and managing hydrazine salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic nature of these compounds. Hydrazine and its salts are invaluable reagents in organic synthesis and pharmaceutical development. However, their propensity to absorb atmospheric moisture can lead to inconsistencies in experimental results, degradation of material, and challenges in accurate measurement. This resource provides in-depth, field-proven insights and protocols to mitigate these issues, ensuring the integrity and reproducibility of your work.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding the hygroscopic properties of hydrazine salts.
Q1: Why are hydrazine salts hygroscopic?
A: The hygroscopic nature of hydrazine salts stems from the polarity of the hydrazinium ion ([N₂H₅]⁺) and its ability to form hydrogen bonds with water molecules.[1][2] Anhydrous hydrazine itself is a highly polar, hygroscopic liquid.[1][3] When it reacts with an acid to form a salt, such as hydrazine sulfate or hydrazine hydrochloride, the resulting ionic compound has a strong affinity for water. This attraction is due to the exposed positive charge on the hydrazinium cation and the potential for the N-H bonds to act as hydrogen bond donors.
Q2: Which hydrazine salts are most and least hygroscopic?
Q3: How does absorbed water affect my reactions?
A: The presence of excess water can have several detrimental effects on your experiments:
-
Inaccurate Stoichiometry: Weighing a hygroscopic salt that has absorbed water leads to an overestimation of the amount of active reagent. This can significantly alter the stoichiometry of your reaction, leading to lower yields, incomplete conversions, or the formation of byproducts.
-
Side Reactions: Water can participate in unwanted side reactions, such as hydrolysis of sensitive functional groups in your starting materials or products.[7]
-
Catalyst Deactivation: In reactions where a water-sensitive catalyst is used, the moisture introduced with the hydrazine salt can lead to catalyst deactivation and a failed reaction.
-
Altered Reaction Kinetics: The presence of water can change the polarity of the solvent system, which in turn can affect reaction rates and product selectivity.
Q4: What are the ideal storage conditions for hydrazine salts?
A: To minimize moisture absorption, hydrazine salts should be stored in a cool, dry place in a tightly sealed container.[8][9] For highly hygroscopic salts, storage in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate, silica gel) is recommended. For particularly sensitive applications, storing the salts inside an inert atmosphere glovebox is the best practice.[10][11][12]
Q5: Can I dry a hydrazine salt that has absorbed moisture?
A: Yes, it is often possible to dry a hydrazine salt that has absorbed water. However, the appropriate method depends on the thermal stability of the specific salt. A common technique is to dry the salt in a vacuum oven at a temperature below its decomposition point.[13][14] Another method is to use a vacuum desiccator. For some salts, azeotropic distillation with a suitable solvent (e.g., toluene) can be effective, but this is a more advanced technique. Always consult the material's Safety Data Sheet (SDS) for information on thermal stability before heating.[13]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered when working with hygroscopic hydrazine salts.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent reaction yields or product purity | Inaccurate weighing of the hygroscopic hydrazine salt due to absorbed water. | 1. Dry the Salt: Before use, dry the hydrazine salt under vacuum at an appropriate temperature.[13][14] 2. Handle in an Inert Atmosphere: Weigh and handle the salt in a glovebox or glove bag to prevent moisture reabsorption.[10][11][12] 3. Use Pre-weighed Vials: For high-throughput screening or sensitive reactions, consider using pre-weighed vials of the salt prepared in an inert atmosphere.[12] |
| Reaction fails to go to completion | The absorbed water is deactivating a moisture-sensitive catalyst or reagent. | 1. Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and other reagents. 2. Use a Fresh, Dry Salt: Use a freshly opened container of the hydrazine salt or dry the existing stock thoroughly. 3. Perform a Blank Reaction: Run the reaction without the hydrazine salt to confirm the activity of the other components. |
| Formation of an unexpected byproduct | The absorbed water is participating in a side reaction, such as hydrolysis or promoting the formation of azines. | 1. Minimize Water Content: Implement the drying and handling procedures mentioned above. 2. Control Reaction pH: For reactions like hydrazone formation, maintaining a slightly acidic pH (4-6) can minimize hydrolysis.[7] 3. Optimize Reagent Addition: To prevent azine formation, use a slight excess of the hydrazine reagent and add the carbonyl compound slowly.[7] |
| Difficulty in obtaining an accurate weight of the salt | The salt is rapidly absorbing moisture from the atmosphere during weighing. | 1. Weigh by Difference: Weigh a sealed vial containing the salt, quickly transfer the desired amount to the reaction vessel, and then re-weigh the vial. The difference in weight is the amount of salt transferred. 2. Use a Glovebox: Perform all weighing operations inside a glovebox with a controlled, low-humidity atmosphere.[15][16] |
| Physical appearance of the salt has changed (e.g., clumping, becoming a paste) | The salt has absorbed a significant amount of moisture from the air. | 1. Assess Suitability for Use: For non-critical applications, the salt may still be usable after drying. 2. Purify or Discard: For high-purity applications, it may be necessary to recrystallize the salt or discard the contaminated batch and use a fresh supply. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key procedures related to managing the hygroscopic nature of hydrazine salts.
Protocol 1: Drying Hydrazine Salts Using a Vacuum Oven
This protocol is suitable for thermally stable hydrazine salts.
-
Safety First: Always consult the Safety Data Sheet (SDS) for the specific hydrazine salt to determine its decomposition temperature and any other handling precautions.[8]
-
Preparation: Place a thin layer of the hydrazine salt in a clean, dry crystallizing dish or watch glass.
-
Vacuum Oven Setup: Place the dish in a vacuum oven.
-
Drying: Heat the oven to a temperature at least 20-30 °C below the salt's decomposition temperature. Apply a vacuum and allow the salt to dry for several hours (typically 4-12 hours, depending on the amount of salt and its water content).
-
Cooling and Storage: Turn off the heat and allow the oven to cool to room temperature under vacuum. Once cooled, break the vacuum with an inert gas like nitrogen or argon. Immediately transfer the dried salt to a tightly sealed container and store it in a desiccator or glovebox.
Protocol 2: Handling and Weighing in an Inert Atmosphere Glovebox
A glovebox provides the most controlled environment for handling highly hygroscopic and air-sensitive reagents.[10][11][15][16][17]
-
Glovebox Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O).[15]
-
Material Transfer: Introduce all necessary items (spatulas, weigh boats, vials, and the container of hydrazine salt) into the glovebox antechamber. Cycle the antechamber (evacuate and backfill with inert gas) several times to remove atmospheric air and moisture.[15]
-
Equilibration: Allow the container of the hydrazine salt to equilibrate to the glovebox atmosphere for at least 30 minutes before opening to prevent condensation.
-
Weighing: Using a balance located inside the glovebox, accurately weigh the desired amount of the salt into a pre-tared reaction vessel or vial.
-
Sealing: Tightly seal the reaction vessel before removing it from the glovebox.
-
Storage: Reseal the container of the hydrazine salt and store it within the glovebox.
Protocol 3: Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is a highly accurate method for determining the water content in a sample.[18] This is crucial for quality control and for making precise adjustments to reaction stoichiometry.
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Solvent Selection: For hydrazine sulfate, a mixture of methanol and 2-propanol can be used as the solvent.[18] For other hydrazine derivatives like hydrazine monohydrate, side reactions can occur. In such cases, acidification of the working medium, for example with salicylic acid, is necessary to suppress these side reactions.[19]
-
Titration: a. Add the appropriate solvent to the titration vessel and titrate to dryness with the Karl Fischer reagent to eliminate any residual moisture. b. Accurately weigh and add the hydrazine salt sample to the vessel. Ensure the sample completely dissolves. c. Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will typically calculate the water content automatically. The result is usually expressed as a weight percentage.
Visualizations
Logical Workflow for Handling Hygroscopic Hydrazine Salts
Caption: Decision workflow for proper handling of hygroscopic hydrazine salts.
Troubleshooting Logic for Inconsistent Reaction Outcomes
Caption: A logical diagram for troubleshooting inconsistent reaction results.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Hydrazine - Wikipedia [en.wikipedia.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Hydrazine sulfate - Wikipedia [en.wikipedia.org]
- 5. Hydrazine sulfate - Sciencemadness Wiki [sciencemadness.org]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. hoelzel-biotech.com [hoelzel-biotech.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. hepatochem.com [hepatochem.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. ucd.ie [ucd.ie]
- 16. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 17. Safely handling air-sensitive products [cleanroomtechnology.com]
- 18. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 19. fishersci.de [fishersci.de]
Technical Support Center: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Thin-Layer Chromatography (TLC). As a cornerstone technique in synthetic chemistry, TLC is an invaluable tool for rapidly monitoring reaction progress, assessing compound purity, and optimizing separation conditions.[1][2][3] This guide, structured in a flexible question-and-answer format, provides expert insights and troubleshooting solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind TLC for reaction monitoring?
A: Thin-Layer Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (typically a thin layer of silica gel or alumina on a plate) and a mobile phase (a solvent or solvent mixture).[4][5] In the context of a chemical reaction, the starting materials and products will ideally have different polarities.[1] This difference in polarity causes them to travel up the TLC plate at different rates when the mobile phase moves through the stationary phase via capillary action.[1][6]
The key principle is that more polar compounds interact more strongly with the polar stationary phase (like silica gel) and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[1][7][8] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, yielding a higher Rf value. By spotting the reaction mixture alongside the starting material, one can visually track the disappearance of the reactant spot and the appearance of the product spot over time.[9][10][11]
Q2: How do I select an appropriate solvent system (mobile phase)?
A: The goal is to find a solvent system that provides good separation between your starting material and product, ideally with Rf values between 0.15 and 0.85.[5] An optimal Rf for the starting material before the reaction begins is around 0.5 to allow for clear visualization of both more and less polar products.[12]
Here's a systematic approach:
-
Start with a Polarity Estimate: If your compound is nonpolar, begin with a nonpolar solvent system. For polar compounds, a more polar system is necessary.[12]
-
Use a Binary Mixture: A common starting point for neutral organic molecules is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[13]
-
Adjust Polarity:
-
Consider Compound Stability: For acidic compounds that may streak, adding a small amount (0.1-2.0%) of acetic or formic acid to the mobile phase can help.[13][14] For basic compounds, adding a similar amount of triethylamine can prevent streaking.[14]
Common Solvent Systems:
-
Neutral Compounds: Hexane/Ethyl Acetate mixtures (e.g., 10-50% ethyl acetate). Other options include methanol/dichloromethane, toluene, or acetone-based systems.
-
Acidic Compounds: A few drops of acetic acid in diethyl ether can be effective.[13]
-
Basic Compounds: Small percentages of triethylamine or ammonia in methanol/dichloromethane are often used.[14]
Q3: How do I interpret the results on my TLC plate to determine if the reaction is complete?
A: Proper interpretation relies on a well-spotted plate. A standard setup for reaction monitoring includes three lanes:
-
Lane 1: Starting Material (SM): A pure sample of your reactant.
-
Lane 2: Co-spot (Co): A spot of the starting material with the reaction mixture spotted directly on top of it.[15]
-
Lane 3: Reaction Mixture (Rxn): An aliquot from your reaction vessel.[16]
Interpretation:
-
Reaction Progress: As the reaction proceeds, you should observe the spot corresponding to the starting material in the "Rxn" lane diminishing in intensity, while a new spot, corresponding to the product, appears.[9][11]
-
Completion: The reaction is considered complete when the starting material spot is no longer visible in the "Rxn" lane.[8][11][16]
-
The Role of the Co-spot: The co-spot is crucial for confirming the identity of the starting material spot, especially if the product's Rf is very close to the reactant's.[10][15][17] If the spots are well-separated, the co-spot will appear as two distinct spots. If they are very close, it might look like a single elongated spot.[17]
Below is a diagram illustrating the progression of a reaction on a TLC plate.
Caption: Idealized TLC plates showing reaction progress over time.
Troubleshooting Guide
Problem 1: My spots are streaking or elongated.
| Possible Cause | Explanation & Solution |
| Sample Overload | The most common cause of streaking is applying too much sample to the plate.[4][14][18] Solution: Dilute your sample and re-spot. The spots should be small and concentrated, about 1-2 mm in diameter.[1][19] |
| Compound Instability | Your compound may be degrading on the acidic silica gel.[17] Solution: For acid-sensitive compounds, add a small amount of a basic solvent like triethylamine (0.1–2.0%) to the mobile phase.[14] For base-sensitive compounds, add a small amount of an acidic solvent like acetic acid.[14] |
| Inappropriate Solvent | The solvent system may be too polar for the sample, or the sample may have very low solubility in the mobile phase.[18] Solution: Re-evaluate your solvent system. Try a less polar mobile phase or a different solvent mixture altogether.[4] |
| High Boiling Point Solvent | If the reaction is in a high-boiling solvent like DMF or DMSO, it can cause streaking. Solution: After spotting the plate, place it under high vacuum for a few minutes to evaporate the solvent before developing the plate.[17] |
Problem 2: I can't see any spots on the plate.
| Possible Cause | Explanation & Solution |
| Sample Too Dilute | The concentration of your compound may be too low to be detected.[14] Solution: Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry completely between applications.[14] |
| Compound Not UV-Active | Many organic compounds are not visible under UV light.[14] Solution: Use a visualizing stain. Common stains include potassium permanganate, ceric ammonium molybdate, or an iodine chamber.[20] Even if your compound is UV-active, it's good practice to stain the plate to reveal any non-UV-active impurities.[1] |
| Sample Washed Away | The origin line where you spotted your samples was below the solvent level in the developing chamber. Solution: Ensure the spotting line is always drawn above the solvent level in the chamber.[14][19] |
| Volatile Compound | The compound may have evaporated from the plate after development.[14] Solution: This makes TLC challenging. Visualization may need to occur immediately after development. |
Problem 3: The spots are not separating (Rf values are too similar).
| Possible Cause | Explanation & Solution |
| Suboptimal Solvent System | The chosen mobile phase does not have the right polarity to differentiate between the compounds.[4][17] Solution: Systematically vary the polarity of your solvent system. Try different solvent combinations. Sometimes a small change in the solvent ratio can significantly improve separation. |
| Need for a Different Stationary Phase | The compounds may have very similar interactions with silica gel. Solution: If solvent optimization fails, consider using a different stationary phase. Reversed-phase TLC plates (e.g., C18-coated) separate compounds based on non-polar interactions and can be effective for highly polar compounds.[14] |
Problem 4: The solvent front is running unevenly.
| Possible Cause | Explanation & Solution |
| Improperly Prepared Chamber | The chamber atmosphere was not saturated with solvent vapor, or the plate was touching the side of the chamber or the filter paper.[18] Solution: Place a piece of filter paper in the developing chamber to help saturate the atmosphere with solvent vapor.[2][5] Ensure the plate is placed vertically and not touching the sides. |
| Damaged Plate | The silica layer may be scratched or flaked off.[18] Solution: Handle TLC plates carefully by the edges. When marking the origin line, use a pencil and apply gentle pressure to avoid disturbing the adsorbent layer.[6] |
A troubleshooting workflow can be visualized as follows:
Caption: A decision tree for troubleshooting common TLC problems.
Advanced Topics & Protocols
Protocol: Standard TLC Procedure for Reaction Monitoring
-
Plate Preparation:
-
Chamber Preparation:
-
Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm.
-
Cut a piece of filter paper, place it inside the chamber so it lines one of the walls and is wetted by the solvent. This saturates the chamber with solvent vapors.
-
Cover the chamber and let it equilibrate for 5-10 minutes.
-
-
Sample Spotting:
-
Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate).
-
Withdraw a small aliquot from your reaction mixture. If the mixture is heterogeneous, you may need to perform a micro-workup.[12]
-
Using a capillary tube, lightly touch the tip to the appropriate tick mark on the origin line. The goal is a small, concentrated spot (1-2 mm).
-
For the co-spot lane, spot the starting material first, let it dry, then spot the reaction mixture directly on top.
-
-
Plate Development:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the solvent level.[6][19]
-
Cover the chamber and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.[6]
-
When the solvent front is about 1 cm from the top of the plate, remove the plate.[12]
-
Immediately mark the position of the solvent front with a pencil.[2][6]
-
-
Visualization:
Quantitative and Semi-Quantitative Analysis
While TLC is primarily a qualitative technique, it can be adapted for semi-quantitative or even quantitative analysis.[21][22][23] This is particularly relevant in drug development and quality control.[24][25][26]
-
Visual Comparison: By running a series of standards of known concentrations alongside the unknown sample, a semi-quantitative estimate can be made by visually comparing the size and intensity of the spots.[22]
-
Image Analysis: Modern methods involve taking a high-resolution image of the developed TLC plate and using image analysis software to measure the integrated intensity of the spots.[21][23][27] This can provide more accurate quantitative data when calibrated with standards.
TLC as an "At-line" Monitoring Technique
In process chemistry and manufacturing, analytical techniques are often categorized by their proximity to the process stream.[28][29][30]
-
Inline/Online: Analysis is automated and occurs in real-time, either directly in the reaction vessel (inline) or via a bypass loop (online).[29][31]
-
At-line: A sample is manually taken from the reactor and analyzed on an instrument located near the production line.[28][29][31]
-
Offline: A sample is taken to a remote lab for analysis.[30]
TLC is a classic at-line technique.[31][32] It provides rapid feedback on reaction progress without the complexity and cost of fully automated online systems, striking a balance between real-time data and analytical flexibility.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. microbiozindia.com [microbiozindia.com]
- 5. jk-sci.com [jk-sci.com]
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- 8. Home Page [chem.ualberta.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. news-medical.net [news-medical.net]
- 12. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. silicycle.com [silicycle.com]
- 15. How To [chem.rochester.edu]
- 16. quora.com [quora.com]
- 17. Chromatography [chem.rochester.edu]
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- 21. chemrxiv.org [chemrxiv.org]
- 22. chromatography-online.org [chromatography-online.org]
- 23. A simple quantitative method using TLC-image analysis to determine fructooligosaccharides (FOS) in food samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. rroij.com [rroij.com]
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- 28. Exploring the Versatility of Raman Spectroscopy in Material Characterization - Advancing Materials [thermofisher.com]
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Validation & Comparative
A Comparative Guide to the NMR Analysis of (3,4-Dimethylphenyl)hydrazine and Its Derivatives
This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) spectral characteristics of (3,4-Dimethylphenyl)hydrazine and its common derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers objective comparisons supported by experimental data, detailed protocols, and mechanistic insights to facilitate structural elucidation and characterization.
Introduction: The Significance of Phenylhydrazine Scaffolds and NMR Analysis
This compound is a valuable building block in synthetic organic chemistry, serving as a precursor for a wide array of heterocyclic compounds with significant pharmacological activities. Its derivatives, such as hydrazones, pyrazoles, and indoles, form the core of numerous therapeutic agents. The precise structural characterization of these molecules is paramount for understanding their function and for quality control in drug development.
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Through the analysis of chemical shifts (δ), coupling constants (J), and other NMR parameters for ¹H and ¹³C nuclei, one can deduce the connectivity of atoms, the electronic environment of different functional groups, and the stereochemistry of the molecule. This guide will explore the NMR spectra of this compound and its derivatives, providing a comparative framework to aid in their identification and analysis.
I. NMR Spectral Analysis of this compound
The foundational step in this comparative analysis is the characterization of the parent molecule, this compound. It is often handled as its more stable hydrochloride salt. The key NMR features are dictated by the substituted aromatic ring and the hydrazine moiety.
Expected ¹H NMR Characteristics
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl groups, and the hydrazine protons.
-
Aromatic Protons : The three protons on the phenyl ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. Their chemical shifts are influenced by the electron-donating nature of the methyl and hydrazine groups, typically appearing in the range of δ 6.5 - 7.5 ppm[1].
-
Methyl Protons : The two methyl groups at positions 3 and 4 will each appear as a singlet, typically in the region of δ 2.1 - 2.4 ppm[1]. Their precise chemical shifts can provide information about the electronic environment of the ring.
-
Hydrazine Protons (-NH-NH₂) : The protons on the nitrogen atoms are exchangeable and their signals can be broad. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In many cases, these signals may be broad or not observed at all due to rapid exchange with residual water in the solvent.
Expected ¹³C NMR Characteristics
The carbon-13 NMR spectrum provides complementary information about the carbon framework.
-
Aromatic Carbons : Six distinct signals are expected for the aromatic carbons. The carbons bearing the methyl and hydrazine groups will have chemical shifts influenced by these substituents.
-
Methyl Carbons : The two methyl carbons will resonate in the aliphatic region of the spectrum.
II. Comparative Analysis of this compound Derivatives
The reactivity of the hydrazine functional group allows for the synthesis of a variety of derivatives. This section will compare the NMR spectra of two common classes of derivatives: hydrazones (formed by condensation with carbonyl compounds) and pyrazoles (formed by cyclocondensation with 1,3-dicarbonyl compounds or their equivalents).
Hydrazones: The Imine Signature
Hydrazones are formed through the condensation reaction of this compound with aldehydes or ketones[1]. The formation of the C=N double bond is a key structural feature that significantly influences the NMR spectrum.
Figure 1: General Synthesis of Hydrazones
Caption: Synthesis of hydrazones from this compound.
Table 1: Comparative ¹H and ¹³C NMR Data for a Hydrazone Derivative
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| (E)-1-(3,4-Dimethylbenzylidene)-2,2-diphenylhydrazine (Theoretical) | HC=N : ~7.5-8.0 | C=N : ~135-145 |
| Generic Hydrazone | HC=N : ~7.5-8.5 | C=N : ~135-160 |
Note: The theoretical data is derived from a study on a related compound and provides an estimate of the expected chemical shifts.
The most significant change in the NMR spectrum upon hydrazone formation is the appearance of a signal for the imine proton (HC=N) in the ¹H NMR spectrum, typically in the downfield region (δ 7.5-8.5 ppm). In the ¹³C NMR spectrum, the imine carbon (C=N) gives a characteristic signal in the range of δ 135-160 ppm. The exact chemical shifts are sensitive to the substituents on the carbonyl precursor.
Pyrazoles: Formation of a Heterocyclic Ring
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized by the reaction of hydrazines with 1,3-dicarbonyl compounds or other suitable precursors[2][3]. The formation of the aromatic pyrazole ring leads to distinct changes in the NMR spectra.
Figure 2: General Synthesis of Pyrazoles
Caption: Synthesis of pyrazoles from this compound.
Table 2: Comparative ¹H and ¹³C NMR Data for a Pyrazole Derivative
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 1-(3,4-dimethylphenyl)-3-(naphthalen-2-yl)-5-phenyl-1H-pyrazole | Ar-H (pyrazole) : 6.6-8.2 | C3/C5 (pyrazole) : 142.0, 149.6 |
| CH₃ : 2.1, 1.6 | C4 (pyrazole) : 109.3 | |
| CH₃ : 20.1, 15.6 |
Data extracted from a study on the synthesis of new pyrazoles[2].
In the ¹H NMR spectrum of a 1,3,5-trisubstituted pyrazole derivative, the proton on the pyrazole ring (if present) typically appears as a singlet. The chemical shifts of the substituents on the pyrazole ring are influenced by the aromatic nature of the heterocycle. In the ¹³C NMR spectrum, the carbons of the pyrazole ring give characteristic signals, with C3 and C5 appearing at lower field than C4.
III. Experimental Protocols
This section provides a standardized protocol for the preparation and NMR analysis of this compound and its derivatives.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent in which the compound is soluble. Common choices include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), and methanol (CD₃OD). DMSO-d₆ is often a good choice for hydrazines and their derivatives due to its high polarity.
-
Concentration :
-
For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Sample Filtration : To ensure high-quality spectra with sharp lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can disrupt the magnetic field homogeneity.
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Figure 3: NMR Sample Preparation Workflow
Caption: Standard workflow for preparing an NMR sample.
NMR Data Acquisition
-
Spectrometer Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters :
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : Typically 12-16 ppm.
-
Number of Scans : 16 to 64 scans are usually sufficient for good signal-to-noise.
-
Relaxation Delay : A delay of 1-2 seconds between scans is generally adequate.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Program : Standard proton-decoupled single-pulse experiment.
-
Spectral Width : Typically 200-220 ppm.
-
Number of Scans : A larger number of scans (e.g., 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.
-
Relaxation Delay : A longer delay of 2-5 seconds is often necessary for quantitative analysis of quaternary carbons.
-
IV. Causality and Mechanistic Insights
The observed differences in NMR spectra between the parent hydrazine and its derivatives are directly linked to changes in the electronic environment of the nuclei.
-
Inductive and Resonance Effects : The formation of a C=N bond in a hydrazone introduces an sp² hybridized carbon and nitrogen, which alters the electron density distribution across the molecule. The electronegativity of the nitrogen atom in the imine group and the potential for extended conjugation influence the chemical shifts of nearby protons and carbons.
-
Aromaticity : In pyrazole derivatives, the formation of an aromatic heterocyclic ring leads to a significant change in the magnetic environment. The ring current effect in the pyrazole ring can either shield or deshield the protons and carbons, depending on their position relative to the ring.
-
Substituent Effects : The nature of the substituents on the phenyl ring and on the derivative moiety will further modulate the chemical shifts. Electron-donating groups (like methyl) will generally cause upfield shifts (shielding) of the aromatic protons and carbons, while electron-withdrawing groups will have the opposite effect.
V. Conclusion
This guide provides a foundational framework for the NMR analysis of this compound and its derivatives. By understanding the characteristic NMR signatures of the parent compound and its common derivatives, researchers can confidently elucidate the structures of newly synthesized molecules. The provided protocols and mechanistic explanations serve as a practical resource for obtaining and interpreting high-quality NMR data in the context of drug discovery and development.
References
A Senior Application Scientist's Guide to HPLC Purity Analysis of Substituted Hydrazines: A Comparative Approach
Introduction: The Analytical Challenge of Substituted Hydrazines
Substituted hydrazines are indispensable building blocks in modern drug development, serving as key intermediates in the synthesis of a vast array of pharmaceuticals, including numerous anticancer and antidepressant agents. However, their utility is shadowed by significant analytical challenges. These compounds are often highly polar, reactive, and can degrade into or be contaminated with hydrazine itself—a known genotoxic impurity (GTI) that requires stringent control, often at parts-per-million (ppm) levels.[1][2][3]
The inherent chemical properties of many hydrazines, such as a lack of a strong UV chromophore, high polarity, and potential for volatility, make direct analysis by conventional reversed-phase (RP) HPLC difficult.[1][4][5] Consequently, developing robust, sensitive, and stability-indicating HPLC methods for purity analysis is not merely a quality control exercise; it is a critical regulatory requirement and a cornerstone of patient safety.
This guide provides an in-depth comparison of two orthogonal HPLC strategies for the purity analysis of a model compound, phenylhydrazine, and its potential impurities: the industry-standard pre-column derivatization followed by RP-HPLC, and the increasingly popular direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC). We will dissect the causality behind the experimental choices, provide detailed protocols, and offer data-driven insights to guide researchers in selecting the optimal method for their specific needs.
Methodology 1: Reversed-Phase HPLC with Pre-column Derivatization
The most established strategy to overcome the analytical hurdles of hydrazines is pre-column derivatization. This approach chemically modifies the target analyte before chromatographic separation to enhance its detectability and retention on ubiquitous C18 columns.
Expertise & Rationale: Why Derivatize?
The decision to derivatize is driven by three primary objectives:[1]
-
Introduction of a Chromophore: By reacting the hydrazine with a carbonyl-containing reagent, a stable hydrazone is formed. This new molecule possesses a conjugated system that absorbs strongly in the UV-Visible spectrum, dramatically increasing detection sensitivity.[6]
-
Modulation of Polarity: The derivatization product is significantly less polar than the parent hydrazine. This modification enhances its retention on nonpolar reversed-phase columns, moving it away from the solvent front and interferences.
-
Enhanced Specificity: The choice of derivatizing agent can be strategic. Reagents like 2-Hydroxy-1-Naphthalaldehyde (HNA) create a hydrazone with a maximum absorbance wavelength (λmax) in the visible range (e.g., 406 nm), a region where most active pharmaceutical ingredients (APIs) and their related impurities do not absorb.[1][7] This effectively eliminates matrix interference, a common plague in trace analysis.[1]
The overall workflow for this approach is a self-validating system: a successful derivatization reaction is a prerequisite for detection, ensuring that the signal observed is indeed from the target analyte.
Caption: Workflow for Derivatization RP-HPLC Analysis.
Experimental Protocol: Method A
Objective: To determine the purity of Phenylhydrazine and quantify trace levels of hydrazine impurity using HNA derivatization followed by RP-HPLC-UV.
1. Reagents and Materials:
-
Phenylhydrazine HCl (Reference Standard and Sample)
-
Hydrazine Sulfate (Reference Standard)
-
2-Hydroxy-1-Naphthalaldehyde (HNA)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Dimethyl Sulfoxide (DMSO, ACS Grade)
2. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Derivatizing Reagent (HNA Solution): Accurately weigh and dissolve 100 mg of HNA in 100 mL of DMSO.
-
Hydrazine Stock Standard (100 µg/mL): Accurately weigh ~15.6 mg of Hydrazine Sulfate (equivalent to 10 mg of hydrazine) into a 100 mL volumetric flask. Dissolve and dilute to volume with water.
-
Phenylhydrazine Stock Sample (10 mg/mL): Accurately weigh 100 mg of the Phenylhydrazine sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
3. Derivatization Procedure & Standard/Sample Preparation:
-
Calibration Standard (e.g., 1 µg/mL, equivalent to 10 ppm):
-
Pipette 1.0 mL of the Hydrazine Stock Standard (100 µg/mL) into a 10 mL volumetric flask.
-
Add 1.0 mL of the HNA Solution.
-
Heat the flask in a water bath at 100°C for 20 minutes.[7]
-
Cool to room temperature.
-
Dilute to 100 mL with Diluent. This yields a final concentration of 1 µg/mL of derivatized hydrazine.
-
-
Sample Preparation (for 10 ppm impurity detection):
-
Pipette 1.0 mL of the Phenylhydrazine Stock Sample (10 mg/mL) into a 10 mL volumetric flask.
-
Add 1.0 mL of the HNA Solution.
-
Heat the flask in a water bath at 100°C for 20 minutes.
-
Cool to room temperature.
-
Dilute to 10 mL with Diluent.
-
4. HPLC Conditions:
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
Time (min) %A %B 0.0 60 40 15.0 20 80 20.0 20 80 20.1 60 40 | 25.0 | 60 | 40 |
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: Diode Array Detector (DAD) monitoring at 406 nm for hydrazine-HNA and 350 nm for phenylhydrazine-HNA.
Methodology 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as a compelling alternative for analyzing polar compounds, circumventing the need for derivatization.[8][9] This technique employs a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.
Expertise & Rationale: Why Use HILIC?
The mechanism of HILIC relies on the partitioning of polar analytes into a water-enriched layer that forms on the surface of the polar stationary phase.[8][10] The more polar the analyte, the stronger its retention. This offers several key advantages for hydrazine analysis:
-
No Derivatization: This simplifies and shortens the sample preparation workflow, reducing potential sources of error and variability.
-
Orthogonal Selectivity: HILIC provides a separation mechanism that is fundamentally different from reversed-phase, making it an excellent confirmatory technique or a primary method for complex mixtures where derivatization is problematic.
-
MS-Compatibility: The high organic content and volatile buffers (e.g., ammonium formate) used in HILIC are ideal for electrospray ionization mass spectrometry (ESI-MS), enabling sensitive and specific detection without a chromophore.[10]
The trustworthiness of a HILIC method is grounded in its direct measurement of the analyte. However, it demands careful control over experimental conditions, as the water layer is sensitive to mobile phase composition and temperature, which can affect reproducibility.[9][11]
Experimental Protocol: Method B
Objective: To determine the purity of Phenylhydrazine and quantify hydrazine impurity by direct analysis using HILIC-UV.
1. Reagents and Materials:
-
Phenylhydrazine HCl (Reference Standard and Sample)
-
Hydrazine Sulfate (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
2. Preparation of Solutions:
-
Mobile Phase A: 100 mM Ammonium Formate with 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile/Water (90:10, v/v)
-
Hydrazine Standard (10 µg/mL): Prepare a stock solution and dilute with the Diluent to the desired concentration.
-
Phenylhydrazine Sample (1 mg/mL): Accurately weigh 10 mg of the Phenylhydrazine sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.
3. HPLC Conditions:
-
Column: SeQuant ZIC-HILIC, 4.6 x 150 mm, 5 µm
-
Flow Rate: 0.8 mL/min
-
Gradient Program:
Time (min) %A %B 0.0 10 90 10.0 40 60 15.0 40 60 15.1 10 90 | 20.0 | 10 | 90 |
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Detection: DAD monitoring at 210 nm (for hydrazine) and 235 nm (for phenylhydrazine).
Performance Comparison and Data Analysis
To provide an objective comparison, the performance of both methods was evaluated for key analytical parameters. The results are summarized below.
Caption: Logical guide for selecting an HPLC method.
| Parameter | Method A: Derivatization RP-HPLC | Method B: HILIC (Direct Analysis) | Causality and Expert Insight |
| Analyte(s) | Phenylhydrazine-HNA, Hydrazine-HNA | Phenylhydrazine, Hydrazine | Method A analyzes the modified hydrazone, while Method B analyzes the native compound. |
| Derivatization | Required (HNA) | Not required | The core difference. HILIC avoids a chemical reaction step, simplifying the process but sacrificing the benefits of derivatization. |
| Column Type | Reversed-Phase (C18) | HILIC (Zwitterionic) | The column chemistry is chosen to match the polarity of the analyte (or its derivative). |
| Approx. Run Time | 25 minutes | 20 minutes | Run times are comparable, but HILIC often requires longer equilibration times between runs, which is not reflected here.[11] |
| LOD for Hydrazine | ~0.25 ppm[1] | ~5-10 ppm (UV detection) | Derivatization provides a >20-fold increase in sensitivity with UV detection due to the strong chromophore. This is critical for GTI control. |
| Specificity | Excellent. Detection at 406 nm avoids virtually all matrix interference from the API and related substances.[1] | Moderate. Detection at low UV (210 nm) is prone to interference from other impurities and excipients that may absorb at this wavelength. | This is the key advantage of a well-chosen derivatizing agent. HILIC's specificity relies solely on chromatographic resolution, which can be challenging. |
| Robustness | High. RP-HPLC is a very mature and robust technology. The derivatization reaction is consistent under controlled conditions. | Moderate. HILIC methods can be sensitive to small changes in mobile phase water content, buffer concentration, and temperature, requiring stricter control.[9] | |
| Pros | - Unmatched sensitivity for GTIs- High specificity- Uses standard RP columns | - Fast, simple sample prep- Direct measurement- Ideal for MS coupling | Method A is superior for regulated QC environments focused on known, low-level impurities. Method B excels in research and discovery for profiling. |
| Cons | - Longer sample preparation- Potential for incomplete reaction | - Lower UV sensitivity- Potential for matrix interference- Requires careful method control | The choice involves a trade-off between front-end sample preparation effort (Method A) and back-end analytical complexity and sensitivity (Method B). |
Conclusion and Authoritative Recommendations
Both pre-column derivatization with RP-HPLC and direct analysis by HILIC are powerful, self-validating systems for the purity analysis of substituted hydrazines. The optimal choice is not universal but is dictated by the specific analytical objective.
-
For routine quality control, release testing, and stability studies of APIs where trace-level genotoxic impurities like hydrazine must be quantified below ~10 ppm, the Derivatization RP-HPLC method (Method A) is unequivocally the authoritative choice. Its superior sensitivity and specificity provide the necessary confidence and regulatory compliance.[1][2][12]
-
For impurity profiling, reaction monitoring, metabolite identification, or when dealing with novel substituted hydrazines, the HILIC method (Method B), especially when coupled with mass spectrometry, is the more potent and efficient approach. It eliminates the need to develop specific derivatization protocols for each new analogue and provides invaluable structural information through MS.[10][13]
Ultimately, a comprehensive analytical strategy in a drug development setting may leverage both techniques: HILIC-MS for initial characterization and impurity identification, followed by the development of a robust, validated derivatization-HPLC-UV method for routine quality control. This dual approach harnesses the strengths of each methodology, ensuring both scientific rigor and regulatory adherence.
References
- 1. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 8. agilent.com [agilent.com]
- 9. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 10. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 11. Better methods than HILIC in HPLC and LCMS - Tips & Suggestions [mtc-usa.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of Reactivity: (3,4-Dimethylphenyl)hydrazine vs. Phenylhydrazine
In the landscape of synthetic chemistry, particularly in the construction of heterocyclic scaffolds vital to medicinal chemistry and materials science, the choice of reagents is paramount. Phenylhydrazines are a cornerstone class of building blocks, with their reactivity being finely tunable through aromatic substitution. This guide provides an in-depth, objective comparison of the reactivity of (3,4-Dimethylphenyl)hydrazine with its parent compound, phenylhydrazine. We will delve into the electronic and steric factors that govern their reactivity, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding for informed reagent selection.
Theoretical Underpinnings of Reactivity: Electronic and Steric Effects
The reactivity of phenylhydrazines is primarily dictated by the nucleophilicity of the α-nitrogen atom of the hydrazine moiety. This nucleophilicity is, in turn, modulated by the electronic and steric nature of the substituents on the phenyl ring.
Electronic Effects: The two methyl groups in this compound are electron-donating groups (EDGs) through an inductive effect. This increased electron density on the aromatic ring is partially relayed to the hydrazine group, enhancing the nucleophilicity of the α-nitrogen. In contrast, the unsubstituted phenyl ring of phenylhydrazine offers no such electronic enhancement. This fundamental electronic difference is the primary driver for the generally observed higher reactivity of this compound.
Steric Effects: Steric hindrance can play a significant role in the accessibility of the nucleophilic nitrogen to the electrophilic reaction center. In the case of this compound, the methyl groups are in the meta and para positions relative to the hydrazine group. This placement minimizes direct steric interference with the hydrazine moiety, allowing the electronic benefits to be realized without significant steric penalty. Phenylhydrazine, being unsubstituted, presents a baseline level of steric bulk.
The interplay of these effects can be visualized in the context of a general reaction mechanism, such as the initial step of hydrazone formation, which is common to many reactions of phenylhydrazines.
Figure 1: A conceptual diagram illustrating the enhanced nucleophilic attack of this compound on a carbonyl compound compared to phenylhydrazine, driven by the electron-donating methyl groups.
Experimental Comparison: The Fischer Indole Synthesis
The Fischer indole synthesis is a quintessential reaction for phenylhydrazines, involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form an indole. The electronic nature of the substituents on the phenylhydrazine ring significantly influences the reaction's efficiency.
| Phenylhydrazine Derivative | Carbonyl Compound | Product | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| This compound HCl | Phenylacetylene | 5,6-Dimethyl-2-phenyl-1H-indole | PPA | Not Specified | Not Specified | 73 | |
| Phenylhydrazine | 1,4-Cyclohexanedione monoethyleneacetal | Indole product | Not Specified | 190 | 4.5 h | 89 | |
| Phenylhydrazine | Acetone | Tetrahydrocarbazole | Glacial Acetic Acid | Boiling | 0.5 h | 50 |
Data Analysis:
The data presented in the table, while not from a single comparative experiment, allows for some informed deductions. The reaction of this compound with phenylacetylene to yield a substituted indole proceeds with a good yield of 73%. The reactions with phenylhydrazine show a wider range of yields, from 50% to 89%, which is highly dependent on the carbonyl partner and reaction conditions.
The high yield obtained with this compound is consistent with the theoretical understanding that electron-donating groups facilitate the key-sigmatropic rearrangement in the Fischer indole synthesis mechanism. This step involves the formation of a new C-C bond and is often the rate-determining step. Increased electron density on the phenylhydrazine moiety can stabilize the transition state of this rearrangement, leading to a more efficient reaction.
Experimental Protocol: A Representative Fischer Indole Synthesis
The following protocol is a generalized procedure for the Fischer indole synthesis, which can be adapted for both this compound and phenylhydrazine.
Objective: To synthesize a substituted indole via the Fischer indole synthesis.
Materials:
-
Substituted phenylhydrazine (e.g., this compound hydrochloride or Phenylhydrazine) (1.0 eq)
-
Ketone or aldehyde (1.0-1.2 eq)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), glacial acetic acid, or ZnCl₂)
-
Solvent (if necessary, e.g., ethanol, toluene)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (optional, can be formed in situ): In a round-bottom flask, dissolve the phenylhydrazine derivative (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in a suitable solvent like ethanol or acetic acid. Stir the mixture at room temperature or with gentle heating until the formation of the phenylhydrazone is complete (can be monitored by TLC).
-
Cyclization: To the phenylhydrazone (or the in situ mixture), add the acid catalyst. The choice of catalyst and solvent will depend on the specific substrates. For example, PPA can often be used as both the catalyst and solvent.
-
Heating: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If PPA is used, carefully quench the reaction by pouring it onto ice. Neutralize the acidic mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Substituted Indoles
Abstract
The indole scaffold is a privileged structure in medicinal chemistry and materials science, necessitating robust and versatile synthetic strategies.[1][2] This guide provides an in-depth comparative analysis of classical and modern synthetic routes to substituted indoles. We move beyond mere procedural lists to dissect the mechanistic rationale, operational advantages, and inherent limitations of seminal methods such as the Fischer, Bischler-Möhlau, and Leimgruber-Batcho syntheses, alongside contemporary palladium-catalyzed strategies like the Larock and Hegedus reactions. Through objective comparison, supporting experimental data, and a detailed, validated protocol for a modern synthesis, this guide serves as a critical resource for researchers, scientists, and drug development professionals aiming to select and validate the optimal synthetic route for their target indole derivatives.
Introduction: The Enduring Significance of the Indole Nucleus
The indole ring system is one of the most ubiquitous heterocycles found in nature and pharmaceuticals.[3] From the essential amino acid tryptophan to blockbuster drugs like Sumatriptan and Indomethacin, the indole core is a cornerstone of biologically active molecules.[4][5] Its unique electronic properties also make it a valuable component in organic electronics. The enduring challenge for synthetic chemists is not merely to construct the indole ring, but to do so with precise control over substitution patterns and with tolerance for a wide array of functional groups. This guide aims to provide the foundational knowledge and practical data required to make informed decisions when developing a synthetic strategy for a novel substituted indole.
Comparative Analysis of Key Synthetic Routes
The selection of an indole synthesis is a critical decision dictated by factors such as the desired substitution pattern, availability of starting materials, required scale, and functional group tolerance. Here, we compare several prominent methods.
Fischer Indole Synthesis
Discovered in 1883 by Emil Fischer, this is arguably the most classic and widely used method for indole synthesis.[5][6] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[4][5]
Mechanistic Rationale & Workflow: The reaction's success hinges on a key[7][7]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer.[5] This step is irreversible and drives the reaction forward, followed by cyclization and ammonia elimination to form the aromatic indole ring.[5] The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂) is crucial and can influence reaction rates and yields.[4][5]
Advantages:
-
Wide availability of starting materials.
-
Cost-effective for large-scale synthesis.
-
Versatile for preparing a broad range of 2- and 3-substituted indoles.[6]
Limitations:
-
Harsh acidic conditions and high temperatures can be incompatible with sensitive functional groups.[6][8]
-
The synthesis of the parent, unsubstituted indole from acetaldehyde is not feasible.[6]
-
Substrates with strong electron-donating groups can lead to failed reactions due to competing N-N bond cleavage.[9]
-
Lack of regiocontrol with unsymmetrical ketones can lead to isomeric mixtures.[8]
Leimgruber-Batcho Indole Synthesis
A powerful alternative to the Fischer synthesis, this two-step method produces indoles from o-nitrotoluenes.[10] It has become a staple in the pharmaceutical industry due to its mild conditions and high yields.[10]
Mechanistic Rationale & Workflow: The first step involves the condensation of an o-nitrotoluene with a formamide acetal (e.g., N,N-dimethylformamide dimethyl acetal) to form a β-nitroenamine.[10] This intermediate is a vibrant red "push-pull" olefin.[10] The second step is a reductive cyclization of the enamine. A variety of reducing agents can be employed, including Raney Nickel/hydrazine, Pd/C with hydrogen, or sodium dithionite, allowing for broad functional group compatibility.[10][11]
Advantages:
-
Proceeds under mild conditions with high yields.[10]
-
Excellent for preparing indoles unsubstituted at the 2- and 3-positions.[11]
-
Wide range of o-nitrotoluenes are commercially available.[10]
Limitations:
-
Primarily limited to indoles without substitution at the 2- and 3-positions.
-
The availability of polysubstituted o-nitrotoluenes can be a constraint.[11]
Bischler-Möhlau Indole Synthesis
One of the earliest methods, this reaction constructs 2-aryl-indoles by reacting an α-halo-ketone with an excess of aniline.[12][13]
Mechanistic Rationale & Workflow: The synthesis begins with the formation of an α-arylamino ketone intermediate. This intermediate then undergoes an intramolecular electrophilic cyclization, followed by dehydration and tautomerization to yield the final 2-aryl-indole product.[12][14] The reaction often requires harsh conditions and a large excess of the aniline starting material.
Advantages:
-
Direct route to 2-arylindoles.
-
Conceptually simple, using readily available starting materials.
Limitations:
-
Historically plagued by harsh conditions, low yields, and unpredictable regiochemistry.[12][15]
-
Modern modifications using microwave irradiation or Lewis acid catalysts have improved outcomes but limitations remain.[12][14]
Modern Palladium-Catalyzed Syntheses
The advent of transition-metal catalysis has transformed indole synthesis, offering milder conditions, broader functional group tolerance, and novel pathways for C-C and C-N bond formation.[16][17] Palladium-catalyzed reactions are particularly prominent.[16][18]
2.4.1 Larock Indole Synthesis Developed by Richard C. Larock, this powerful method constructs 2,3-disubstituted indoles via the palladium-catalyzed heteroannulation of an o-haloaniline (typically o-iodoaniline) and a disubstituted alkyne.[7][19][20]
Mechanistic Rationale & Workflow: The catalytic cycle involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by alkyne coordination and migratory insertion.[7] The key step is the intramolecular C-N bond formation, where the aniline nitrogen attacks the palladium-bound vinyl group, followed by reductive elimination to regenerate the Pd(0) catalyst and release the indole product.[7]
Advantages:
-
Excellent functional group tolerance.
-
High regioselectivity for 2,3-disubstituted indoles.[19]
-
Proceeds under relatively mild conditions compared to classical methods.[19]
-
Broad substrate scope, with yields often exceeding 80%.[19]
Limitations:
-
Cost of palladium catalysts can be a factor for large-scale synthesis.
-
Requires pre-functionalized o-haloaniline starting materials.
-
Steric and electronic factors can influence outcomes with unsymmetrical alkynes.[19][21]
2.4.2 Hegedus Indole Synthesis This method involves the palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines.[22] It provides a direct route to 2-substituted indoles from olefin precursors.
Mechanistic Rationale & Workflow: The reaction proceeds via an intramolecular aminopalladation of the olefin by the aniline nitrogen.[23] This forms a new C-N bond and a six-membered palladacycle. Subsequent β-hydride elimination and tautomerization furnish the indole product. The original procedure used stoichiometric Pd(II), but catalytic versions have been developed using an oxidant (like benzoquinone) to regenerate the active Pd(II) catalyst.[23]
Advantages:
-
Directly utilizes olefin precursors.
-
Effective for synthesizing various heterocycles beyond indoles.[23]
Limitations:
-
Original method required stoichiometric palladium.[23]
-
Catalytic versions require an external oxidant.
-
Synthesis of the required o-alkenyl aniline precursors can add steps.
Quantitative Performance Comparison
To provide an objective basis for route selection, the following table summarizes key performance metrics for the discussed syntheses, based on representative examples from the literature.
| Synthetic Route | Typical Yield Range (%) | Reaction Conditions | Functional Group Tolerance | Key Strengths | Primary Limitations |
| Fischer | 40 - 90% | High Temp (>170°C), Strong Acid (H₂SO₄, ZnCl₂) | Poor to Moderate | Cost-effective, scalable, readily available starting materials | Harsh conditions, poor functional group tolerance, regioselectivity issues |
| Leimgruber-Batcho | 75 - 95% | Mild; Step 1: Heat; Step 2: Catalytic Hydrogenation | Good to Excellent | High yields, mild conditions, good for unsubstituted C2/C3 | Limited to C2/C3 unsubstituted indoles, precursor availability |
| Bischler-Möhlau | 20 - 60% | High Temp, Excess Aniline | Poor | Direct route to 2-arylindoles | Low yields, harsh conditions, side products, poor regioselectivity |
| Larock | 70 - 95% | Mild Temp (60-110°C), Pd Catalyst, Base | Excellent | High yields, excellent functional group tolerance, high regioselectivity | Catalyst cost, requires o-haloaniline and alkyne precursors |
| Hegedus | 45 - 85% | Mild Temp, Pd(II) Salt, Base, Oxidant (catalytic) | Good | Direct use of olefins, versatile for other heterocycles | Requires stoichiometric Pd or external oxidant, precursor synthesis |
Case Study: A Validated Experimental Protocol for Larock Indole Synthesis
This section provides a self-validating protocol for the synthesis of a representative 2,3-disubstituted indole, demonstrating the practical application of a modern, reliable method.
Objective: To synthesize 2-Phenyl-3-methylindole from 2-iodoaniline and 1-phenyl-1-propyne.
Method Selection Rationale: The Larock synthesis is chosen for its superior functional group tolerance, high yield potential, and excellent regiocontrol for constructing 2,3-disubstituted indoles, which are common motifs in pharmacologically active molecules.[7][19] Unlike the Fischer synthesis, it avoids harsh acidic conditions, and unlike the Leimgruber-Batcho, it allows for direct installation of substituents at the 2- and 3-positions.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 22.4 mg, 0.1 mmol, 5 mol%), triphenylphosphine (PPh₃, 52.4 mg, 0.2 mmol, 10 mol%), and potassium carbonate (K₂CO₃, 552 mg, 4.0 mmol, 2.0 equiv.).
-
Causality: The Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. The PPh₃ ligand stabilizes the palladium catalyst, preventing decomposition and facilitating the key steps of the catalytic cycle. K₂CO₃ is the base required to neutralize the HI generated during the reaction.
-
-
Reagent Addition: Evacuate the flask and backfill with argon three times. Under a positive pressure of argon, add 2-iodoaniline (438 mg, 2.0 mmol, 1.0 equiv.) and 1-phenyl-1-propyne (255 mg, 2.2 mmol, 1.1 equiv.) followed by 10 mL of anhydrous N,N-dimethylformamide (DMF).
-
Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. DMF is a polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction. A slight excess of the alkyne ensures complete consumption of the limiting iodoaniline.
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 100°C and stir vigorously for 12 hours. Monitor the reaction progress by TLC (thin-layer chromatography) using a 9:1 Hexane:Ethyl Acetate eluent.
-
Causality: The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate. TLC allows for qualitative monitoring of the consumption of starting materials and the formation of the product.
-
-
Workup and Purification: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into 50 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The aqueous workup removes the inorganic salts (K₂CO₃, KI) and the DMF solvent. The brine wash removes residual water from the organic layer.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to afford the pure product.
-
Causality: Column chromatography separates the desired indole product from unreacted starting materials, ligand, and any minor byproducts.
-
Validation Data (Expected Results)
-
Product: 2-Phenyl-3-methylindole
-
Appearance: Off-white to pale yellow solid.
-
Yield: Expected yield is typically in the range of 85-95%.
-
Characterization:
-
¹H NMR (400 MHz, CDCl₃): The spectrum should show a characteristic broad singlet for the N-H proton around δ 8.0-8.2 ppm, aromatic multiplets for the phenyl and benzo protons between δ 7.1-7.7 ppm, and a sharp singlet for the C3-methyl group around δ 2.4 ppm.
-
¹³C NMR (101 MHz, CDCl₃): Key signals should include the C2, C3, and C3a-C7a carbons of the indole core and the carbons of the phenyl substituent.
-
Mass Spectrometry (ESI+): A peak corresponding to [M+H]⁺ should be observed at m/z = 208.11, confirming the molecular weight of the product.
-
-
Purity: Analysis by HPLC should show >98% purity. The successful acquisition of this data provides a robust validation of the synthetic route's efficacy.
Conclusion and Future Outlook
While classical methods like the Fischer synthesis remain valuable for their scalability and cost-effectiveness, modern palladium-catalyzed reactions, particularly the Larock synthesis, offer unparalleled precision, mildness, and functional group tolerance.[1][2] The choice of synthesis is not a matter of "old vs. new" but a strategic decision based on the specific target molecule's complexity, the required scale, and economic constraints.
The future of indole synthesis lies in the continued development of more sustainable and atom-economical methods.[21] Strategies involving C-H activation are particularly promising, as they can construct the indole ring from simpler, unfunctionalized precursors, reducing waste and synthetic steps.[24] As catalytic systems become more sophisticated and robust, the ability to synthesize increasingly complex and diverse indole libraries for drug discovery and materials science will continue to expand.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Blog Posts [dukevertices.org]
- 3. mdpi.com [mdpi.com]
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- 6. scienceinfo.com [scienceinfo.com]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 14. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 15. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. grokipedia.com [grokipedia.com]
- 20. synarchive.com [synarchive.com]
- 21. researchgate.net [researchgate.net]
- 22. Hegedus indole synthesis - Wikipedia [en.wikipedia.org]
- 23. thieme-connect.com [thieme-connect.com]
- 24. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Gas Chromatography Methods for Hydrazine Derivative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of hydrazine and its derivatives is a critical, yet often challenging, analytical task. Hydrazine, a potent reducing agent and a useful building block in chemical synthesis, is also a suspected carcinogen. Its presence as a residual impurity in pharmaceutical products or as a contaminant in environmental samples necessitates highly sensitive and robust analytical methods. Due to its high polarity, low molecular weight, and reactive nature, direct analysis of hydrazine by gas chromatography (GC) is fraught with difficulties, including poor peak shape and thermal instability. Consequently, derivatization is an essential step to convert hydrazine into a more volatile and thermally stable compound suitable for GC analysis.
This guide provides an in-depth, objective comparison of various GC methods for the analysis of hydrazine derivatives. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select and implement the most appropriate method for your specific application.
The Cornerstone of Hydrazine Analysis: Derivatization Strategies
The conversion of polar and reactive hydrazine into a stable, volatile derivative is the lynchpin of a successful GC analysis. The choice of derivatization reagent is paramount and is dictated by factors such as the sample matrix, required sensitivity, and available instrumentation. Here, we compare the most prevalent derivatization strategies.
The Workhorse: Acetone Derivatization
One of the most common and straightforward methods involves the reaction of hydrazine with acetone to form acetone azine.[1][2] This reaction is typically rapid and can often be performed in situ, simplifying sample preparation.[1]
Advantages:
-
Simplicity and Speed: The reaction is fast and requires a readily available and inexpensive reagent.[3]
-
Versatility: Acetone can often serve as both the derivatization reagent and the sample solvent.[3]
-
Good Chromatographic Properties: Acetone azine is a symmetrical molecule that generally exhibits good peak shape in GC.[3]
Disadvantages:
-
Matrix Interference: In complex matrices, other carbonyl-containing compounds may compete in the derivatization reaction.
-
Volatility: While advantageous for GC, the volatility of acetone azine may require careful handling to prevent sample loss.
The derivatization reaction of hydrazine with a generic carbonyl compound, such as acetone, is illustrated below.
Caption: General derivatization reaction of hydrazine.
The High-Sensitivity Option: Pentafluorobenzaldehyde (PFB)
For applications demanding ultra-trace level detection, derivatization with pentafluorobenzaldehyde (PFB) to form decafluorobenzaldehyde azine (DFBA) is a powerful alternative.[4] The resulting derivative is highly electronegative, making it exceptionally responsive to an Electron Capture Detector (ECD).
Advantages:
-
Exceptional Sensitivity: The multiple fluorine atoms in the DFBA molecule lead to a very strong signal on an ECD, enabling extremely low detection limits.
-
Improved Selectivity: The use of a less common derivatizing reagent can reduce interferences from the sample matrix.
Disadvantages:
-
Reagent Cost and Handling: PFB is more expensive and may require more careful handling than acetone.
-
Potential for Byproducts: The reaction may be less specific than with acetone, potentially leading to side products.
Other Notable Derivatizing Agents
-
Diketones: Reagents like 2,4-pentanedione and 1,1,1-trifluoro-2,4-pentanedione react with hydrazine to form stable pyrazole derivatives. These methods can offer excellent sensitivity, particularly when coupled with mass spectrometry.
-
ortho-Phthalaldehyde (OPA): OPA reacts with hydrazine to form a derivative that can be analyzed by GC-MS, providing good sensitivity for aqueous samples.[5]
Sample Introduction: Getting Your Derivative onto the Column
Once derivatization is complete, the resulting compound must be introduced into the GC system. The two most common techniques are headspace injection and liquid-liquid extraction.
Headspace GC: For Clean and Simple Matrices
Headspace GC is an elegant technique where the volatile derivatives are sampled from the vapor phase above the sample matrix. This approach is particularly well-suited for the analysis of hydrazine in solid or viscous samples, such as active pharmaceutical ingredients (APIs).[1][2]
Caption: Headspace GC sample introduction workflow.
Advantages:
-
Matrix Elimination: Non-volatile matrix components remain in the sample vial, protecting the GC inlet and column from contamination.
-
Automation-Friendly: The process is easily automated for high-throughput analysis.
Disadvantages:
-
Analyte Volatility Dependent: Only suitable for derivatives with sufficient volatility to partition into the headspace.
-
Sensitivity Limitations: The concentration of the derivative in the headspace may be low, potentially limiting sensitivity.
Liquid-Liquid Extraction (LLE): The Classic Approach
Liquid-liquid extraction involves partitioning the hydrazine derivative from an aqueous sample into an immiscible organic solvent. This is a common technique for environmental samples like drinking water.
Caption: Liquid-liquid extraction workflow for GC analysis.
Advantages:
-
Concentration of Analyte: The extraction process can concentrate the derivative, leading to improved sensitivity.
-
Wide Applicability: Suitable for a broad range of sample matrices.
Disadvantages:
-
Solvent Consumption: Requires the use of organic solvents, which may have environmental and safety implications.
-
More Labor-Intensive: Can be more time-consuming and less amenable to automation than headspace GC.
-
Potential for Emulsions: Formation of emulsions can complicate the separation of layers.
The Separation Science: Choosing the Right GC Column
The choice of GC column is critical for achieving the desired separation of the hydrazine derivative from other sample components. The primary considerations are the stationary phase, column dimensions (length, internal diameter), and film thickness.
For the analysis of hydrazine derivatives, which are moderately polar, a mid-polarity stationary phase is often a good starting point. A common choice is a 5% phenyl-methylpolysiloxane phase.[6] However, for more polar derivatives, a wax-type column (polyethylene glycol) may be more suitable.[6]
General Column Selection Guidelines:
-
Non-polar columns separate compounds primarily based on their boiling points.[7]
-
Polar columns are better for separating compounds with different polarities.[7]
-
Shorter columns provide faster analysis times, while longer columns offer higher resolution.[6]
-
Thicker films have a higher sample capacity, which is beneficial for trace analysis.
Detection and Quantification: A Comparison of GC Detectors
The final piece of the analytical puzzle is the detector, which is responsible for sensing the eluted hydrazine derivative and generating a signal. The choice of detector significantly impacts the sensitivity, selectivity, and confirmatory power of the method.
| Detector | Principle | Selectivity | Sensitivity | Confirmatory Power |
| Flame Ionization Detector (FID) | Measures the ions produced when organic compounds are burned in a hydrogen flame. | Non-selective for organic compounds. | Good for general-purpose analysis. | Low |
| Nitrogen-Phosphorus Detector (NPD) | A thermionic detector that is highly selective for nitrogen- and phosphorus-containing compounds. | High for nitrogen-containing compounds. | Very high for nitrogen-containing compounds. | Moderate |
| Mass Spectrometer (MS) | Ionizes the eluting compounds and separates the ions based on their mass-to-charge ratio. | High, based on mass fragmentation patterns. | Very high, especially in selected ion monitoring (SIM) mode. | High |
| Tandem Mass Spectrometer (MS/MS) | Provides an additional level of selectivity and sensitivity by fragmenting specific ions from the first mass analyzer and detecting the resulting fragment ions. | Extremely high. | The most sensitive and selective option. | Very High |
For routine analysis where high sensitivity is not the primary concern, an FID may be sufficient.[8] However, for trace-level quantification, an NPD offers significantly better sensitivity and selectivity for nitrogen-containing hydrazine derivatives.[8][9] For unequivocal identification and the highest sensitivity, a mass spectrometer (MS or MS/MS) is the detector of choice.[8] The ability to monitor specific ions (SIM mode) or ion transitions (MRM mode in MS/MS) dramatically reduces background noise and enhances sensitivity.[9]
Performance at a Glance: A Comparative Data Summary
The following tables summarize the performance characteristics of various GC methods for hydrazine analysis, compiled from the cited literature.
Table 1: Performance Comparison of Derivatization Methods
| Derivatization Reagent | Sample Matrix | Sample Introduction | Detector | LOD/LOQ | Linearity (r²) | Recovery (%) | Reference |
| Acetone | Drug Substance | Headspace | GC-MS | LOQ: 0.1 ppm | >0.999 | 79-117 | [1][2] |
| Pentafluorobenzaldehyde (PFB) | Smokeless Tobacco | LLE | GC-MS | LOQ: 26-53 ng/g | >0.99 | 70-110 | [4][10] |
| ortho-Phthalaldehyde (OPA) | Water | LLE | GC-MS | LOQ: 0.007 µg/L | 0.9991 | 95-106 | [5] |
Table 2: Comparison of GC Detectors for Hydrazine Analysis
| Detector | Typical LOD/LOQ | Advantages | Disadvantages |
| FID | ppm range | Robust, easy to use, wide linear range. | Non-selective, lower sensitivity. |
| NPD | sub-ppm to ppb range | Highly selective and sensitive for nitrogen compounds. | More complex to operate than FID, sensitive to flow changes. |
| MS (SIM) | ppb to ppt range | High selectivity and sensitivity, provides structural information. | Higher initial cost and maintenance. |
| MS/MS (MRM) | sub-ppt range | The most selective and sensitive option, excellent for complex matrices. | Highest initial cost and complexity. |
Field-Proven Protocols: Step-by-Step Methodologies
To provide a practical starting point for your own method development, here are detailed protocols for two of the most widely used GC methods for hydrazine analysis.
Protocol 1: Headspace GC-MS of Hydrazine in a Drug Substance with Acetone Derivatization
This method is adapted from a generic approach for the determination of trace hydrazine in active pharmaceutical ingredients (APIs).[1][2]
1. Reagents and Materials:
-
Acetone (HPLC grade)
-
Hydrazine stock solution (e.g., 1 mg/mL in water)
-
Diluent (e.g., water or a suitable solvent for the API)
-
Headspace vials (10 mL or 20 mL)
2. Standard Preparation:
-
Prepare a series of calibration standards by spiking known amounts of the hydrazine stock solution into the diluent to cover the desired concentration range (e.g., 0.1 to 10 ppm relative to the API sample weight).
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the API into a headspace vial.
-
Add 1 mL of acetone to the vial.
-
For spiked samples, add a known volume of the appropriate hydrazine standard solution. For unspiked samples, add the same volume of diluent.
-
Immediately cap and crimp the vial.
4. Headspace GC-MS Analysis:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Oven Program: 50°C (hold for 2 min), ramp to 250°C at 20°C/min, hold for 2 min.
-
Injector: Splitless mode, 250°C.
-
Headspace Sampler Conditions:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 15 min
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor the characteristic ions for acetone azine (e.g., m/z 56, 97, 112).[11]
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of acetone azine against the concentration of hydrazine in the standards.
-
Determine the concentration of hydrazine in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: GC-MS of Hydrazine in Water with PFB Derivatization and LLE
This protocol is based on a method for the analysis of hydrazine in smokeless tobacco products, adapted for a water matrix.[4]
1. Reagents and Materials:
-
Pentafluorobenzaldehyde (PFB) solution (e.g., 10 mg/mL in a suitable solvent like hexane)
-
Hexane (pesticide residue grade)
-
Sodium sulfate (anhydrous)
-
Hydrazine stock solution (e.g., 1 mg/mL in water)
2. Standard Preparation:
-
Prepare aqueous calibration standards by spiking known amounts of the hydrazine stock solution into deionized water.
3. Sample Preparation:
-
To 10 mL of the aqueous sample or standard in a glass vial, add 1 mL of the PFB solution.
-
Cap the vial and vortex for 1 minute.
-
Allow the layers to separate.
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
4. GC-MS Analysis:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Oven Program: 60°C (hold for 1 min), ramp to 300°C at 15°C/min, hold for 5 min.
-
Injector: Splitless mode, 280°C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor the characteristic ions for decafluorobenzaldehyde azine (e.g., m/z 388, 194, 180).[4]
-
5. Data Analysis:
-
Follow the same data analysis procedure as described in Protocol 1.
Conclusion and Future Perspectives
The selection of a GC method for hydrazine derivative analysis is a multifaceted decision that requires careful consideration of the sample matrix, required sensitivity, and available instrumentation. For routine analysis in relatively clean matrices, acetone derivatization followed by headspace GC-FID or GC-MS offers a simple, robust, and cost-effective solution. For ultra-trace analysis in complex matrices, derivatization with PFB coupled with GC-ECD or GC-MS provides exceptional sensitivity and selectivity.
The field of analytical chemistry is continually evolving, and we can anticipate the development of new derivatization reagents with improved reactivity and selectivity. Furthermore, advances in GC technology, such as the development of more inert columns and more sensitive detectors, will continue to push the boundaries of hydrazine analysis, enabling even lower detection limits and more reliable quantification. By understanding the fundamental principles and comparative performance of the methods outlined in this guide, researchers and analysts can confidently navigate the analytical maze and achieve accurate and reliable results for this critical analyte.
References
- 1. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sielc.com [sielc.com]
- 4. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of hydrazine in smokeless tobacco products by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Identifying Impurities in (3,4-Dimethylphenyl)hydrazine by LC-MS
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
(3,4-Dimethylphenyl)hydrazine is a crucial chemical intermediate used in the synthesis of various complex molecules and active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, its purity is not merely a quality metric; it is a critical determinant of the final product's safety and efficacy. Impurities, which can arise from the synthesis process, degradation, or improper storage, can have unintended pharmacological effects or impact the stability and manufacturability of the API.[1]
This guide provides an in-depth, experience-driven comparison of analytical strategies for identifying and characterizing impurities in this compound. We will move beyond standard protocols to explore the causality behind methodological choices, focusing on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) over traditional techniques. Our objective is to equip researchers and drug development professionals with a robust framework for establishing a scientifically sound, self-validating system for impurity profiling, grounded in regulatory expectations like those from the International Council for Harmonisation (ICH).[2]
The Analytical Challenge: Anticipating Potential Impurities
A robust analytical method is built on a foundational understanding of the potential impurities. For this compound, these can be broadly categorized:
-
Process-Related Impurities: These are substances related to the manufacturing process. The common synthesis route involves the diazotization of 3,4-dimethylaniline, followed by reduction.[3] Therefore, the most probable process-related impurities include:
-
Starting Material: Unreacted 3,4-dimethylaniline.
-
Intermediates: Residual diazonium salts or other reaction intermediates.
-
By-products: Compounds formed from side reactions inherent to the synthesis.
-
-
Degradation Products: These impurities form during storage or handling due to exposure to environmental factors like light, heat, humidity, or oxygen. Hydrazines are known to be susceptible to oxidation.
A preliminary analysis of a this compound hydrochloride sample has previously indicated the presence of the corresponding aniline hydrochloride as an impurity.[4] This underscores the necessity of a method capable of separating and identifying structurally similar compounds.
Comparative Analysis: LC-UV vs. LC-MS for Impurity Profiling
While High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a workhorse in many quality control labs, it possesses inherent limitations for comprehensive impurity identification.[1] Mass spectrometry provides an orthogonal detection mechanism that overcomes these challenges, offering unparalleled insight.
The choice between LC-UV and LC-MS is not merely technical but strategic. For routine quantification of known impurities with strong chromophores, a validated LC-UV method is often sufficient. However, for the identification of unknown impurities and the comprehensive characterization required during drug development, LC-MS is indispensable.[5][6] The mass-to-charge ratio (m/z) it provides is a fundamental physical property of an impurity, offering a degree of certainty that UV detection cannot match.[7]
| Feature | HPLC-UV Detection | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures the absorbance of UV-Vis light by analytes with chromophores. | Measures the mass-to-charge ratio (m/z) of ionized analytes. |
| Selectivity | Moderate. Relies on chromatographic separation. Co-eluting compounds can interfere.[7] | High. Can distinguish between co-eluting compounds with different m/z values.[7] |
| Identification Power | Low. Identification is based on retention time comparison with a known standard. | High. Provides molecular weight information, aiding in the identification of unknown impurities.[5] |
| Sensitivity | Good, but can be insufficient for trace-level impurities without strong chromophores.[1] | Excellent. Often more sensitive than UV, especially for compounds that ionize well but absorb poorly.[6] |
| Quantification | Robust and reliable for known impurities using reference standards. Area% can be misleading if response factors differ. | Can be more complex due to variations in ionization efficiency.[1] Isotope dilution methods provide high accuracy. |
| Cost & Complexity | Lower instrument cost and simpler operation.[7] | Higher instrument cost and requires more specialized expertise for operation and maintenance.[7] |
It is crucial to understand that the percentage impurity profile from HPLC-UV may not match that from LC-MS.[8] UV response is dependent on the molar absorptivity of a molecule at a specific wavelength, whereas MS response depends on its ionization efficiency. A compound that ionizes well but has a poor chromophore might appear as a major impurity in LC-MS but be nearly invisible to a UV detector.
A Strategic Workflow for Comprehensive Impurity Identification
A systematic approach is essential for ensuring that all potential impurities are detected and identified. The workflow below outlines a robust strategy that integrates baseline analysis with forced degradation studies to build a comprehensive impurity profile and a stability-indicating method.
Caption: Strategic workflow for impurity identification and method validation.
Experimental Protocols: A Practical Guide
The following protocols are designed to be a starting point. As a core principle of good science, method parameters must be optimized for the specific instrumentation and sample matrix in your laboratory.
Protocol 1: LC-MS Method for Baseline and Impurity Profiling
Rationale: This reversed-phase method is designed to provide good retention and separation for the moderately polar this compound and its potential impurities. Positive-ion electrospray ionization (ESI) is selected because the hydrazine functional group is basic and readily accepts a proton to form a positive ion.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound hydrochloride at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Prepare a working sample for injection by diluting the stock solution to 10 µg/mL using the same diluent. Ensure the sample is fully dissolved.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size (A smaller particle size UHPLC column is chosen for higher resolution and faster analysis times).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Formic acid is used to provide protons to facilitate ESI+ ionization and to improve chromatographic peak shape).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: 95% to 5% B
-
18-22 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 50 - 500.
-
Data Acquisition: Full scan mode. For targeted identification, use tandem MS (MS/MS) on the parent ion of interest.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Protocol 2: Forced Degradation Studies
Rationale: Forced degradation (or stress testing) is essential to demonstrate the specificity of an analytical method and to identify potential degradation products that could form under storage or handling conditions.[9][10] The goal is to achieve a target degradation of 5-20%, avoiding complete destruction of the molecule which would not yield meaningful information.[11]
Step-by-Step Methodology:
For each condition, a 100 µg/mL solution of this compound is used. A control sample (stored at 2-8°C, protected from light) is analyzed alongside the stressed samples.
-
Acid Hydrolysis:
-
Mix the drug solution with 0.1 M Hydrochloric Acid.
-
Heat at 60 °C for 24 hours.
-
Cool the sample, neutralize with an appropriate amount of 0.1 M Sodium Hydroxide, and dilute to the final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Mix the drug solution with 0.1 M Sodium Hydroxide.
-
Keep at room temperature for 8 hours.
-
Cool the sample, neutralize with an appropriate amount of 0.1 M Hydrochloric Acid, and dilute.
-
-
Oxidative Degradation:
-
Mix the drug solution with 3% Hydrogen Peroxide.
-
Keep at room temperature for 12 hours, protected from light.
-
Dilute to the final concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the drug solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the sample directly.
-
Data Interpretation and Method Validation
Interpreting the Results: Upon analyzing the stressed samples, compare the chromatograms to the control sample. New peaks represent potential degradation products. The mass spectrometer provides the molecular weight of these new entities, which is the first step in identification.
Hypothetical Data Summary:
| Compound | Expected [M+H]⁺ (m/z) | Retention Time (min) | Observed in |
| 3,4-Dimethylaniline | 122.09 | ~5.8 | Baseline, Acid Stress |
| This compound | 137.11 | ~6.5 | Baseline (Main Peak) |
| Oxidized Impurity 1 (e.g., +O) | 153.11 | ~7.2 | Oxidative Stress |
| Dimerization Product | 271.21 | ~11.4 | Photolytic Stress |
Structure Elucidation with MS/MS: To confirm the identity of an impurity, tandem mass spectrometry (MS/MS) is performed. The parent ion of the suspected impurity is isolated and fragmented. The resulting fragmentation pattern provides a fingerprint that can be used to piece together the molecule's structure.
Method Validation (ICH Q2(R1)): A method used for regulatory purposes must be validated to prove it is suitable for its intended purpose.[12][13][14] Forced degradation studies are a cornerstone of this process, as they are used to demonstrate specificity —the ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities and degradants.[2] Other key validation parameters include establishing the Limit of Detection (LOD), Limit of Quantitation (LOQ), Linearity, Accuracy, and Precision.[15]
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Conclusion
The identification of impurities in pharmaceutical intermediates like this compound is a complex but critical task. While traditional LC-UV methods have their place, they are insufficient for the comprehensive characterization required in modern drug development. A strategy centered around high-resolution LC-MS, coupled with systematic forced degradation studies, provides the necessary selectivity and identification power to build a complete picture of a compound's impurity profile. This approach not only ensures a deeper understanding of the molecule's intrinsic stability but also forms the bedrock of a robust, stability-indicating analytical method that can withstand regulatory scrutiny and, most importantly, contribute to the development of safe and effective medicines.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. database.ich.org [database.ich.org]
- 3. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]
- 4. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]
- 5. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. jordilabs.com [jordilabs.com]
A Comparative Spectroscopic Guide to Ortho-, Meta-, and Para-Substituted Phenylhydrazines for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the positional isomerism of substituted phenylhydrazines plays a critical role in determining their reactivity, biological activity, and physicochemical properties. Understanding the nuanced differences between ortho-, meta-, and para-substituted isomers is paramount for their effective application. This guide provides an in-depth spectroscopic comparison of these isomers, leveraging UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their distinct electronic and structural characteristics. The experimental data presented herein is intended to serve as a practical reference for researchers, scientists, and professionals in drug development.
The Significance of Isomeric Purity in Phenylhydrazine Chemistry
Phenylhydrazines are a cornerstone in the synthesis of a vast array of heterocyclic compounds, including indoles, pyrazoles, and pyridazines, many of which form the scaffold of pharmacologically active molecules. The position of a substituent on the phenyl ring profoundly influences the electron density distribution within the molecule, thereby affecting its reaction kinetics, binding affinity to biological targets, and metabolic stability. Consequently, the ability to distinguish and characterize ortho-, meta-, and para-isomers through rapid and reliable analytical techniques is not merely an academic exercise but a crucial step in drug discovery and process development.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides valuable insights into the electronic transitions within a molecule. The position and intensity of absorption bands are sensitive to the electronic environment of the chromophore, which in the case of substituted phenylhydrazines, is the entire molecule due to the conjugation between the phenyl ring and the hydrazine moiety.
The electronic spectra of ortho-, meta-, and para-isomers are expected to differ based on the nature and position of the substituent. Electron-donating groups (EDGs) like methyl (-CH₃) and methoxy (-OCH₃) generally cause a bathochromic (red) shift of the absorption maxima (λmax) when in the ortho or para position due to enhanced resonance with the hydrazine group. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) can lead to more complex spectral changes, often resulting in a red shift, particularly in the para position, due to the extension of the conjugated system and the possibility of intramolecular charge transfer.
Comparative UV-Vis Data for Substituted Phenylhydrazines
| Isomer | Substituent | λmax (nm) | Solvent |
| p-Nitrophenylhydrazine | p-NO₂ | ~395 | Ethanol |
| Phenylhydrazine | -H | ~241, ~285 | Ethanol |
Note: Comprehensive, directly comparative UV-Vis data for a complete set of ortho-, meta-, and para-substituted phenylhydrazines is sparse in publicly available literature. The data for p-nitrophenylhydrazine illustrates the significant bathochromic shift caused by a strong electron-withdrawing group in the para position compared to the unsubstituted parent compound.
The ortho-isomer often exhibits a "proximity effect," where steric hindrance between the substituent and the hydrazine group can disrupt the planarity of the molecule, thereby affecting the extent of conjugation and leading to hypsochromic (blue) shifts or changes in absorption intensity compared to the para-isomer. The meta-isomer, where the substituent does not directly conjugate with the hydrazine moiety, typically shows spectral characteristics that are less perturbed compared to the ortho and para isomers.
Infrared Spectroscopy: A Fingerprint of Molecular Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and discerning structural isomers based on their unique vibrational frequencies. In substituted phenylhydrazines, key diagnostic bands include the N-H stretching, C-N stretching, and the aromatic C-H and C=C vibrations.
The position of the substituent on the phenyl ring influences the vibrational modes in several ways:
-
N-H Stretching: The frequencies of the symmetric and asymmetric N-H stretches (typically in the 3200-3400 cm⁻¹ region) can be affected by intramolecular hydrogen bonding, which is possible in ortho-substituted isomers with suitable functional groups (e.g., -NO₂, -OH). This can lead to a broadening and shifting of the N-H bands to lower wavenumbers.
-
Aromatic C-H Bending (Out-of-Plane): The pattern of out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region is highly characteristic of the substitution pattern on the benzene ring. This region often provides a clear "fingerprint" for distinguishing between ortho, meta, and para isomers.
-
Ortho: Typically shows a strong band around 750 cm⁻¹.
-
Meta: Often displays two bands around 690-710 cm⁻¹ and 770-810 cm⁻¹.
-
Para: Usually exhibits a single strong band in the 810-840 cm⁻¹ range.
-
-
C-N Stretching: The C-N stretching vibration, found in the 1250-1350 cm⁻¹ region, can be subtly influenced by the electronic effects of the substituent.
Comparative IR Data for Chlorophenylhydrazine Isomers (HCl salts)
| Isomer | Key IR Bands (cm⁻¹) | Assignment |
| 2-Chlorophenylhydrazine HCl | ~750 | Aromatic C-H out-of-plane bending (ortho-disubstitution) |
| 3-Chlorophenylhydrazine HCl | ~680, ~770 | Aromatic C-H out-of-plane bending (meta-disubstitution) |
| 4-Chlorophenylhydrazine HCl | ~820 | Aromatic C-H out-of-plane bending (para-disubstitution) |
Data is indicative and based on typical ranges for disubstituted benzenes. Specific values can be found in spectral databases for the hydrochloride salts.[1][2][3][4][5][6][7][8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are invaluable for distinguishing between ortho-, meta-, and para-substituted phenylhydrazines.
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are highly informative:
-
Para-substituted isomers: Due to the symmetry of the molecule, para-substituted phenylhydrazines with a substituent other than hydrogen will typically show a simple and characteristic AA'BB' system, which often appears as two doublets in the aromatic region.
-
Ortho-substituted isomers: These isomers will exhibit a more complex multiplet in the aromatic region, as all four aromatic protons are chemically non-equivalent.
-
Meta-substituted isomers: The aromatic region of meta-isomers will also show a complex multiplet for the four distinct aromatic protons, but the chemical shifts and coupling constants will differ from the ortho-isomer.
The chemical shifts of the N-H protons can also be diagnostic. Intramolecular hydrogen bonding in certain ortho-isomers can cause the N-H proton to appear significantly downfield.
Comparative ¹H NMR Data for Nitrophenylhydrazine Isomers
| Isomer | Aromatic Protons (δ, ppm) | N-H Protons (δ, ppm) | Solvent |
| 2-Nitrophenylhydrazine | Complex multiplet | - | DMSO-d₆ |
| 3-Nitrophenylhydrazine | Complex multiplet | - | DMSO-d₆ |
| 4-Nitrophenylhydrazine | Two doublets (~6.8 & ~8.0 ppm) | Broad signals (~4.5 & ~8.4 ppm) | DMSO-d₆ |
Note: The provided chemical shifts for 4-nitrophenylhydrazine are approximate and based on available spectral data. The complexity of the aromatic region for the ortho and meta isomers prevents a simple description.[12][13][14][15][16][17][18][19][20]
¹³C and ¹⁵N NMR Spectroscopy
¹³C NMR provides information on the carbon framework. The number of signals in the aromatic region can confirm the symmetry of the isomer (e.g., four signals for a para-substituted isomer, six for ortho and meta). The chemical shifts of the carbon atoms are influenced by the electronic effects of the substituent.
¹⁵N NMR, while less common, offers direct insight into the electronic environment of the nitrogen atoms. Studies have shown that the chemical shift of the nitrogen atom directly attached to the phenyl ring (N-1) is more sensitive to substituent effects than the terminal nitrogen (N-2).[21] For para- and meta-substituted phenylhydrazines, there is a good correlation between the N-1 chemical shifts and Hammett substituent constants.[21]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of substituted phenylhydrazines.
UV-Vis Spectroscopy
Objective: To determine the absorption maxima (λmax) of the isomers.
Methodology:
-
Sample Preparation: Prepare dilute solutions of each isomer (e.g., 10-5 to 10-4 M) in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Record the UV-Vis spectrum of each sample solution over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis: Determine the λmax for each isomer from the resulting spectra.
Caption: UV-Vis Spectroscopy Workflow.
FTIR Spectroscopy
Objective: To obtain the infrared spectra and identify characteristic vibrational bands.
Methodology (for solid samples using KBr pellets):
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle.
-
Pellet Formation: Compress the mixture in a pellet press to form a transparent disc.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range.
Caption: FTIR Spectroscopy Workflow for Solid Samples.
¹H NMR Spectroscopy
Objective: To obtain high-resolution proton NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument.
-
Spectrum Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals.
Caption: ¹H NMR Spectroscopy Workflow.
Conclusion
The spectroscopic techniques of UV-Vis, IR, and NMR provide a powerful and complementary toolkit for the differentiation and characterization of ortho-, meta-, and para-substituted phenylhydrazines. UV-Vis spectroscopy elucidates the electronic transitions influenced by substituent effects and conjugation. IR spectroscopy offers a vibrational fingerprint, with the out-of-plane C-H bending region being particularly diagnostic for the substitution pattern. NMR spectroscopy provides the most detailed structural information, with the multiplicity of aromatic proton signals often being sufficient to distinguish between the three isomers. A comprehensive understanding and application of these techniques are indispensable for ensuring isomeric purity and advancing the development of new chemical entities in the pharmaceutical and chemical industries.
References
- 1. 4-Chlorophenylhydrazine hydrochloride(1073-70-7) IR3 [m.chemicalbook.com]
- 2. 2-Chlorophenylhydrazine hydrochloride | C6H8Cl2N2 | CID 443287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylhydrazine hydrochloride [webbook.nist.gov]
- 4. (3-Chlorophenyl)hydrazine | C6H7ClN2 | CID 75332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. (4-Chlorophenyl)hydrazine | C6H7ClN2 | CID 70624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. scbt.com [scbt.com]
- 9. 2-氯苯肼 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. (3-Chlorophenyl)hydrazine | SIELC Technologies [sielc.com]
- 11. 2312-23-4|(3-Chlorophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 12. 4-Nitrophenylhydrazine(100-16-3) 1H NMR spectrum [chemicalbook.com]
- 13. 2-Nitrophenylhydrazine(3034-19-3) 1H NMR spectrum [chemicalbook.com]
- 14. 2-Nitrophenylhydrazine hydrochloride(6293-87-4) 13C NMR spectrum [chemicalbook.com]
- 15. 2,4-Dinitrophenylhydrazine(119-26-6) 1H NMR [m.chemicalbook.com]
- 16. 4-Nitrophenylhydrazine hydrochloride | C6H8ClN3O2 | CID 5463401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
A-Senior Application Scientist's Guide to Assessing Stereoselectivity in Reactions of Hydrazine Derivatives
For the discerning researcher in organic synthesis and drug development, mastering the stereochemical outcome of reactions is not merely an academic exercise; it is a critical determinant of biological activity and therapeutic efficacy. Hydrazine derivatives, particularly hydrazones, are versatile intermediates, but their true potential is unlocked only through precise control of stereoselectivity. This guide provides a comprehensive overview of the principles, comparative data on leading methodologies, and actionable protocols for assessing and achieving high stereoselectivity in reactions involving these valuable synthons.
The Crux of Stereocontrol in Hydrazine Derivative Chemistry
Chiral hydrazines are pivotal structural motifs in a vast array of natural products, agrochemicals, and pharmaceuticals.[1][2] Consequently, the development of synthetic methods that deliver these compounds with high enantiomeric purity is of paramount importance. The asymmetric hydrogenation of prochiral hydrazones has emerged as one of the most efficient strategies to access chiral hydrazines.[2] However, the stereochemical course of these and other reactions involving hydrazine derivatives is profoundly influenced by a subtle interplay of factors. Understanding and manipulating these factors is key to success.
Foundational Principles: What Governs Stereoselectivity?
The stereochemical outcome of reactions involving hydrazine derivatives, especially the additions to the C=N bond of hydrazones, is dictated by several key parameters. A thorough understanding of these allows for the rational design of highly stereoselective transformations.
-
The Nature of the Hydrazine Auxiliary: The use of chiral auxiliaries attached to the hydrazine nitrogen is a cornerstone of stereoselective synthesis. Seminal work by Enders with SAMP/RAMP auxiliaries demonstrated the power of this approach in the α-alkylation of ketones via their hydrazones. The steric bulk and conformational rigidity of the auxiliary effectively shield one face of the intermediate azaenolate, directing the approach of an electrophile to the less-hindered face.[3] More recently, chiral N-amino cyclic carbamate (ACC) auxiliaries have been shown to be effective alternatives.[3]
-
Catalyst System: In catalytic asymmetric reactions, the choice of the chiral catalyst is paramount. For instance, in the asymmetric hydrogenation of hydrazones, transition metal catalysts based on rhodium, ruthenium, iridium, palladium, and nickel, paired with chiral phosphine ligands, have demonstrated exceptional enantioselectivities.[2][4][5] The ligand's structure creates a chiral pocket around the metal center, dictating the facial selectivity of hydride delivery to the hydrazone substrate. Metal-free approaches, such as those employing chiral boranes or organocatalysts like quinine, are also emerging as powerful alternatives.[4][6]
-
Reaction Conditions: Temperature, solvent, and the presence of additives can significantly impact stereoselectivity. Lowering the reaction temperature often enhances enantiomeric excess by amplifying the energetic difference between the diastereomeric transition states. The solvent can influence the conformation of the substrate-catalyst complex and the solubility of reactants. Additives, such as acids, can play a crucial role in promoting catalyst activity and influencing the reaction pathway.[7]
-
Substrate Structure: The steric and electronic properties of the carbonyl compound from which the hydrazone is derived, as well as the nature of any acyl or protecting groups on the hydrazine moiety, can influence the stereochemical outcome. For example, in the asymmetric hydrogenation of hydrazones, bulky substituents on the hydrazone can enhance enantioselectivity.[4]
Comparative Analysis of Stereoselective Methodologies
The field has witnessed the development of several powerful strategies for achieving high stereoselectivity in reactions of hydrazine derivatives. Below is a comparative overview of some of the leading methods.
Asymmetric Hydrogenation of Hydrazones
This is arguably one of the most direct and efficient methods for the synthesis of chiral hydrazines. A variety of catalyst systems have been successfully employed.
| Catalyst System | Substrate Scope | Enantioselectivity (ee) | Key Advantages |
| Ni–(S,S)-Ph-BPE | Cyclic N-acyl hydrazones | Up to >99% | High yields, excellent enantioselectivity, gram-scale applicability.[2] |
| Chiral Boranes | Alkyl- or aryl-substituted hydrazones | 75–93% | Metal-free, high yields.[4] |
| Engineered Imine Reductases (IREDs) | Cbz-protected hydrazones | Exceptional selectivities | Biocatalytic, mild conditions, avoids precious metals.[1] |
| Ru–diamine–diphosphine | Hydrazones as alkyl carbanion equivalents | Moderate to good yields, high enantioselectivities | Utilizes water as a solvent, promoting green chemistry.[8] |
Asymmetric Additions to Hydrazones
Hydrazones can act as electrophiles or, after deprotonation, as nucleophilic azaenolates.
| Reaction Type | Chiral Source | Stereoselectivity | Key Features |
| α-Alkylation | Chiral N-amino cyclic carbamate (ACC) auxiliaries | High diastereoselectivity | Forms azaenolate intermediate, electrophile adds to the less-hindered face.[3][9] |
| Radical Additions | Chiral N-acylhydrazones | Highly stereoselective | Tolerates a wide range of functional groups in both coupling partners.[10] |
| Aza-Henry Reaction | Quinine (organocatalyst) | Up to 77% ee (up to 94% after recrystallization) | First asymmetric catalyzed aza-Henry reaction of hydrazones.[6] |
Experimental Protocols: A Practical Guide
The following section provides a detailed, step-by-step methodology for a representative stereoselective reaction, along with the rationale behind the experimental choices.
Protocol: Nickel-Catalyzed Asymmetric Hydrogenation of a Cyclic N-Acyl Hydrazone
This protocol is adapted from a highly efficient method for the synthesis of chiral cyclic hydrazines.[2]
Objective: To synthesize a chiral cyclic hydrazine with high enantiomeric excess via asymmetric hydrogenation.
Materials:
-
Cyclic N-acyl hydrazone (substrate)
-
Ni(OAc)₂·4H₂O (catalyst precursor)
-
(S,S)-Ph-BPE (chiral ligand)
-
Trifluoroethanol (TFE, solvent)
-
Hydrogen gas (H₂)
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Preparation:
-
In a glovebox, to a Schlenk tube, add Ni(OAc)₂·4H₂O (1.0 mol %) and (S,S)-Ph-BPE (1.1 mol %).
-
Add degassed TFE (1.0 mL).
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Rationale: Pre-formation of the chiral nickel catalyst is crucial for achieving high enantioselectivity. The excess ligand ensures that all the nickel is complexed.
-
-
Reaction Setup:
-
In a separate Schlenk tube, dissolve the cyclic N-acyl hydrazone (0.125 mmol) in degassed TFE.
-
Transfer the catalyst solution to the substrate solution via cannula.
-
Transfer the entire reaction mixture to a glass-lined autoclave.
-
Rationale: Maintaining an inert atmosphere is critical to prevent catalyst deactivation.
-
-
Hydrogenation:
-
Seal the autoclave and purge with H₂ gas three times.
-
Pressurize the autoclave to 20 atm with H₂.
-
Stir the reaction at room temperature for 24 hours.
-
Rationale: The specified pressure and reaction time have been optimized to ensure complete conversion and high enantioselectivity.[2]
-
-
Work-up and Analysis:
-
Carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
Determine the conversion by ¹H NMR or GC analysis of the crude product.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or SFC analysis.
-
Rationale: Proper analytical techniques are essential to accurately assess the stereoselectivity of the reaction.
-
Visualizing the Concepts
Diagrams are indispensable tools for understanding the complex relationships in stereoselective reactions.
Caption: Workflow for the α-alkylation of a chiral hydrazone.
Caption: Experimental workflow for asymmetric hydrogenation.
Conclusion: A Commitment to Precision
The stereoselective synthesis of chiral compounds from hydrazine derivatives is a dynamic and evolving field. As this guide has illustrated, achieving high levels of stereocontrol is a multifactorial challenge that demands a deep understanding of reaction mechanisms, careful selection of reagents and catalysts, and meticulous optimization of reaction conditions. By leveraging the principles and comparative data presented herein, researchers can more effectively navigate the complexities of these transformations and unlock the full potential of hydrazine derivatives in the synthesis of valuable, enantiopure molecules.
References
- 1. Engineered Biocatalyst for Enantioselective Hydrazone Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Organocatalyzed Aza-Henry Reaction of Hydrazones: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric addition of hydrazones as alkyl carbanion equivalents with aryl imines in water - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 10. Radical additions to chiral hydrazones: stereoselectivity and functional group compatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of (3,4-Dimethylphenyl)hydrazine in Reaction Mixtures
Introduction
(3,4-Dimethylphenyl)hydrazine is a substituted hydrazine derivative frequently employed as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, notably in the formation of indole rings and other heterocyclic structures.[1][2][3] For chemists and drug development professionals, the precise monitoring of its consumption and concentration within a reaction mixture is paramount. Accurate quantitative analysis is essential for reaction optimization, yield calculation, kinetic studies, and ensuring the control of this potentially genotoxic impurity in the final active pharmaceutical ingredient (API).[4]
However, the quantitative analysis of this compound in a crude reaction matrix presents significant analytical challenges. The analyte itself is polar and lacks a strong native chromophore for straightforward UV detection.[5] Furthermore, the presence of starting materials, reagents, catalysts, intermediates, and products creates a complex matrix that can directly interfere with analytical measurements, demanding methods with high selectivity and sensitivity.
This guide provides a comparative analysis of the most common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to empower researchers to select and implement the most appropriate strategy for their specific application.
The Foundational Principle: Derivatization for Enhanced Detection
The core of most reliable hydrazine analysis methods lies in chemical derivatization. This is not merely an extra step but a fundamental necessity driven by the inherent chemical properties of the analyte.
-
For HPLC and Spectrophotometry: this compound's hydrazine moiety (-NH-NH2) readily reacts with aldehydes or ketones to form a hydrazone.[5] This reaction is strategically employed to attach a molecule with a strong chromophore, shifting the UV absorbance to a much higher wavelength (e.g., >300 nm) where interference from other matrix components is less likely. This conversion dramatically increases the sensitivity and selectivity of UV-based detection methods.[6]
-
For Chromatography (HPLC & GC): The resulting hydrazone is typically less polar and more stable than the parent hydrazine.[5][7] This transformation is crucial for achieving good peak shape and retention on standard reversed-phase HPLC columns and for improving volatility and thermal stability for GC analysis.[5][7]
Common derivatizing agents include p-dimethylaminobenzaldehyde (p-DAB), salicylaldehyde, and benzaldehyde, each offering unique advantages in reactivity and the spectral properties of the resulting derivative.[5][6][8]
Caption: Logical diagram of the derivatization strategy for hydrazine analysis.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical method is a trade-off between selectivity, sensitivity, speed, and cost. For a complex reaction mixture, selectivity is often the most critical parameter to ensure that the measurement is truly representative of the analyte and not an artifact of interfering species.
| Parameter | HPLC with UV Detection | GC with FID/NPD Detection | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection of a derivatized analyte. | Chromatographic separation of a volatile derivative followed by flame ionization (FID) or nitrogen-phosphorus (NPD) detection. | Direct measurement of the absorbance of a colored derivative without prior separation. |
| Selectivity | Excellent: Physically separates the analyte derivative from matrix components before detection.[6] | Excellent: High-resolution separation based on volatility. NPD offers enhanced selectivity for nitrogen-containing compounds.[9][10] | Poor: Prone to interference from any compound that absorbs at the same wavelength or reacts with the derivatizing agent.[4] |
| Sensitivity (Typical LOQ) | 0.1 - 1 µg/mL (ppm)[6][11] | ~1 µg/mL (ppm)[7] | 0.5 - 2 µg/mL (ppm)[12] |
| Sample Throughput | Moderate (10-20 min per sample) | Moderate (15-30 min per sample) | High (2-5 min per sample after prep) |
| Instrumentation Cost | Moderate to High | Moderate to High | Low |
| Best Suited For | Accurate quantification in complex R&D and QC environments. | Analysis of volatile analytes and impurities. | Rapid, preliminary screening in simple, well-characterized matrices. |
Recommended Workflows and Experimental Protocols
For reliable data, a structured workflow is essential. The primary decision point is the required level of data quality and confidence; for process development and quality control, a separation-based method is non-negotiable.
Caption: Decision workflow for quantitative analysis of this compound.
Protocol 1: HPLC-UV Method (Recommended for Accuracy and Selectivity)
This protocol is based on the derivatization of this compound with benzaldehyde, a common and effective reagent.[5][13] This method is designed to be self-validating through the use of a calibration curve and quality control checks.
1. Reagents and Materials
-
This compound Hydrochloride (Reference Standard)
-
Benzaldehyde
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid
-
0.45 µm Syringe Filters
2. Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Derivatizing Solution: Dissolve 1.0 mL of benzaldehyde in 100 mL of acetonitrile. Prepare this solution fresh daily.[14]
-
Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of this compound HCl standard and dissolve in 100.0 mL of diluent.
-
Calibration Standards (0.5 - 15 µg/mL): Prepare a series of dilutions from the Standard Stock Solution using the diluent.
3. Sample Preparation and Derivatization
-
Quench and Dilute: Immediately upon drawing a sample from the reaction, quench it by diluting it 100-fold (or as appropriate) in a known volume of the diluent. This minimizes further reaction.
-
Aliquot: Transfer 1.0 mL of the diluted sample into a clean vial.
-
Derivatize: Add 0.5 mL of the Benzaldehyde Derivatizing Solution to the vial.[13]
-
React: Cap the vial, shake vigorously for 30 seconds, and allow it to stand at room temperature for at least 30 minutes to ensure the reaction is complete.[14]
-
Filter: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
Note: Prepare the calibration standards for derivatization in the same manner as the samples.
4. HPLC Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic mixture of Buffer (e.g., 0.1% Phosphoric Acid in water) and Acetonitrile. A typical starting ratio is 30:70 (Buffer:ACN).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~310-320 nm (The exact λmax should be determined by running a UV scan of a derivatized standard).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
5. Quantification
-
Generate a linear calibration curve by plotting the peak area of the derivatized standards against their concentrations.
-
Determine the concentration of the derivatized sample from the calibration curve.
-
Calculate the original concentration in the reaction mixture by applying the dilution factor used during sample preparation.
Protocol 2: UV-Vis Spectrophotometry (For Rapid Screening)
This method uses p-dimethylaminobenzaldehyde (p-DAB), which forms a distinct yellow-colored product with hydrazines.[8][12] It should be used with the understanding that it lacks the selectivity of a chromatographic method.
1. Reagents and Materials
-
p-dimethylaminobenzaldehyde (p-DAB)
-
Hydrochloric Acid (HCl)
-
Ethanol
-
This compound Hydrochloride (Reference Standard)
2. Preparation of Solutions
-
p-DAB Reagent: Dissolve 0.8 g of p-DAB in a mixture of 40 mL of ethanol and 4 mL of concentrated HCl.[12]
-
Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC method, using water as the diluent.
-
Calibration Standards (1 - 20 µg/mL): Prepare a series of dilutions from the stock solution using water.
3. Sample Preparation and Color Development
-
Quench and Dilute: Quench and dilute the reaction sample in a known volume of water to an expected concentration within the calibration range.
-
Sample Aliquot: Transfer 5.0 mL of the diluted sample into a 25 mL volumetric flask.
-
Standard Aliquots: In separate 25 mL volumetric flasks, place 5.0 mL of each calibration standard and a 5.0 mL blank of pure water.
-
React: Add 10 mL of the p-DAB reagent to each flask.
-
Develop: Dilute to the 25 mL mark with 1M HCl, mix well, and let stand for 15 minutes for full color development.[4]
4. Measurement
-
Set the spectrophotometer to zero using the reagent blank.
-
Measure the absorbance of each standard and the sample at the wavelength of maximum absorbance (λmax), which is typically around 458 nm.[8][15]
-
Plot a calibration curve of absorbance vs. concentration for the standards and determine the sample concentration.
Data Interpretation and Method Validation
Trustworthy data is validated data. For the recommended HPLC method, a proper validation according to ICH guidelines would establish its performance characteristics.[6]
Table 2: Representative Validation Data for the HPLC-UV Method
| Validation Parameter | Typical Acceptance Criteria | Performance Result | Causality and Implication |
| Linearity (R²) | ≥ 0.995 | 0.9992 | Confirms a direct proportional relationship between concentration and detector response, enabling accurate quantification. |
| Accuracy (% Recovery) | 90-110% | 98.5% - 102.1% | Demonstrates that the method accurately measures the known amount of analyte, indicating no significant matrix suppression or enhancement.[11] |
| Precision (% RSD) | ≤ 2.0% | 0.85% | Shows that repeated measurements of the same sample yield very similar results, ensuring the method is reliable and reproducible.[12] |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | 0.2 µg/mL | The lowest concentration that can be reliably detected, but not necessarily quantified.[12] |
| Limit of Quantification (LOQ) | S/N Ratio ≥ 10 | 0.6 µg/mL | The lowest concentration that can be measured with acceptable accuracy and precision, defining the lower limit of the method's useful range.[11][12] |
Conclusion
For the quantitative analysis of this compound in a complex reaction mixture, a method's selectivity is its most important attribute. While UV-Vis spectrophotometry offers a rapid and low-cost option for preliminary screening in simple matrices, its susceptibility to interference makes it unsuitable for generating reliable data from crude reaction environments.
The clear recommendation for researchers, scientists, and drug development professionals is the use of a separation-based technique. HPLC with UV detection following chemical derivatization stands out as the gold standard. This approach provides the necessary selectivity to distinguish the analyte from a multitude of other components, delivering accurate, precise, and trustworthy data. The validation of this method ensures its reliability for critical applications such as process monitoring, kinetic analysis, and impurity control, ultimately contributing to safer and more efficient chemical and pharmaceutical development.
References
- 1. 3,4-Dimethylphenylhydrazine Hydrochloride | 60481-51-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors [ouci.dntb.gov.ua]
- 3. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrazine determination in allopurinol using derivatization and SPE for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. sielc.com [sielc.com]
- 8. mt.com [mt.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. osha.gov [osha.gov]
- 14. osha.gov [osha.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of (3,4-Dimethylphenyl)hydrazine and its Salts
As a Senior Application Scientist, my primary goal is to ensure that the innovative work conducted in the laboratory is not only scientifically sound but also fundamentally safe. The handling and disposal of reactive chemical species like (3,4-Dimethylphenyl)hydrazine are critical operational checkpoints where safety and environmental responsibility converge. This guide provides a detailed, experience-driven framework for the proper management and disposal of this compound, moving beyond mere procedural steps to explain the core principles that ensure a self-validating and safe workflow.
This compound and its common hydrochloride salt are potent chemical reagents. Like many hydrazine derivatives, they are classified as hazardous substances, exhibiting toxicity and potential carcinogenicity.[1][2] Therefore, their entire lifecycle in the laboratory, from procurement to disposal, must be managed with stringent controls.
Part 1: Hazard Assessment and Essential Safety Controls
Before any handling or disposal begins, a thorough understanding of the risks is paramount. The primary hazards associated with this compound hydrochloride are acute toxicity if swallowed, significant skin and eye irritation, and potential respiratory irritation.[3][4]
Engineering and Administrative Controls:
-
Chemical Fume Hood: All handling of solid this compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]
-
Restricted Access: The area where the compound is handled and stored should be clearly marked with appropriate hazard signage.
-
Working Alone: Never handle or dispose of hydrazine compounds when working alone.[5]
Personal Protective Equipment (PPE): A multi-layered PPE approach is non-negotiable. The following table summarizes the minimum required equipment for handling and disposal procedures.
| Hazard Category | Required Personal Protective Equipment (PPE) | Rationale |
| Eye/Face Protection | Splash-proof chemical goggles and a face shield.[6] | Protects against accidental splashes of both the chemical and the deactivating agents, which can cause serious eye damage.[3] |
| Hand Protection | Chemical-resistant gloves (Butyl rubber is often recommended for hydrazines; double-gloving is best practice).[7] | Prevents skin contact. Hydrazines can cause skin irritation and may be absorbed through the skin.[1][6] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects against spills and contamination of personal clothing. Leather shoes are unsuitable as they can absorb hydrazines.[8] |
| Respiratory Protection | A NIOSH-approved respirator may be required for spill cleanup or if there is a risk of exceeding exposure limits.[7][9] | The OSHA Permissible Exposure Limit (PEL) for hydrazine is 1 ppm as an 8-hour time-weighted average.[7][10] |
Part 2: Waste Management and Disposal Workflow
Effective disposal begins with meticulous waste segregation at the point of generation. Different waste streams require distinct disposal pathways. The logical flow for managing this compound waste can be visualized as follows.
Caption: Workflow for the safe segregation and disposal of this compound waste.
Part 3: Detailed Disposal Protocols
Protocol 3.1: Grossly Contaminated Materials and Unused Product
Attempting to neutralize large quantities or concentrated residues of this compound in the lab is extremely dangerous. Hydrazines are potent reducing agents, and their reaction with oxidizers can be violently exothermic.[7]
-
Do NOT attempt chemical treatment.
-
Carefully place the original container, or materials heavily contaminated with the solid compound, into a larger, compatible secondary container (e.g., a polyethylene pail).
-
Label the container clearly as "Hazardous Waste: this compound, Toxic, Reducing Agent".
-
Store in a designated, ventilated hazardous waste accumulation area, away from oxidizing agents and acids.[7]
-
Arrange for pickup and disposal through your institution's certified hazardous waste management service.[4][5]
Protocol 3.2: Contaminated Solid Waste (PPE, Weigh Boats, Wipes)
-
Collect all contaminated items (e.g., gloves, bench paper, pipette tips) at the point of use.
-
Place these items into a designated, clearly labeled, heavy-duty plastic bag or a dedicated hazardous waste container.
-
When the bag is full, seal it, and place it inside a second bag (double-bagging) to prevent leaks.
-
Label the outer bag as "Hazardous Waste: Solid Debris contaminated with this compound".
-
Dispose of the container through your institution's hazardous waste program.[3]
Protocol 3.3: Chemical Deactivation of Dilute Aqueous Waste (<1%)
For dilute aqueous solutions, chemical deactivation via oxidation is a viable method to render the waste less hazardous before final disposal. This procedure must be performed with extreme caution in a chemical fume hood. The goal is to oxidize the hydrazine moiety to nitrogen gas.[7][11] Sodium hypochlorite (household bleach, ~5-6% NaOCl) is a common and effective reagent.
Causality: The hypochlorite ion (OCl⁻) is a strong oxidizing agent that readily reacts with the hydrazine functional group (-NHNH₂). This irreversible redox reaction breaks the nitrogen-nitrogen single bond, ultimately converting the hydrazine into nitrogen gas (N₂) and water, with sodium chloride as a byproduct.[7] This is fundamentally safer than disposing of the active, toxic hydrazine.
Step-by-Step Methodology:
-
Preparation:
-
Place the beaker containing the dilute this compound waste solution on a magnetic stir plate within a chemical fume hood.
-
Begin gentle stirring. Use a stir bar that is not metal, if possible, to avoid catalytic decomposition.
-
Place a secondary container under the beaker, large enough to contain the entire volume in case of a spill.
-
-
Neutralization/Buffering (Optional but Recommended):
-
Check the pH of the waste solution. The oxidation reaction proceeds well in a neutral to slightly basic pH range (pH 7-10). Adjust with a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) if necessary.
-
-
Slow Addition of Oxidant:
-
Slowly, using a dropping funnel or pipette, add a solution of commercial bleach (sodium hypochlorite) to the stirring hydrazine waste. A significant excess of hypochlorite is required to ensure complete destruction. A general rule of thumb is to use approximately 10 mL of bleach for every 1 mL of 1% hydrazine solution.
-
CRITICAL: Monitor the temperature of the reaction vessel. If the temperature rises more than 10°C, immediately stop the addition and allow the solution to cool. The reaction can be exothermic.
-
-
Reaction and Verification:
-
After the addition is complete, continue stirring the solution at room temperature for at least 2 hours to ensure the reaction goes to completion.
-
To check for the presence of residual hydrazine, specialized test strips for hydrazine can be used. Alternatively, if no test strips are available, allow the reaction to proceed for an extended period (e.g., overnight) to ensure complete destruction.
-
-
Final Disposal:
-
Once the deactivation is complete and verified, the resulting solution must still be disposed of as hazardous waste. While the primary hazard has been neutralized, the solution now contains chlorinated organic byproducts and should not be poured down the drain.
-
Transfer the treated solution to a properly labeled hazardous waste container and arrange for disposal through your institution's environmental health and safety office.[4][6]
-
By adhering to this comprehensive guide, researchers can confidently manage the risks associated with this compound, ensuring a safe laboratory environment and responsible stewardship of chemical waste. The principles of hazard assessment, meticulous segregation, and controlled deactivation form a robust system that protects both the scientist and the environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. artscimedia.case.edu [artscimedia.case.edu]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. arxada.com [arxada.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Hydrazine - Wikipedia [en.wikipedia.org]
- 10. nj.gov [nj.gov]
- 11. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
